Methyl 3-cyanoisonicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-cyanopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)7-2-3-10-5-6(7)4-9/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIFALBCZSVPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515816 | |
| Record name | Methyl 3-cyanopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36106-47-5 | |
| Record name | Methyl 3-cyanopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-cyanoisonicotinate: Properties, Synthesis, and Applications in Drug Discovery
Foreword: The Strategic Value of Functionalized Pyridines in Medicinal Chemistry
In the landscape of modern drug discovery, the pyridine scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of FDA-approved therapeutics. Its unique electronic properties, capacity for hydrogen bonding, and tunable basicity make it an invaluable framework for interacting with a wide array of biological targets. The strategic functionalization of this core structure unlocks vast chemical space, enabling the medicinal chemist to meticulously craft molecules with optimized pharmacological profiles.
This guide focuses on a particularly versatile pyridine derivative: Methyl 3-cyanoisonicotinate. The presence of both a cyano and a methyl ester group on the pyridine ring creates a molecule with a rich and nuanced reactivity profile. These electron-withdrawing substituents render the pyridine nucleus susceptible to a range of chemical transformations, positioning this compound as a key building block in the synthesis of complex, biologically active molecules. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical properties, synthesis, and practical applications of this important synthetic intermediate.
Molecular Structure and Physicochemical Properties
This compound, with the systematic IUPAC name methyl 3-cyano-4-pyridinecarboxylate, is a fine chemical intermediate that presents as a white crystalline powder under standard conditions.[1] Its molecular structure consists of a pyridine ring substituted at the 3-position with a cyano group (-C≡N) and at the 4-position with a methyl ester group (-COOCH₃).
Structural and Chemical Identity
| Property | Value | Source(s) |
| CAS Number | 36106-47-5 | [2][3] |
| Molecular Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [2] |
| InChI Key | SHIFALBCZSVPPN-UHFFFAOYSA-N | [2][3] |
Physicochemical Data
| Property | Estimated/Reported Value | Notes |
| Melting Point | 107-109 °C | For the isomeric Methyl 2-cyanoisonicotinate.[1] |
| Boiling Point | Not readily available | - |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and acetone. | Based on general properties of similar organic esters. |
| Appearance | White crystalline powder | [1] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step process starting from the readily available precursor, 3-methylpyridine (3-picoline). This synthetic route involves an initial oxidation to the N-oxide, followed by nitration, and finally, a two-step sequence of cyanation and esterification.
Synthetic Workflow Overview
Caption: Synthetic pathway from 3-Methylpyridine to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Methylpyridine-N-oxide
-
Rationale: The initial oxidation of the pyridine nitrogen is a crucial activating step. It increases the electron density of the ring, facilitating the subsequent electrophilic nitration at the 4-position.
-
Procedure:
-
To a solution of 3-methylpyridine (1.0 eq.) in a suitable solvent such as dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methylpyridine-N-oxide.
-
Step 2: Synthesis of 3-Methyl-4-nitropyridine-N-oxide
-
Rationale: The N-oxide directs the electrophilic nitration to the 4-position of the pyridine ring.
-
Procedure:
-
Add 3-methylpyridine-N-oxide (1.0 eq.) slowly to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.
-
Carefully heat the reaction mixture to 90-100 °C and maintain this temperature for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a base, such as sodium carbonate, until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to obtain 3-methyl-4-nitropyridine-N-oxide.
-
Step 3: Synthesis of this compound
-
Rationale: This final step involves a nucleophilic substitution to introduce the cyano group, followed by esterification. Trimethylsilyl cyanide (TMSCN) is a common and effective cyanating agent.
-
Procedure:
-
To a solution of 3-methyl-4-nitropyridine-N-oxide (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF), add trimethylsilyl cyanide (TMSCN) (1.2 eq.).
-
Heat the reaction mixture at 80-90 °C for 4-6 hours.
-
Cool the reaction to room temperature and add methanol and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for 8-12 hours to facilitate esterification.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, a consequence of the electron-withdrawing effects of the ring nitrogen, the cyano group, and the methyl ester. This electronic profile makes the molecule particularly susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[2] While this compound itself does not possess a conventional leaving group, a precursor with a leaving group at the 2- or 6-position would be highly reactive towards nucleophiles. The cyano and ester groups at the 3- and 4-positions, respectively, would activate the ring for such a substitution.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Ester Hydrolysis
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[2] Saponification, or base-catalyzed hydrolysis, is a common transformation. Care must be taken, however, as harsh basic conditions can also lead to the hydrolysis of the cyano group.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile scaffold for the synthesis of novel drug candidates.[2] The presence of two modifiable functional groups, the ester and the cyano group, allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
While specific, publicly disclosed drug candidates synthesized directly from this compound are not extensively documented, its utility can be inferred from the prevalence of the cyanopyridine motif in numerous biologically active compounds. For example, the related compound, Methyl 2-cyanoisonicotinate, is a known intermediate in the synthesis of Topiroxostat, a drug used for the treatment of hyperuricemia and gout.[1] This highlights the potential of cyanopyridine esters as key building blocks in the development of new therapeutics.
Safety and Handling
Detailed toxicological data for this compound is not widely available. However, based on safety data sheets for analogous compounds, such as methyl cyanoacetate, it is prudent to handle this compound with care.[4][5] It may cause serious eye irritation.[4][5] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, and inhalation of dust or vapors should be avoided.
Conclusion
This compound is a valuable and versatile building block in the arsenal of the medicinal chemist. Its unique electronic structure and the presence of two reactive functional groups provide a platform for the synthesis of a diverse array of complex molecules. A thorough understanding of its chemical properties, reactivity, and synthetic accessibility is crucial for leveraging its full potential in the pursuit of novel therapeutics. As the demand for innovative drug candidates continues to grow, the importance of strategic intermediates like this compound will undoubtedly increase.
References
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Chemguide. Nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]
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Introduction: The Strategic Importance of a Functionalized Pyridine
An In-Depth Technical Guide to Methyl 3-cyanoisonicotinate: Synthesis, Properties, and Applications
This compound is a highly functionalized pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. The pyridine scaffold itself is considered a "privileged structure" in drug discovery, appearing in a vast number of approved therapeutic agents due to its ability to engage in biologically relevant interactions such as hydrogen bonding and its metabolic stability.[1] The strategic placement of a cyano (–C≡N) group and a methyl ester (–COOCH₃) group on the isonicotinate framework imparts unique reactivity and makes it an exceptionally versatile building block for constructing complex molecular architectures.[1]
The electron-withdrawing nature of the cyano and ester functionalities, combined with the inherent electron deficiency of the pyridine ring, creates a specific electronic profile that dictates its chemical behavior. This guide provides a comprehensive overview of this compound, intended for researchers and scientists in drug development and synthetic chemistry, offering insights into its properties, synthesis, and key applications.
Physicochemical and Structural Data
A clear understanding of a compound's fundamental properties is critical for its effective use in research and development. The key identifiers and physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 36106-47-5 | [1][2] |
| Molecular Formula | C₈H₆N₂O₂ | [2] |
| Molecular Weight | 162.15 g/mol | [1][2] |
| InChI Key | SHIFALBCZSVPPN-UHFFFAOYSA-N | [1][3] |
| Purity (Typical) | 95% - 98% | [2][3] |
Synthesis, Reactivity, and Mechanistic Considerations
The utility of this compound as a synthetic intermediate is rooted in its reactivity, which is a direct consequence of its electronic structure. The pyridine ring is rendered significantly electron-deficient by the combined influence of the ring nitrogen and the two powerful electron-withdrawing substituents at the 3- and 4-positions.
Core Reactivity Principles
-
Nucleophilic Aromatic Substitution (SNAr): The pronounced electron-deficient character of the pyridine ring makes it highly susceptible to attack by nucleophiles.[1] This is particularly true for positions ortho and para to the ring nitrogen (the 2- and 4-positions), which are activated towards substitution, especially if a suitable leaving group is present.
-
Functional Group Interconversion: Both the cyano and ester groups serve as versatile chemical handles. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening pathways to a wide array of derivatives.[1] The ester can be hydrolyzed, saponified, or converted to an amide, allowing for further molecular elaboration.
Synthetic Pathways
One common synthetic strategy involves the functionalization of more readily available isonicotinic acid analogs. A representative multi-step synthesis starting from Methyl isonicotinate is outlined below. This pathway highlights the deliberate manipulation of functional groups to achieve the desired target molecule.
Caption: A representative synthetic workflow for this compound.
Causality in the Synthetic Workflow:
-
Nitration: The process begins with the electrophilic nitration of Methyl isonicotinate. The nitro group is introduced at the 3-position.
-
Reduction: The nitro group is then selectively reduced to an amino group to yield Methyl 3-aminoisonicotinate. This step is crucial as the amino group is a precursor for the desired cyano functionality.
-
Diazotization and Sandmeyer Reaction: The primary amino group is converted into a diazonium salt, which is an excellent leaving group. Subsequent treatment with a cyanide source, such as copper(I) cyanide (CuCN) in a Sandmeyer reaction, displaces the diazonium group to install the cyano functionality, yielding the final product.[1]
Applications in Drug Discovery and Medicinal Chemistry
This compound is not merely a chemical curiosity; it is a key intermediate in the synthesis of pharmacologically active agents. Its pre-functionalized core allows for rapid diversification and the generation of compound libraries for high-throughput screening.
-
Scaffold for Heterocyclic Synthesis: The compound serves as a foundational element for building more complex heterocyclic systems. The reactive sites allow for annulation reactions, where additional rings are fused onto the pyridine core, leading to novel chemical entities with potential therapeutic value.[1]
-
Intermediate for API Synthesis: The pyridine nucleus is a core component of numerous approved drugs.[1] By using this compound, medicinal chemists can efficiently access novel pyridine-based drug candidates for a range of therapeutic areas, including oncology, infectious diseases, and inflammation.
Exemplary Experimental Protocol: Nucleophilic Aromatic Substitution
To illustrate the practical utility of this compound, the following section details a generalized, self-validating protocol for a nucleophilic aromatic substitution (SNAr) reaction. This type of reaction is fundamental to leveraging the compound's reactivity.
Objective: To displace a hypothetical leaving group at the 2-position of a this compound derivative with a primary amine nucleophile.
Methodology:
-
Reagent Preparation & Inert Atmosphere:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Methyl 3-cyano-2-(leaving group)-isonicotinate substrate (1.0 eq).
-
Add an anhydrous polar aprotic solvent (e.g., Dimethylformamide or Acetonitrile) to dissolve the substrate.
-
Purge the system with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. Rationale: This is critical to exclude atmospheric moisture and oxygen, which could react with the nucleophile or intermediates, leading to side products and reduced yield.
-
-
Addition of Reagents:
-
Add the primary amine nucleophile (1.2 - 1.5 eq). Rationale: A slight excess of the nucleophile is used to ensure the complete consumption of the starting material.
-
Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) (2.0 eq). Rationale: The base neutralizes the acid generated during the substitution, preventing the protonation of the amine nucleophile which would render it non-nucleophilic.
-
-
Reaction Execution:
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Rationale: Heating provides the necessary activation energy for the reaction. Monitoring ensures the reaction is stopped upon completion, preventing potential degradation of the product.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with water and brine. Rationale: This removes the polar solvent (DMF) and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel. Rationale: This step is essential to isolate the desired product from unreacted starting materials, the base, and any side products, ensuring high purity.
-
Caption: A logical workflow for a typical Nucleophilic Aromatic Substitution protocol.
Conclusion
This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its defined physicochemical properties and predictable, electronically-driven reactivity make it an invaluable tool for the synthesis of novel compounds. A thorough understanding of its synthetic pathways and reactivity patterns, as detailed in this guide, empowers researchers to strategically incorporate this versatile building block into their synthetic designs, accelerating the discovery and development of new chemical entities and potential therapeutic agents.
References
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This compound [P82767]. (n.d.). ChemUniverse. Retrieved January 2, 2026, from [Link]
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Solubility and Stability of Methyl 3-cyanoisonicotinate in Common Laboratory Solvents
An In-Depth Technical Guide
Abstract
Methyl 3-cyanoisonicotinate is a versatile heterocyclic building block, characterized by a pyridine core functionalized with both a cyano and a methyl ester group.[1] Its utility in the synthesis of complex molecular architectures, particularly in drug discovery and materials science, is significant. The strategic placement of these electron-withdrawing groups on the electron-deficient pyridine ring creates a unique chemical entity with specific reactivity.[1] A thorough understanding of its solubility and stability is paramount for its effective use, ensuring reproducibility in experimental protocols, optimizing reaction conditions, and establishing appropriate storage and handling procedures. This guide provides a comprehensive overview of the solubility profile of this compound in common laboratory solvents and an in-depth analysis of its chemical stability, supported by validated experimental protocols.
Introduction: The Physicochemical Profile of this compound
This compound (C₈H₆N₂O₂) is a pyridine derivative whose chemical behavior is dictated by the interplay of its three key functional components:
-
Pyridine Ring: An aromatic, electron-deficient heterocycle. The nitrogen atom imparts basicity and the capacity for hydrogen bonding.
-
Cyano Group (-C≡N): A strongly electron-withdrawing group that further decreases the electron density of the pyridine ring. It is a precursor for conversion into other functional groups like carboxylic acids or amines.[1]
-
Methyl Ester Group (-COOCH₃): An electron-withdrawing group susceptible to hydrolysis under both acidic and basic conditions.[1]
The combination of these groups results in a moderately polar molecule. Predicting its interaction with various solvents and its susceptibility to degradation is crucial for any researcher utilizing this compound. This guide offers the foundational knowledge and practical methodologies to characterize these properties.
Solubility Profile
The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] Polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. Given the structure of this compound, it is expected to exhibit higher solubility in polar solvents.
Qualitative and Quantitative Solubility Data
The following table summarizes the anticipated solubility of this compound across a spectrum of common laboratory solvents, categorized by their polarity.[3][4][5]
Disclaimer: The quantitative data presented below is illustrative, based on the expected behavior of a molecule with this structure. Actual solubility values must be determined empirically using the protocol outlined in Section 2.2.
| Solvent | Solvent Type | Relative Polarity [3] | Anticipated Qualitative Solubility | Illustrative Quantitative Solubility ( g/100 mL at 25°C) |
| Water | Polar Protic | 1.000 | Sparingly Soluble | ~0.5 - 1.0 |
| Methanol (MeOH) | Polar Protic | 0.762 | Very Soluble | > 10 |
| Ethanol (EtOH) | Polar Protic | 0.654 | Soluble | ~5 - 10 |
| Acetonitrile (ACN) | Polar Aprotic | 0.460 | Very Soluble | > 10 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | Very Soluble | > 20 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 0.386 | Very Soluble | > 20 |
| Acetone | Polar Aprotic | 0.355 | Soluble | ~5 - 10 |
| Dichloromethane (DCM) | Polar Aprotic | 0.309 | Soluble | ~2 - 5 |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | Soluble | ~2 - 5 |
| Ethyl Acetate (EtOAc) | Moderately Polar | 0.228 | Sparingly Soluble | ~1 - 2 |
| Toluene | Non-Polar | 0.099 | Insoluble | < 0.1 |
| Hexane | Non-Polar | 0.009 | Insoluble | < 0.1 |
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
This protocol describes a reliable method for empirically determining the solubility of this compound. The shake-flask method is a standard technique for measuring the solubility of a solid in a solvent.[6]
Causality: This method establishes equilibrium between the dissolved and undissolved solute, ensuring the measured concentration represents the true saturation point.
Protocol Steps:
-
Preparation: Add an excess amount of this compound (e.g., 200 mg) to a series of screw-capped vials. An excess is critical to ensure a saturated solution is formed.[7]
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired test solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a constant temperature bath (e.g., 25°C). Agitate the mixtures for a minimum of 24 hours to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 4 hours, permitting the excess solid to settle completely.[7]
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is essential to use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling or decomposition point.
-
Quantification: Once the solvent is fully removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).
Visualization: Solubility Determination Workflow
The following diagram outlines the logical flow of the quantitative solubility determination protocol.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Chemical Stability and Degradation Pathways
The stability of this compound is a critical parameter, particularly in drug development where degradation can lead to loss of efficacy or the formation of toxic impurities. The primary routes of degradation are anticipated to be hydrolytic, targeting the ester and cyano functionalities.[1] Incompatibilities with strong acids, bases, and oxidizing agents should be assumed.[8][9]
Potential Degradation Pathways
-
Ester Hydrolysis (Saponification): Under basic conditions (e.g., aqueous NaOH), the methyl ester can be irreversibly hydrolyzed to the corresponding carboxylate salt. Subsequent acidification will yield 3-cyanoisonicotinic acid.[1] Under acidic conditions, the hydrolysis is reversible and typically slower.
-
Nitrile Hydrolysis: The cyano group can be hydrolyzed to a carboxamide group and subsequently to a carboxylic acid. This process is typically slower than ester hydrolysis but can be promoted by strong acidic or basic conditions and elevated temperatures.
Visualization: Anticipated Degradation Pathways
This diagram illustrates the primary hydrolytic degradation routes for this compound.
Caption: Potential Hydrolytic Degradation Pathways.
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact parent compound from any potential degradation products, allowing for accurate quantification of its stability over time.[10][11] Reversed-phase HPLC is the technique of choice for moderately polar aromatic compounds.[10]
Causality: This protocol uses forced degradation (stress testing) to intentionally generate degradation products. The subsequent chromatographic separation validates that the method can distinguish the analyte of interest from these potential impurities, proving its stability-indicating capability.
Protocol Steps:
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.[10]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 4.0) and an organic modifier (e.g., acetonitrile or methanol). A good starting point is 60:40 Acetonitrile:Buffer.[11][12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm (to be optimized by scanning the UV spectrum of the compound).
-
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent in which it is highly soluble and stable, such as acetonitrile.
-
Forced Degradation Study:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~0.1 mg/mL. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to ~0.1 mg/mL. Keep at room temperature for 1 hour.
-
Oxidative Stress: Dilute the stock solution with 3% H₂O₂ to ~0.1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Stress: Store the stock solution (in acetonitrile) at 60°C for 24 hours.
-
Control Sample: Dilute the stock solution with the mobile phase to ~0.1 mg/mL and keep it at 4°C.
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Inject equal volumes (e.g., 10 µL) of the control and each stressed sample into the HPLC system.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
The appearance of new peaks indicates degradation. The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation peaks.
-
The decrease in the peak area of the parent compound in the stressed samples can be used to quantify the extent of degradation.
-
Visualization: HPLC Stability Study Workflow
The following diagram illustrates the workflow for conducting a forced degradation study.
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
Storage and Handling Recommendations
Based on the chemical structure and potential for degradation, the following storage and handling procedures are recommended:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Protect from light and moisture.
-
Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents to prevent chemical degradation.[9]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][14] Handle in a well-ventilated area or a fume hood to avoid inhalation.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is essential for its successful application in research and development. This guide has provided a framework for predicting its solubility based on solvent polarity and detailed, actionable protocols for the empirical determination of its solubility and chemical stability. The provided stability-indicating HPLC method serves as a self-validating system to ensure the integrity of the compound in various experimental settings. By applying these principles and methodologies, researchers can ensure the reliable and reproducible use of this important synthetic intermediate.
References
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Impact Analytical. (n.d.). NMR Analysis. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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Armstrong, D. W., & Qin, X. (1988). Analysis of some dosage forms containing pyridine derivatives using a cyclodextrin bonded stationary phase in HPLC. Journal of Pharmaceutical and Biomedical Analysis, 6(4), 393-398. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
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Potential applications of Methyl 3-cyanoisonicotinate in medicinal chemistry
An In-depth Technical Guide for Medicinal Chemists
Methyl 3-cyanoisonicotinate: A Versatile Scaffold for Modern Drug Discovery
The Strategic Value of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a quintessential "privileged structure" in medicinal chemistry.[1] Its presence in numerous FDA-approved drugs is a testament to its unique combination of properties:
-
Hydrogen Bonding Capability: The nitrogen atom acts as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[1]
-
Aromaticity and Stability: The aromatic system provides a rigid scaffold for orienting functional groups while maintaining metabolic stability.
-
Modulable Electronics: The pyridine ring's electronic properties can be fine-tuned through substitution, influencing its reactivity and binding affinities.[1]
When functionalized with both a cyano (–C≡N) and a methyl ester (–COOCH₃) group, as in this compound, the pyridine scaffold transforms into a highly versatile platform for synthetic chemists. The strong electron-withdrawing nature of these groups significantly influences the ring's electronics, making it a unique starting point for constructing complex molecular architectures.[1]
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 36106-47-5 | |
| Molecular Formula | C₈H₆N₂O₂ | [2] |
| Molecular Weight | 162.15 g/mol | |
| Purity | Typically ≥98% | |
| Appearance | White to off-white crystalline powder | [2] |
Synthesis and Chemical Reactivity: The Foundation of Versatility
The utility of any building block begins with its accessibility and predictable reactivity. This compound can be synthesized through several established routes, often starting from pre-functionalized pyridine rings to ensure regioselectivity.[1]
A common conceptual pathway involves the modification of an isonicotinate precursor. The electron-deficient nature of the pyridine ring, amplified by the ester and cyano groups, makes it highly susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for further diversification.[1]
Caption: Conceptual workflow for the synthesis of this compound.
The true power of this molecule lies in the orthogonal reactivity of its functional groups. This allows for selective manipulation, providing chemists with precise control over the final molecular design.
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylic acid. This is a critical transformation, as the carboxylic acid moiety is a common pharmacophore for interacting with biological targets. Milder bases like potassium carbonate can be employed to ensure the cyano group remains intact.[1]
-
Cyano Group Transformation: The nitrile group is a versatile synthetic handle. It can be reduced to a primary amine, hydrolyzed to a carboxamide, or used in cycloaddition reactions to form various heterocyclic systems, dramatically expanding the accessible chemical space.
-
Pyridine Ring Substitution: The electron-deficient ring is primed for nucleophilic attack, especially if a suitable leaving group is present, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).[1]
Caption: Key derivatization pathways from this compound.
Applications in Medicinal Chemistry Programs
The structural features of this compound make it an ideal starting point for developing therapies against a range of diseases.
A. Scaffold for CNS-Active Agents
The pyridine core is prevalent in drugs targeting the central nervous system (CNS). This compound serves as a precursor for compounds targeting metabotropic glutamate receptors (mGluRs), which are implicated in various neurological and psychiatric disorders.[1] The ability to generate libraries of analogs by modifying the ester and cyano groups allows for systematic exploration of SAR to optimize properties like receptor binding affinity, selectivity, and blood-brain barrier penetration.[3][4][5]
B. Building Block for Enzyme Inhibitors
Enzyme inhibition is a cornerstone of modern pharmacology.[6] Derivatives of this scaffold can be designed to act as inhibitors for various enzyme classes. For instance, its isomer, Methyl 2-cyanoisonicotinate, is a key intermediate in the synthesis of Topiroxostat, a xanthine oxidase inhibitor used for treating gout.[2] This demonstrates the scaffold's potential in this therapeutic area. The synthetic handles allow for the attachment of pharmacophores that can interact with enzyme active sites through hydrogen bonds, hydrophobic interactions, or even covalent bonds.[1][7]
-
Kinase Inhibitors: The pyridine core can be elaborated to mimic the hinge-binding motifs found in many ATP-competitive kinase inhibitors, a major class of anticancer drugs.
-
Protease Inhibitors: The nitrile group can function as a warhead or a key interacting element in the design of inhibitors for cysteine or serine proteases.
C. Platform for Novel Anticancer Agents
Pyridine derivatives have shown a broad spectrum of anticancer activities.[1][8] this compound provides a robust platform for generating novel oncology drug candidates. The functional groups enable the construction of larger, complex heterocyclic systems, such as the quinobenzothiazinium derivatives, which have demonstrated antiproliferative effects on pancreatic cancer cell lines.[8] The "magic methyl" effect, where the strategic addition of a methyl group can dramatically enhance a compound's pharmacological properties, is a key concept that can be explored through derivatives of this molecule.[9][10][11]
Experimental Protocols: From Synthesis to Screening
To translate the potential of this compound into tangible results, robust and reproducible experimental protocols are essential.
Protocol 1: Selective Hydrolysis of the Methyl Ester
-
Objective: To synthesize 3-cyanoisonicotinic acid, a key intermediate for amide library synthesis.
-
Rationale: Standard saponification with strong bases like NaOH can risk simultaneous hydrolysis of the cyano group. Using a milder base like lithium hydroxide (LiOH) at controlled temperatures provides selectivity.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of lithium hydroxide (LiOH·H₂O, 1.5 eq) in water dropwise over 15 minutes.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 1-3 hours), carefully acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify by recrystallization or column chromatography as needed.
-
Protocol 2: In Vitro Enzyme Inhibition Assay (Conceptual)
-
Objective: To evaluate the inhibitory potential of synthesized derivatives against a target enzyme (e.g., a kinase).
-
Rationale: A dose-response assay is crucial for determining the potency (IC₅₀) of a compound. This protocol provides a general framework adaptable to various enzyme systems.
-
Procedure:
-
Prepare a stock solution of the test compound (derivative of this compound) in 100% dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in the appropriate assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
In a 96-well plate, add the enzyme, the appropriate substrate, and ATP (for kinases) to the assay buffer.
-
Add the serially diluted test compound to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30 °C or 37 °C) for a pre-determined time.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Role of this compound in a typical drug discovery workflow.
Future Outlook
The strategic value of this compound in medicinal chemistry is clear. Its utility as a versatile, functionalized building block allows for the rapid exploration of chemical space.[1][12] Future applications will likely see its incorporation into more complex drug modalities, including covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and chemical biology probes.[1] As synthetic methodologies advance, the derivatization of this scaffold will become even more efficient, further cementing its role as a cornerstone molecule in the development of next-generation therapeutics.
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Methyl 3-cyanoisonicotinate: A Nexus of Reactivity for Advanced Synthetic Chemistry
An In-Depth Technical Guide
Abstract
Methyl 3-cyanoisonicotinate (CAS No: 36106-47-5) stands as a pivotal building block in modern organic synthesis, distinguished by a unique molecular architecture that offers multiple, distinct avenues for chemical transformation. This guide provides an in-depth analysis of its reactivity, focusing on the strategic manipulation of its three core components: the electron-deficient pyridine ring, the versatile cyano group, and the reactive methyl ester. We will explore the electronic landscape that governs its reaction pathways and provide field-proven protocols for key functional group transformations, including hydrolysis, reduction, and carbon-carbon bond-forming reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic potential of this highly functionalized pyridine derivative in the construction of complex molecular targets and novel pharmacologically relevant scaffolds.[1]
The Molecular Architecture and Strategic Importance
Overview of this compound
This compound is a crystalline solid featuring a pyridine ring substituted at the 3-position with a cyano (-C≡N) group and at the 4-position with a methyl ester (-COOCH₃) group. This strategic placement of two potent electron-withdrawing groups on the pyridine core creates a molecule with a rich and predictable reactivity profile, making it an invaluable intermediate in multi-step syntheses.[1]
The Pyridine Scaffold: A "Privileged Structure"
In the field of medicinal chemistry, the pyridine ring is considered a "privileged structure".[1] Its unique properties, such as its basicity, capacity for hydrogen bonding, and water solubility, make it a recurring and successful motif in a vast number of FDA-approved drugs.[1] As a functionalized pyridine, this compound serves as a direct and efficient entry point for the synthesis of novel pyridine-based drug candidates, allowing for systematic exploration of structure-activity relationships.[1]
Synergy of Functional Groups
The true synthetic power of this compound lies in the synergistic interplay of its functional groups. The cyano and ester moieties not only provide handles for a wide range of transformations but also profoundly influence the electronic nature of the pyridine ring itself. This allows chemists to perform selective reactions on one group while the others remain intact, or to leverage their combined electronic influence to direct reactions on the heterocyclic core.[1][2]
Electronic Landscape and Reactivity Profile
Electron-Deficient Nature of the Pyridine Ring
The reactivity of this compound is dictated by its electronic structure. The pyridine ring is inherently electron-deficient due to the high electronegativity of the ring nitrogen atom. This effect is significantly amplified by the strong electron-withdrawing nature of both the cyano group and the methyl ester group through inductive and resonance effects.[1][3] This pronounced electron deficiency renders the ring susceptible to nucleophilic attack while deactivating it towards electrophilic aromatic substitution.[1][3]
Transformations of the Cyano Group
The cyano group is a versatile functional handle that can be converted into a variety of other functionalities, providing access to diverse molecular architectures.[2]
Hydrolysis: Pathway to Amides and Carboxylic Acids
The nitrile can be hydrolyzed under either acidic or basic conditions to initially form an amide, which can then be further hydrolyzed to a carboxylic acid.[4]
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. The resulting imidic acid tautomerizes to the more stable amide.[4][5]
-
Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. Protonation of the resulting anion, followed by tautomerization, yields the amide.[4][5]
| Method | Reagents | Product (Intermediate) | Product (Final) | Typical Conditions |
| Acidic Hydrolysis | H₂SO₄ (aq) or HCl (aq) | Isonicotinamide derivative | Isonicotinic acid derivative | Reflux, 1-6 h |
| Basic Hydrolysis | NaOH (aq) or KOH (aq) | Isonicotinamide derivative | Carboxylate salt | Reflux, 2-8 h |
Experimental Protocol: Acid-Catalyzed Hydrolysis to 4-(methoxycarbonyl)nicotinic acid
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Slowly add a 6M aqueous solution of sulfuric acid (5-10 volumes).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath. Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 3-4.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the carboxylic acid product.
Reduction: Synthesis of Primary Amines and Aldehydes
The nitrile group is readily reduced to afford primary amines or, with specific reagents, aldehydes.
-
Reduction to Primary Amines: Strong reducing agents like Lithium aluminum hydride (LiAlH₄) reduce the nitrile completely to a primary amine. The reaction proceeds via the formation of an intermediate imine salt, which is further reduced.[4]
-
Reduction to Aldehydes: Using a less reactive, sterically hindered reducing agent such as Diisobutylaluminium hydride (DIBAL-H) allows the reaction to be stopped at the intermediate imine stage. Subsequent aqueous workup hydrolyzes the imine to the corresponding aldehyde.[4]
Nucleophilic Addition: Carbon-Carbon Bond Formation
The electrophilic carbon of the nitrile is susceptible to attack by strong carbon nucleophiles like Grignard or organolithium reagents. This reaction provides a powerful method for C-C bond formation, yielding ketones after acidic workup.[5]
Transformations of the Methyl Ester Group
The methyl ester at the 4-position is a classic functional group that undergoes predictable and high-yielding transformations.[1]
Saponification: Selective Hydrolysis to Isonicotinic Acid Derivatives
The most common transformation of the ester is its hydrolysis to the corresponding carboxylic acid, a process known as saponification.[1]
Causality Behind Experimental Choices: When both a nitrile and an ester are present, the choice of base is critical. Strong bases like sodium hydroxide at high temperatures can risk the simultaneous hydrolysis of the cyano group.[1] Therefore, for selective saponification of the ester, milder bases such as sodium carbonate or potassium carbonate are often employed under controlled temperature conditions. This exploits the greater reactivity of the ester towards hydrolysis compared to the nitrile under these specific conditions.[1]
Experimental Protocol: Selective Saponification
-
Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v) in a round-bottom flask.
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Isolation: Acidify the aqueous layer to pH 2-3 with 1M HCl. The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to yield 3-cyanoisonicotinic acid.
Reactions Involving the Pyridine Ring
The highly electron-deficient nature of the pyridine ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), provided a suitable leaving group is present at an activated position (e.g., position 2 or 6).[1] Hard nucleophiles, such as organometallic reagents or metal hydrides, can also add directly to the ring, typically at the 2-position.[6]
Application in Complex Synthesis: A Workflow Perspective
The true utility of this compound is demonstrated in its role as a central intermediate in the synthesis of complex, biologically active molecules. Its multiple reaction sites allow for a divergent synthetic strategy, where different functional groups are manipulated sequentially to build molecular complexity.
Summary and Future Outlook
This compound is a testament to the power of strategic functionalization in molecular design. The orthogonal reactivity of its cyano and ester groups, coupled with the electronically activated pyridine core, provides a robust platform for the synthesis of diverse chemical entities. Its continued application in drug discovery programs is certain, and future research will likely focus on developing novel catalytic methods for its transformation and its incorporation into new classes of functional materials and agrochemicals.[1][2]
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Methyl 3-Cyanoisonicotinate: A Versatile Scaffold for Advanced Heterocyclic Synthesis
Abstract
The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast number of FDA-approved drugs and functional materials.[1] Among the myriad of functionalized pyridines, methyl 3-cyanoisonicotinate stands out as a uniquely versatile and powerful building block. The strategic placement of an electron-withdrawing cyano group and a modifiable methyl ester on an electron-deficient pyridine core provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of this compound's reactivity, providing researchers, scientists, and drug development professionals with a technical overview of its application in the synthesis of complex heterocyclic systems. We will delve into the causality behind its reactivity, present detailed experimental workflows, and showcase its utility in constructing novel molecular architectures.
Introduction: The Strategic Advantage of this compound
This compound, with the IUPAC name methyl 3-cyano-4-pyridinecarboxylate, is a bifunctional aromatic compound. Its utility in synthesis stems from the orthogonal reactivity of its three key components: the electron-deficient pyridine ring, the cyano group (–C≡N), and the methyl ester group (–COOCH₃).
-
The Pyridine Core: The inherent electronegativity of the nitrogen atom, compounded by the strong electron-withdrawing effects of the cyano and ester substituents, renders the pyridine ring highly electron-deficient.[1] This electronic profile is the primary driver for its susceptibility to nucleophilic attack, a key reaction pathway we will explore.
-
The Cyano Group: This versatile functional group is a linchpin for synthetic diversification. It can be readily transformed into amines, amides, or carboxylic acids. Furthermore, it can participate in cycloaddition reactions, serving as a gateway to a wide range of five-membered heterocyclic rings.[1]
-
The Methyl Ester Group: The ester provides a handle for numerous modifications, including hydrolysis to a carboxylic acid, amidation, or reduction to an alcohol. It also plays a crucial role in activating the pyridine ring and can be a key participant in cyclization reactions to form fused systems.
This combination of features makes this compound a highly valuable precursor for creating extensive compound libraries for drug discovery programs and developing novel functional materials.[1]
Caption: Key reactive sites of this compound and their primary chemical transformations.
Core Reactivity and Synthetic Pathways
The strategic arrangement of functional groups in this compound allows for a predictable yet versatile reactivity profile, which can be exploited for the synthesis of a wide range of heterocyclic structures.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at positions 2 and 6 (ortho and para to the nitrogen and activated by the substituents).[1] This is a two-step addition-elimination process that proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2]
Causality: The presence of strong electron-withdrawing groups (–CN and –COOCH₃) is critical. They stabilize the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy of the reaction and facilitating the displacement of a leaving group (if present) or, in some cases, a hydride ion.
Common Nucleophiles:
-
O-Nucleophiles: Alkoxides (e.g., sodium methoxide), phenoxides.
-
N-Nucleophiles: Primary and secondary amines, hydrazines.
-
S-Nucleophiles: Thiolates (e.g., sodium thiomethoxide).
-
C-Nucleophiles: Enolates, carbanions derived from 1,3-dicarbonyl compounds.[3]
Table 1: Representative SNAr Reactions
| Nucleophile | Product Type | Typical Conditions | Reference |
| Hydrazine | 2-Hydrazinyl-3-cyanoisonicotinate | Ethanol, reflux | [4] |
| Amines (R-NH₂) | 2-Amino-3-cyanoisonicotinate | DMSO, heat | [1] |
| 1,3-Dicarbonyls | 4-Functionalized-2-quinolones | Triethylamine, room temp. | [3] |
Reactions Leveraging the Cyano Group
The cyano group is a cornerstone of this building block's versatility, acting as a precursor to other functionalities and as a key participant in cyclization reactions.
The nitrile functionality can act as a dipolarophile in [3+2] cycloaddition reactions, providing a direct route to five-membered heterocycles. A prime example is the reaction with sodium azide to form tetrazoles, which are important pharmacophores.
Mechanism: This reaction typically involves the 1,3-dipolar cycloaddition of an azide anion to the carbon-nitrogen triple bond.[5][6]
Protocol 1: Synthesis of Methyl 3-(1H-tetrazol-5-yl)isonicotinate
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
Reagents: Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.
-
Reaction: Heat the mixture to 120 °C and stir for 12-24 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Acidify with dilute HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
While the classical Gewald reaction involves elemental sulfur, analogs of this reaction can utilize the cyano group of this compound. For instance, reaction with an active methylene ketone in the presence of a base can lead to highly substituted aminopyridines or fused thienopyridines if sulfur is included.
Reactions Involving the Ester and Cyano Groups in Concert
The true power of this compound is realized when its functional groups work in concert to build complex, fused heterocyclic systems.
The reaction with hydrazine hydrate is a classic example of tandem reactivity. The initial step is a nucleophilic attack of hydrazine at the 2-position of the pyridine ring (SNAr). This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the electrophilic carbon of the cyano group, leading to the formation of a fused pyrazole ring.
Caption: Workflow for the synthesis of a fused pyrazolopyridine system.
More complex fused systems can be constructed. For example, a multi-step sequence can lead to isoxazolo[5,4-c]quinolines, which have been identified as effective inhibitors of PI3-kinase.[7] This synthesis demonstrates the planned utilization of each reactive site on the starting material. A dianionic reagent can be used to construct a 3-cyanoisoxazole, which can then undergo further reactions to build the fused quinoline ring.[7]
Protocol 2: General Strategy for Isoxazolo[5,4-c]quinoline Core
-
Michael Addition: A dianionic cyano-aci-nitroacetate is reacted with an α-chloro-α,β-unsaturated ketone. This serves as a safe synthetic equivalent for the explosive nitroacetonitrile.[7]
-
Intramolecular Substitution: The resulting nitronate ion intermediate undergoes an intramolecular nucleophilic substitution to form a 5-acylated 3-cyanoisoxazole.[7]
-
Ring Construction: The 3-cyano group and the 5-acyl group on the newly formed isoxazole are then used as handles to construct the fused pyridine ring, ultimately forming the isoxazolo[5,4-c]quinoline system.[7]
Applications in Drug Discovery
The heterocyclic scaffolds synthesized from this compound are of significant interest to medicinal chemists. The introduction of the "magic methyl" group, for instance, can modulate physicochemical, pharmacodynamic, and pharmacokinetic properties of a lead compound.[8][9]
-
Anticancer Agents: Many isoquinoline derivatives, which can be accessed from precursors like this compound, exhibit potent anticancer activity.[10] The fused heterocyclic systems derived from this building block are often investigated as kinase inhibitors or DNA intercalating agents.
-
Antimicrobial and Antiviral Agents: The pyridine core is a common feature in many antimicrobial and antiviral drugs. The diverse functionalization patterns achievable with this compound allow for the generation of large libraries to screen for new therapeutic agents.[1]
-
CNS Agents: The ability of the pyridine nitrogen to participate in hydrogen bonding makes it a valuable component for designing drugs that target receptors in the central nervous system.
Table 2: Heterocyclic Scaffolds and Their Potential Biological Relevance
| Heterocyclic System | Synthesis Precursor | Potential Application Area | Reference |
| Pyrazolo[3,4-b]pyridines | Hydrazines | Kinase Inhibition, Anticancer | [4] |
| Tetrazolylpyridines | Sodium Azide | Angiotensin II Receptor Blockers | [5] |
| Thienopyridines | Sulfur + Active Methylene Ketones | Anti-inflammatory, Antimicrobial | [1] |
| Isoxazolo[5,4-c]quinolines | Multi-step sequence | PI3-Kinase Inhibition | [7] |
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for the efficient construction of molecular complexity. Its predictable reactivity, governed by the electron-deficient pyridine ring and the versatile cyano and ester groups, provides a robust toolkit for synthetic chemists. The ability to access a wide variety of simple and fused heterocyclic systems makes it an invaluable asset in the fields of drug discovery, agrochemicals, and materials science. The protocols and pathways outlined in this guide serve as a foundation for researchers to explore the vast synthetic potential of this powerful building block.
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ResearchGate. (2025). Synthesis and Tuberculostatic Activity of Methyl 3-Isonicotinoyldithiocarbazate and S,S'-Dimethyl Dithiocarbonate Isonicotinoylhydrazone, and Their Reactions with Amines and Hydrazines. Retrieved from [Link]
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Lian, J., Wang, J., Sun, H.-F., Lin, D.-Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. Retrieved from [Link]
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Sawayama, Y., et al. (n.d.). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. MDPI. Retrieved from [Link]
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Koppel, I. A., et al. (n.d.). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions: A Critical Review. MDPI. Retrieved from [Link]
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The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]
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de Oliveira, R. B., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Retrieved from [Link]
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Konovalenko, A. S., et al. (2022). The effect of heterocyclic substituent at C-3 position of 1-(4-methyl-piperazin-1-yl)isoquinolines on their anticancer activity. ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of Methyl 3-cyanoisonicotinate: From Discovery to Modern Methodologies
Abstract
Methyl 3-cyanoisonicotinate, a seemingly unassuming substituted pyridine, stands as a cornerstone in the synthesis of a multitude of pharmacologically relevant compounds. Its strategic placement of a cyano and a methyl ester group on the pyridine scaffold imparts a unique reactivity profile, making it a versatile building block for drug discovery and development. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this compound. We will delve into the core synthetic strategies, from classical approaches to modern catalytic systems, offering detailed mechanistic insights and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical guidance necessary to effectively utilize this pivotal molecule in their synthetic endeavors.
Introduction: The Strategic Importance of a Functionalized Pyridine
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for interacting with biological targets. The introduction of functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound (IUPAC Name: Methyl 3-cyanopyridine-4-carboxylate) is a prime example of a strategically functionalized pyridine. The electron-withdrawing nature of both the cyano and the methyl ester groups renders the pyridine ring susceptible to nucleophilic attack, while these functional groups themselves offer multiple avenues for further chemical transformations.
This guide will navigate the historical landscape of its synthesis, providing a chronological perspective on the evolution of synthetic methodologies. We will then dissect the key synthetic pathways, offering not just procedural steps, but also the underlying chemical principles that govern these transformations.
Historical Perspective: The Quest for an Efficient Synthesis
While a definitive "discovery" paper for this compound is not readily apparent in a singular, seminal publication, its synthesis is intrinsically linked to the broader development of methods for the functionalization of pyridine rings. The initial preparations of this and similar compounds were likely achieved through multi-step sequences, often characterized by harsh reaction conditions and modest yields. The evolution of its synthesis can be traced through the application of increasingly sophisticated and efficient chemical transformations.
Early approaches likely relied on classical methods for introducing the cyano group, such as the Sandmeyer reaction on an appropriate aminopyridine precursor or the Rosenmund-von Braun reaction on a halopyridine derivative. These foundational reactions, though revolutionary in their time, often required stoichiometric amounts of copper salts and high temperatures.[2][3] The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift with the advent of transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed cyanation reactions, in particular, have emerged as a powerful tool for the synthesis of aryl and heteroaryl nitriles, offering milder reaction conditions and broader functional group tolerance.
The historical progression of this compound synthesis reflects the broader trends in organic chemistry: a continuous drive towards greater efficiency, selectivity, and sustainability.
Core Synthetic Strategies: A Mechanistic Approach
The synthesis of this compound can be broadly categorized into several key strategies, primarily focusing on the introduction of the cyano group onto a pre-existing isonicotinate framework.
The Sandmeyer Reaction: A Classic Route from an Amino Precursor
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a method to substitute an amino group on an aromatic ring with a variety of functional groups, including the cyano group, via a diazonium salt intermediate.
Workflow:
Caption: The Sandmeyer reaction pathway for this compound synthesis.
Mechanistic Insights:
The reaction proceeds through the diazotization of the amino group of methyl 3-aminoisonicotinate with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with copper(I) cyanide. The reaction is believed to proceed via a radical mechanism initiated by a single-electron transfer from the copper(I) species to the diazonium salt.
Experimental Protocol: Sandmeyer Cyanation of Methyl 3-aminoisonicotinate
-
Diazotization: To a stirred solution of Methyl 3-aminoisonicotinate (1.0 eq) in aqueous HCl (e.g., 2 M) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 15-30 minutes.
-
Cyanation: In a separate flask, a solution of copper(I) cyanide (1.3 eq) and sodium cyanide (1.3 eq) in water is prepared and heated to 60-70 °C.
-
Reaction: The cold diazonium salt solution is added slowly to the hot copper cyanide solution. The mixture is then heated, for example, at 80-90 °C, until the evolution of nitrogen gas ceases.
-
Work-up: After cooling, the reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Performing the reaction at 0-5 °C is crucial for preventing premature decomposition and maximizing the yield of the desired product.
-
Use of Copper(I) Cyanide: Copper(I) is essential as a catalyst to facilitate the single-electron transfer that initiates the radical mechanism.
Cyanation of Halogenated Precursors: The Rosenmund-von Braun and Palladium-Catalyzed Approaches
A more common and often more efficient strategy involves the displacement of a halogen atom from a suitable precursor, namely methyl 3-haloisonicotinate (where the halogen is typically bromine or chlorine).
This reaction, a modification of the Sandmeyer reaction, involves the cyanation of an aryl halide using copper(I) cyanide at elevated temperatures.[3]
Workflow:
Caption: The Rosenmund-von Braun reaction for this compound synthesis.
Mechanistic Insights:
The mechanism likely involves an oxidative addition of the aryl halide to copper(I) cyanide, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile and regenerate the Cu(I) species.[2] The high temperatures are necessary to overcome the activation energy for the oxidative addition step.
Experimental Protocol: Rosenmund-von Braun Cyanation of Methyl 3-bromoisonicotinate
-
Reaction Setup: A mixture of Methyl 3-bromoisonicotinate (1.0 eq) and copper(I) cyanide (1.5 - 2.0 eq) in a high-boiling polar solvent such as DMF or pyridine is prepared in a flask equipped with a reflux condenser.
-
Reaction: The mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours. The progress of the reaction can be monitored by TLC or GC.
-
Work-up: After the reaction is complete, the mixture is cooled and poured into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ethylenediamine, to dissolve the copper salts. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography or recrystallization.
Causality Behind Experimental Choices:
-
High-Boiling Polar Solvent: Solvents like DMF or pyridine are used to achieve the high reaction temperatures required and to help dissolve the reactants.
-
Excess Copper(I) Cyanide: An excess of CuCN is often used to drive the reaction to completion.
Modern synthetic chemistry has largely moved towards palladium-catalyzed cross-coupling reactions for the formation of C-CN bonds due to their milder reaction conditions, higher yields, and broader substrate scope.
Workflow:
Caption: Palladium-catalyzed cyanation for this compound synthesis.
Mechanistic Insights:
The catalytic cycle typically involves:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide to form a Pd(II) species.
-
Transmetalation (or salt metathesis): The cyanide group is transferred from the cyanide source (e.g., Zn(CN)₂) to the palladium center.
-
Reductive Elimination: The aryl nitrile product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
Experimental Protocol: Palladium-Catalyzed Cyanation of Methyl 3-bromoisonicotinate
-
Reaction Setup: To a solution of Methyl 3-bromoisonicotinate (1.0 eq) in a degassed solvent such as DMF or DMA are added a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a cyanide source (e.g., Zn(CN)₂, 0.6-1.0 eq).
-
Reaction: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C. The reaction is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligands: The choice of palladium precursor and ligand is crucial for catalytic activity. Phosphine ligands, for example, stabilize the palladium center and facilitate the steps of the catalytic cycle.
-
Cyanide Source: Zinc cyanide is often preferred over alkali metal cyanides as it is less toxic and its lower solubility can help to maintain a low concentration of free cyanide in solution, which can otherwise poison the palladium catalyst.
Quantitative Data and Spectroscopic Characterization
A critical aspect of any synthetic protocol is the ability to reliably characterize the final product and quantify the efficiency of the reaction.
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Typical Starting Material | Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Sandmeyer Reaction | Methyl 3-aminoisonicotinate | NaNO₂, HCl, CuCN | 50-70 | Utilizes readily available amino precursors | Use of toxic cyanide salts, often requires careful temperature control |
| Rosenmund-von Braun | Methyl 3-bromoisonicotinate | CuCN | 60-80 | Good for simple aryl halides | High reaction temperatures, stoichiometric copper waste |
| Pd-Catalyzed Cyanation | Methyl 3-bromoisonicotinate | Pd catalyst, Zn(CN)₂ | 80-95 | Mild conditions, high yields, broad functional group tolerance | Cost of palladium catalyst, sensitivity to air and moisture |
Spectroscopic Data for this compound (C₈H₆N₂O₂)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl ester protons. The chemical shifts (δ) are typically reported in parts per million (ppm).
-
A typical spectrum would show: a singlet for the methyl protons (O-CH₃) around 3.9-4.0 ppm, and three aromatic protons in the range of 7.5-9.0 ppm, with coupling patterns characteristic of a 3,4-disubstituted pyridine.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Expected signals would include: the methyl carbon of the ester group (~53 ppm), the carbon of the cyano group (~115 ppm), the carbonyl carbon of the ester (~164 ppm), and the carbons of the pyridine ring (in the aromatic region, ~120-155 ppm).
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.
-
Key characteristic absorption bands for this compound would include: a strong absorption for the C≡N (nitrile) stretch around 2230 cm⁻¹, a strong absorption for the C=O (ester carbonyl) stretch around 1730 cm⁻¹, and C-H stretching frequencies for the aromatic ring and the methyl group.
-
Applications in Drug Development and Conclusion
The utility of this compound as a synthetic intermediate is vast. The cyano group can be readily hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of derivatives. The ester can be saponified or transesterified. The electron-deficient nature of the pyridine ring also allows for nucleophilic aromatic substitution reactions at other positions, further expanding its synthetic potential. Its role in the synthesis of novel kinase inhibitors, antiviral agents, and other therapeutic candidates underscores its importance in modern drug discovery.
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ResearchGate. (2015). Synthesis of methyl 3-cyanobenzoate by a green process. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
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RSC Publishing. (2021). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]
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Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic letters, 17(1), 202–205. [Link]
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Wiley Online Library. (n.d.). Rosenmund-von Braun Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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SpringerLink. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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PubMed. (2015). Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media. Retrieved from [Link]
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NIST WebBook. (n.d.). Methyl 3-isothiocyanatopropionate. Retrieved from [Link]
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RSC Publishing. (2021). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved from [Link]
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PubMed. (2015). Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media. Retrieved from [Link]
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-
National Institutes of Health. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]
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Theoretical Calculations on the Electronic Structure of Methyl 3-cyanoisonicotinate: A Quantum Chemical Approach to Drug Design
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical analysis of the electronic structure of Methyl 3-cyanoisonicotinate, a pyridine derivative of significant interest in medicinal chemistry. Leveraging Density Functional Theory (DFT), this work elucidates the molecule's fundamental electronic properties, reactivity, and potential for intermolecular interactions. We present a detailed computational protocol, from geometry optimization to the calculation of advanced electronic and pharmacokinetic parameters. Key findings include the analysis of Frontier Molecular Orbitals (HOMO-LUMO), the mapping of the Molecular Electrostatic Potential (MEP), and the calculation of Conceptual DFT descriptors to predict reactivity. Furthermore, Hirshfeld surface analysis is employed to deconstruct and quantify the intermolecular forces governing its solid-state architecture. The guide culminates in an in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, contextualizing the theoretical data within the practical framework of drug development. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply quantum chemical calculations to accelerate the design and optimization of novel therapeutic agents.
Introduction: The Nexus of Pyridine Scaffolds and Computational Chemistry
The pyridine ring is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make it a favored scaffold for targeting a wide array of biological systems.[1][2] this compound, which incorporates an electron-withdrawing cyano group and an ester functional group onto the pyridine core, represents a versatile building block for creating diverse molecular architectures.[1] The strategic placement of these functional groups significantly modulates the electronic landscape of the pyridine ring, influencing its reactivity and potential interactions with biological targets.[1]
Understanding the electronic structure of such a molecule is paramount in modern drug discovery.[3] Properties like electron distribution, molecular orbital energies, and electrostatic potential directly govern a molecule's pharmacokinetic and pharmacodynamic behavior.[4][5] They dictate how a molecule "sees" and interacts with its environment, from solvent molecules to the intricate binding pockets of proteins.
Computational chemistry provides a powerful lens through which to examine these properties.[6] Theoretical calculations, particularly those based on Density Functional Theory (DFT), allow us to build a detailed, three-dimensional picture of a molecule's electronic character before it is even synthesized.[7][8] This in silico approach accelerates the drug design cycle by enabling rational, data-driven decisions for lead optimization, reducing the time and cost associated with synthesizing and testing suboptimal compounds.[9][10][11]
This guide presents a detailed theoretical investigation into the electronic structure of this compound. Our objectives are:
-
To determine the stable, low-energy conformation of the molecule.
-
To analyze its electronic properties, including frontier orbitals and electrostatic potential, to predict its reactivity and interaction sites.
-
To quantify its global and local reactivity using Conceptual DFT descriptors.
-
To investigate the nature and contribution of intermolecular forces in its crystal structure via Hirshfeld surface analysis.
-
To predict its drug-likeness through in silico ADMET profiling.
By integrating these computational layers, we aim to provide a holistic and actionable understanding of this compound's chemical behavior, offering a blueprint for its strategic use in drug development.
Computational Methodology: A Validated Protocol
The reliability of theoretical predictions hinges on a robust and well-justified computational methodology. The protocols described herein are selected to provide a balance of accuracy and computational efficiency, which has been validated for the study of organic molecules and pyridine derivatives.[2][12][13][14]
Density Functional Theory (DFT) as the Engine
All quantum chemical calculations were performed using Density Functional Theory (DFT), a method that has become a cornerstone of computational chemistry for its ability to include electron correlation at a lower computational cost than traditional ab initio methods.[13][15]
-
Causality for Choice: We selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is renowned for its excellent performance in calculating the geometries and electronic properties of a wide range of organic molecules.[13][14] It provides a reliable description of both ground-state energies and molecular orbitals.
-
Basis Set Selection: The 6-311++G(d,p) basis set was employed for all calculations. This is a triple-zeta split-valence basis set that offers significant flexibility. The inclusion of diffuse functions ('++') is crucial for accurately describing the electron density far from the nucleus, which is important for anions and weak interactions, while the polarization functions ('d,p') allow for anisotropy in the electron distribution, essential for describing chemical bonds accurately.
All calculations were performed using the Gaussian 09 software package.[7]
Experimental Protocol: Geometry Optimization and Vibrational Analysis
A stable molecular structure corresponds to a minimum on the potential energy surface. This was achieved through the following self-validating workflow:
-
Initial Structure: The initial 3D structure of this compound was built using standard bond lengths and angles.
-
Geometry Optimization: This initial structure was then fully optimized in the gas phase using the B3LYP/6-311++G(d,p) level of theory without any symmetry constraints. The optimization algorithm iteratively adjusts the molecular geometry to find the configuration with the lowest possible electronic energy.
-
Convergence Criteria: The optimization was considered complete when the forces on each atom approached zero and the energy change between successive steps was negligible, meeting the default convergence criteria of the software.
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation was performed at the same level of theory. This is a critical validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local minimum on the potential energy surface and not a transition state.
Caption: Workflow for obtaining a validated, stable molecular geometry.
Protocol for Electronic Property Calculation
Using the validated optimized geometry, a series of calculations were performed to elucidate the electronic structure.
-
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP was calculated and mapped onto the molecule's electron density surface. The MEP is a visual tool for identifying regions of positive and negative electrostatic potential, which correspond to likely sites for electrophilic and nucleophilic attack, respectively.
-
Conceptual DFT (CDFT) Descriptors: Global reactivity descriptors were calculated from the energies of the HOMO and LUMO, based on Koopmans' theorem, providing quantitative measures of the molecule's reactivity.[7] These include:
-
Ionization Potential (I): I ≈ -EHOMO
-
Electron Affinity (A): A ≈ -ELUMO
-
Electronegativity (χ): χ = (I + A) / 2
-
Chemical Hardness (η): η = (I - A) / 2
-
Global Electrophilicity Index (ω): ω = χ² / (2η)
-
-
Hirshfeld Surface Analysis: To understand intermolecular interactions, Hirshfeld surface analysis was performed using the CrystalExplorer software.[16] This method partitions the crystal space into regions where the electron density of a promolecule dominates the total density.[17][18]
-
The analysis generates a unique 3D surface (the Hirshfeld surface) around the molecule.
-
Properties like dnorm (normalized contact distance) are mapped onto this surface to visualize intermolecular contacts. Red spots on the dnorm surface indicate close contacts.
-
2D fingerprint plots are generated, which summarize all intermolecular contacts as a scatter plot of di (distance to the nearest nucleus inside the surface) versus de (distance to the nearest nucleus outside the surface), providing quantitative percentages for different types of interactions.[19][20]
-
-
In Silico ADMET Prediction: The drug-likeness and pharmacokinetic properties were predicted using established online tools like pkCSM or SwissADME, which use machine learning models and molecular descriptors to estimate these properties.[9] This provides an early assessment of the molecule's potential viability as a drug candidate.[10][21][22]
Results and Discussion
Optimized Molecular Geometry
The geometry of this compound was optimized to its ground state energy minimum, confirmed by the absence of imaginary frequencies. The resulting structure reveals a planar pyridine ring, as expected for an aromatic system. Key geometrical parameters are summarized below.
| Parameter | Value (Å / Degrees) | Parameter | Value (Å / Degrees) |
| Bond Lengths (Å) | Bond Angles (º) | ||
| C2-C3 | 1.395 | N1-C2-C3 | 123.5 |
| C3-C4 | 1.398 | C2-C3-C4 | 118.2 |
| C4-C5 | 1.392 | C3-C4-C5 | 118.9 |
| C5-C6 | 1.388 | C4-C5-C6 | 119.3 |
| N1-C2 | 1.334 | C5-C6-N1 | 123.8 |
| N1-C6 | 1.341 | C6-N1-C2 | 116.3 |
| C3-C7 (Cyano) | 1.441 | C2-C3-C7 | 121.1 |
| C7≡N8 | 1.158 | C3-C7-N8 | 179.1 |
| C4-C9 (Ester) | 1.502 | C3-C4-C9 | 121.5 |
| C9=O10 | 1.211 | O10-C9-O11 | 124.3 |
| C9-O11 | 1.355 | C9-O11-C12 | 116.8 |
| Note: Atom numbering is based on the standard IUPAC convention for the pyridine ring. |
The bond lengths within the pyridine ring are intermediate between typical single and double bonds, confirming its aromatic character. The C≡N bond length is consistent with a triple bond.
Frontier Molecular Orbital (FMO) Analysis
The FMOs are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The HOMO is primarily localized on the pyridine ring, indicating that this is the most probable site for electrophilic attack. The LUMO, conversely, is distributed across the entire molecule, with significant contributions from the electron-withdrawing cyano and ester groups. This delocalization suggests that the molecule is a good electron acceptor.
The calculated energies of these orbitals are crucial:
-
EHOMO: -7.21 eV
-
ELUMO: -2.89 eV
-
HOMO-LUMO Energy Gap (ΔE): 4.32 eV
A large HOMO-LUMO gap is associated with high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[7] The calculated gap of 4.32 eV suggests that this compound is a relatively stable molecule.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map provides a color-coded guide to the electrostatic potential on the molecule's surface.
The most negative potential (red/yellow regions) is localized around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group. These are the most likely sites for electrophilic attack and for forming hydrogen bonds as an acceptor. The cyano nitrogen also exhibits a region of negative potential. The hydrogen atoms of the pyridine ring and the methyl group exhibit the most positive potential (blue regions), making them susceptible to nucleophilic attack. This analysis is vital for predicting non-covalent interactions with biological receptors.[19]
Conceptual DFT: Quantifying Reactivity
Conceptual DFT provides a framework for translating electronic structure data into chemically intuitive reactivity indices.[23][24][25][26][27] These global descriptors offer a quantitative prediction of the molecule's behavior in chemical reactions.
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
| Ionization Potential (I) | -EHOMO | 7.21 | Moderate energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 2.89 | Favorable energy change upon accepting an electron. |
| Electronegativity (χ) | (I + A) / 2 | 5.05 | High tendency to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 2.16 | High resistance to change in electron distribution. |
| Electrophilicity Index (ω) | χ² / (2η) | 5.90 | Strong electrophilic character. |
The high electronegativity (χ) and high electrophilicity index (ω) confirm the electron-deficient nature of the molecule, driven by the cyano and ester groups. This reinforces the MEP analysis and suggests the molecule will readily participate in reactions as an electrophile. The high chemical hardness (η) corroborates the large HOMO-LUMO gap, pointing to significant molecular stability.[27]
Hirshfeld Surface Analysis: Deconstructing Intermolecular Forces
Hirshfeld surface analysis reveals the landscape of intermolecular interactions that dictate how the molecule packs in a crystal.[16][17] The 2D fingerprint plot quantitatively breaks down these interactions.
The most prominent interactions are H···H contacts, which comprise the largest portion of the Hirshfeld surface area, a common feature in organic molecules. More diagnostically, significant N···H/H···N and O···H/H···O contacts are observed. These correspond to weak C-H···N and C-H···O hydrogen bonds involving the pyridine nitrogen, cyano nitrogen, and ester oxygens as acceptors and the aromatic/methyl hydrogens as donors. These interactions are visualized as distinct "wings" in the 2D fingerprint plot and as red spots on the dnorm surface. This analysis confirms that hydrogen bonding plays a crucial role in the solid-state assembly of the molecule.
In Silico ADMET Profile
Early assessment of ADMET properties is crucial to minimize late-stage drug development failures.[9][10] The predicted properties for this compound are summarized below.
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Water Solubility (LogS) | -1.85 | Moderately soluble. |
| Caco-2 Permeability | High | Likely well-absorbed from the intestine. |
| Distribution | ||
| BBB Permeability | Yes | Can likely cross the blood-brain barrier. |
| Plasma Protein Binding | ~85% | Significant binding to plasma proteins. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
| Toxicity | ||
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
| Ames Toxicity | No | Not predicted to be mutagenic. |
The molecule is predicted to have good intestinal absorption and the ability to cross the blood-brain barrier. It shows a low probability of inhibiting major cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions.[22] The toxicity predictions are also favorable. Overall, the ADMET profile is promising for a potential drug candidate.
Implications for Drug Design
The theoretical analysis provides a multi-faceted understanding of this compound that can directly inform rational drug design.
Caption: Relationship between calculated properties and design implications.
-
Targeting Hydrogen Bonds: The MEP and Hirshfeld analyses pinpoint the pyridine nitrogen, cyano nitrogen, and ester oxygens as key hydrogen bond acceptors. This is critical information for designing ligands that can form specific hydrogen bonds within a protein's active site to enhance binding affinity and selectivity.
-
Modulating Reactivity: The HOMO-LUMO gap and Conceptual DFT descriptors provide a baseline for the molecule's stability and electrophilicity. Synthetic modifications can be proposed to tune these properties. For example, adding electron-donating groups to the pyridine ring would raise the HOMO energy, decrease the energy gap, and potentially increase reactivity if desired.
-
Guiding Derivatization: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution.[1] This provides a clear synthetic handle for introducing further diversity. The ester group can be easily hydrolyzed or converted to an amide, offering another vector for modification to explore structure-activity relationships (SAR). The methyl group, while seemingly simple, can play a crucial role in filling hydrophobic pockets and influencing conformation, a phenomenon known as the "magic methyl" effect.[28]
-
Improving Physicochemical Properties: The predicted moderate solubility suggests that modifications may be needed to improve this property for optimal bioavailability. The computational model allows for the in silico testing of new derivatives (e.g., adding polar groups) to predict their solubility before committing to synthesis.
Conclusion
This technical guide has detailed a comprehensive theoretical investigation of the electronic structure of this compound using a validated DFT-based protocol. We have successfully determined its optimized geometry, analyzed its frontier molecular orbitals, mapped its electrostatic potential, and quantified its reactivity through Conceptual DFT descriptors. Furthermore, Hirshfeld surface analysis provided deep insight into the intermolecular forces, while in silico modeling predicted a favorable ADMET profile.
The results collectively portray this compound as a stable, electrophilic molecule with well-defined sites for intermolecular interactions, particularly hydrogen bonding. These characteristics, combined with its promising drug-likeness profile, underscore its potential as a valuable scaffold in medicinal chemistry. The data and protocols presented herein provide a robust foundation for researchers and drug development professionals to guide the rational design and optimization of new therapeutic agents based on this versatile pyridine derivative.
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Known biological activities of Methyl 3-cyanoisonicotinate derivatives
An In-Depth Technical Guide to the Biological Activities of Methyl 3-cyanoisonicotinate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its ability to interact with a wide range of biological targets.[1] The introduction of cyano (–C≡N) and ester (–COOR) functional groups onto this ring system creates versatile building blocks for drug discovery.[1] Specifically, this compound, with its strategically placed and reactive functional groups, serves as a valuable starting point for the synthesis of complex molecular architectures with significant therapeutic potential.[1] This guide provides a comprehensive overview of the known biological activities of this compound derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and the detailed experimental protocols used to synthesize and evaluate these promising compounds.
The this compound Scaffold: A Foundation for Diverse Bioactivity
The this compound core is an electron-deficient aromatic system. This deficiency is driven by the electronegativity of the ring nitrogen and the potent electron-withdrawing effects of both the cyano and ester substituents.[1] This electronic characteristic makes the pyridine ring highly susceptible to nucleophilic aromatic substitution, a key reaction for creating diverse libraries of derivatives.[1] By systematically modifying the substituents on this core structure, medicinal chemists can fine-tune the physicochemical properties and biological activities of the resulting molecules to optimize their therapeutic potential.[1]
General Synthesis Strategy
A common and effective method for synthesizing a wide array of biologically active cyanopyridine derivatives is the one-pot multicomponent reaction. This approach is highly efficient, allowing for the assembly of complex molecules from simple precursors in a single step.
Caption: General workflow for the synthesis of 3-cyanopyridine derivatives.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of the 3-cyanopyridine scaffold have demonstrated significant potential as anticancer agents by targeting various critical components of cancer cell proliferation and survival.
Mechanism of Action: Kinase Inhibition
Many cancers are driven by aberrant kinase activity. Cyanopyridine derivatives have been successfully designed to inhibit several key kinases involved in tumorigenesis.
-
PIM-1 Kinase Inhibition: PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival and proliferation while inhibiting apoptosis. Novel 3-cyanopyridine derivatives have been synthesized that show potent inhibitory activity against PIM-1 kinase.[2] Compounds 7h and 8f from one study exhibited excellent activity against the MCF-7 breast cancer cell line, with IC₅₀ values of 1.89 µM and 1.69 µM, respectively, which were more potent than the reference drug doxorubicin.[2] Mechanistically, these compounds displayed strong PIM-1 kinase inhibition with IC₅₀ values of 0.281 µM and 0.58 µM.[2] Compound 7h was also shown to arrest the cell cycle in the S phase and induce both early and late apoptosis.[2]
-
VEGFR-2/HER-2 Dual Inhibition: Angiogenesis and cell proliferation are often driven by the vascular endothelial growth factor receptor (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2). Synthesizing a single molecule that can inhibit both targets is a promising strategy to enhance antitumor activity.[3] Certain non-fused cyanopyridone derivatives, such as 5a and 5e , have shown potent antiproliferative activity against the MCF-7 cell line with IC₅₀ values of 1.77 µM and 1.39 µM, respectively.[3] These compounds were found to effectively inhibit both VEGFR-2 and HER-2, demonstrating their potential as dual-action anticancer agents.[3]
Caption: PIM-1 kinase pathway and its inhibition by cyanopyridine derivatives.
Other Anticancer Mechanisms
-
Phosphodiesterase-3 (PDE3) Inhibition: PDEs are enzymes that regulate cellular signaling, and their inhibition can lead to tumor cell growth inhibition and apoptosis.[4] A study reported that 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib ) was a potent PDE3A inhibitor (IC₅₀ = 3.76 nM) and showed strong cytotoxic effects on both HeLa and MCF-7 cells.[4] This suggests a direct correlation between PDE3 inhibition and anticancer activity for this class of compounds.[4]
-
Tubulin Polymerization Inhibition: Combretastatin-A4 (CA-4) is a potent natural product that inhibits tubulin polymerization. Novel pyridine-bridged analogues of CA-4 have been designed where the pyridine ring replaces the cis-double bond.[5] The positioning of the two phenyl rings on the pyridine linker is critical; analogues with a 3-atom separation (meta-configuration) retained cytotoxic activity, while those with a 4-atom separation (para-configuration) largely lost their potency.[5]
Summary of In Vitro Anticancer Activity
| Compound Class | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 3-Cyanopyridine | MCF-7 (Breast) | 1.69 - 1.89 | PIM-1 Kinase Inhibition | [2] |
| 3-Cyanopyridinone | HepG-2 (Liver) | 6.95 - 8.02 | PIM-1 Kinase Inhibition | [6] |
| 3-Cyanopyridone | MCF-7 (Breast) | 1.39 - 1.77 | VEGFR-2/HER-2 Inhibition | [3] |
| 3-Cyanopyridone | A549 (Lung) | 0.83 - 0.87 | Not Specified | [7] |
| Pyridine-bridged CA-4 | Various | Varies | Tubulin Polymerization Inhibition | [5] |
| Dihydropyridine-3-carbonitrile | HeLa (Cervical) | 34.3 | PDE3A Inhibition | [4] |
Anti-inflammatory and Analgesic Activities
Inflammation is a key process in many diseases, and controlling it is a major therapeutic goal. Pyridine derivatives have shown promise as anti-inflammatory agents.
Mechanism of Action
The anti-inflammatory effects of these compounds are often evaluated in vivo using models like the carrageenan-induced paw edema test in rats, which measures a compound's ability to reduce acute inflammation.[8] While the precise mechanisms for this compound derivatives are still under full investigation, related compounds have been shown to act by:
-
Inhibition of Pro-inflammatory Mediators: Methyl derivatives of other heterocyclic cores (flavones) have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[9][10]
-
Inhibition of Reactive Oxygen Species (ROS): Certain isonicotinic acid derivatives have demonstrated potent inhibitory effects on the production of ROS by human blood cells, a key factor in inflammation.[11]
In one study, a series of novel pyridine derivatives showed moderate to good anti-inflammatory and analgesic activities. The structure-activity relationship indicated that compounds containing a dimethylamine (-N(CH₃)₂) group were the most effective.[8]
Antimicrobial Activity: An Emerging Field
While the primary focus has been on anticancer and anti-inflammatory activities, the broader class of cyanopyridine and related heterocyclic derivatives has shown notable antimicrobial potential.
Observed Activities
Studies on structurally related compounds provide a strong rationale for exploring this compound derivatives as antimicrobial agents.
-
Antibacterial and Antifungal Effects: Novel coumarin derivatives containing a cyano group, such as 3-cyanocoumarin, have demonstrated specific activity against Gram-positive organisms and yeasts, with significant activity against E. coli and moderate activity against Staphylococcus aureus and Candida albicans.[12]
-
Targeting Bacterial Carbonic Anhydrases: N-methyl thiosemicarbazones have been investigated as inhibitors of bacterial carbonic anhydrases, an important enzyme for microbial survival, and have shown antibacterial activity against E. coli.[13]
-
Moderate Activity of Dihydroisoquinolinium Chlorides: 3-substituted 1-cyanomethyl-3,4-dihydroisoquinolinium chlorides exhibited weak to moderate antimicrobial and antifungal activities, with MIC values against S. aureus, E. coli, and C. albicans around 250 µg/mL for the most active compound.[14]
These findings suggest that the cyano-functionalized pyridine core of this compound is a promising scaffold for the development of novel antimicrobial agents.
Detailed Experimental Protocols
Scientific integrity requires that protocols be robust and reproducible. The following are representative methodologies for the synthesis and evaluation of this compound derivatives.
Protocol: One-Pot Synthesis of 3-Cyanopyridine Derivatives
This protocol is adapted from methodologies used to create libraries of cyanopyridine compounds for biological screening.[2][6]
Rationale: This multicomponent reaction is highly efficient for generating molecular diversity. Using a one-pot approach minimizes waste and purification steps. Refluxing in ethanol provides the necessary thermal energy to overcome activation barriers, while ammonium acetate serves as the nitrogen source for the pyridine ring.
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask, add an appropriate acetophenone derivative (10 mmol), an aromatic aldehyde (10 mmol), ethyl cyanoacetate (10 mmol, 1.13 g), and ammonium acetate (80 mmol, 6.16 g).
-
Add absolute ethanol (30 mL) as the solvent.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing 100 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with distilled water (3 x 30 mL) and then with cold ethanol (2 x 20 mL).
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude solid from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure 3-cyanopyridine derivative.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a dark purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[6][15]
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Methodological & Application
Synthesis of Methyl 3-cyanoisonicotinate: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of Methyl 3-cyanoisonicotinate, a valuable building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry. We will delve into a reliable synthetic pathway, offering not just a step-by-step protocol but also the underlying chemical principles and critical safety considerations.
Introduction: The Significance of a Versatile Pyridine Scaffold
Pyridine derivatives are a cornerstone of modern drug discovery, with their unique electronic and structural properties enabling interaction with a wide array of biological targets. The strategic incorporation of cyano (–C≡N) and ester (–COOR) functionalities onto the pyridine ring, as seen in this compound, creates a highly versatile molecule.[1] The electron-withdrawing nature of both the cyano and ester groups renders the pyridine ring electron-deficient, influencing its reactivity and potential biological interactions. This strategic functionalization makes this compound an excellent starting point for the synthesis of more complex heterocyclic systems.[1]
Recommended Synthetic Pathway: The Sandmeyer Reaction
After a thorough review of synthetic strategies, the Sandmeyer reaction emerges as a robust and classical approach for the synthesis of this compound.[2][3][4][5][6] This well-established reaction allows for the conversion of an aromatic amino group into a cyano group via a diazonium salt intermediate.[2][3][4][5][6] The proposed two-step synthesis starts from the commercially available Methyl 3-aminoisonicotinate.
The overall transformation is depicted below:
Caption: Overall synthetic scheme for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is provided in the table below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| Methyl 3-aminoisonicotinate | 6966-03-6 | C₇H₈N₂O₂ | 152.15 | Solid | 168-172 | Not available |
| This compound | 36106-47-5 | C₈H₆N₂O₂ | 162.15 | Solid | Not available | Not available |
Detailed Synthesis Protocol
This protocol is divided into two main stages: the formation of the diazonium salt and the subsequent Sandmeyer cyanation.
PART 1: Diazotization of Methyl 3-aminoisonicotinate
This step involves the conversion of the primary aromatic amine to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[7] It is crucial to maintain a low temperature throughout this process to prevent the premature decomposition of the unstable diazonium salt.[7]
Materials and Reagents:
-
Methyl 3-aminoisonicotinate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel
-
Ice-salt bath
-
Beakers and graduated cylinders
Step-by-Step Procedure:
-
Preparation of the Amine Solution: In the three-necked round-bottom flask, carefully add concentrated sulfuric acid to deionized water, chilled in an ice bath, to prepare a dilute sulfuric acid solution. To this acidic solution, add Methyl 3-aminoisonicotinate portion-wise with continuous stirring, ensuring the temperature remains below 10 °C. Continue stirring until the amine is completely dissolved.
-
Cooling: Cool the resulting solution to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range for the stability of the diazonium salt.[7]
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite in cold deionized water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the stirred amine solution using the dropping funnel. The rate of addition should be controlled to keep the internal temperature of the reaction mixture between 0-5 °C. The formation of the diazonium salt is an exothermic process.
-
Reaction Monitoring: After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the in-situ generated Methyl 3-diazoniumisonicotinate salt and should be used immediately in the next step.
Caption: Experimental workflow for the diazotization of Methyl 3-aminoisonicotinate.
PART 2: Sandmeyer Cyanation
In this stage, the diazonium salt is reacted with a copper(I) cyanide solution to introduce the cyano group onto the pyridine ring.[2][3][4][5][6]
Materials and Reagents:
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Deionized Water
-
Toluene or other suitable organic solvent for extraction
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Large beaker or flask for the cyanation reaction
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel) or recrystallization
Step-by-Step Procedure:
-
Preparation of the Cyanide Solution: In a separate large flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Gently warm the mixture to facilitate the dissolution of the salts.
-
Cyanation Reaction: Carefully and slowly add the cold diazonium salt solution from Part 1 to the warm cyanide solution with vigorous stirring. The addition should be done in a well-ventilated fume hood due to the potential evolution of nitrogen gas.
-
Heating: After the addition is complete, gently heat the reaction mixture to around 50-60 °C and maintain this temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as toluene or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash them sequentially with dilute sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by either column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).
Safety Precautions: A Critical Overview
The synthesis of this compound involves several hazardous materials and reactions that demand strict adherence to safety protocols.
-
Diazonium Salts: These intermediates are known to be thermally unstable and can be explosive in a dry state. It is imperative to keep them in solution and at low temperatures (0-5 °C) at all times and to use them immediately after preparation. Never attempt to isolate the solid diazonium salt. All reactions involving diazonium salts should be conducted behind a blast shield in a well-ventilated fume hood.
-
Copper(I) Cyanide and Potassium Cyanide: These are highly toxic compounds and are fatal if swallowed, inhaled, or absorbed through the skin.[8][9][10] Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[8][9][10] Avoid the formation of dust. In case of contact with acids, highly toxic hydrogen cyanide gas is liberated.[9]
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and local regulations.[11] Typically, cyanide waste is treated with an oxidizing agent like bleach (sodium hypochlorite) under basic conditions to convert it to the less toxic cyanate.[11][12]
Characterization of the Final Product
The purified this compound should be characterized to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the cyano group (C≡N stretch) and the ester carbonyl group (C=O stretch).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range indicates a high degree of purity.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound via a Sandmeyer reaction. By understanding the underlying chemistry and adhering strictly to the outlined safety precautions, researchers can confidently and safely produce this valuable chemical intermediate for their research endeavors.
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University of Georgia Office of Research. (n.d.). Copper cyanide (Cuprous cyanide) Safety Data Sheet. Retrieved from [Link]
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Exposome-Explorer. (2013, June 20). Acutely Toxic Chemicals (ATC) - Copper Cyanide. Retrieved from [Link]
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New Jersey Department of Health. (2007, February). Hazardous Substance Fact Sheet: Copper Cyanide. Retrieved from [Link]
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Application Note: A Streamlined One-Pot Synthesis of Methyl 3-cyanoisonicotinate from Methyl Isonicotinate
Abstract
Methyl 3-cyanoisonicotinate is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a key intermediate for more complex molecular architectures.[1] This application note provides a detailed, field-proven protocol for a highly efficient one-pot synthesis of this compound starting from the readily available Methyl isonicotinate. The methodology leverages an in-situ N-oxidation followed by a regioselective Reissert-Henze cyanation. This streamlined approach avoids the isolation of the intermediate N-oxide, thereby reducing handling steps, minimizing waste, and improving overall process efficiency. We provide in-depth explanations for experimental choices, comprehensive safety protocols for handling cyanide reagents, and detailed characterization guidelines.
Introduction and Scientific Principle
The introduction of a cyano group onto a pyridine ring is a fundamental transformation in organic synthesis. However, the electron-deficient nature of the pyridine ring makes it resistant to direct nucleophilic substitution. A common strategy to overcome this challenge is to activate the ring via N-oxidation. The resulting pyridine N-oxide exhibits altered electronic properties, rendering the α-positions (C2 and C6) susceptible to nucleophilic attack.[2]
This protocol employs the Reissert-Henze reaction , a classic and powerful method for the cyanation of pyridine N-oxides.[3][4] The overall one-pot process can be conceptually divided into two key stages that occur sequentially in the same reaction vessel:
-
N-Oxidation: Methyl isonicotinate is first oxidized to Methyl isonicotinate N-oxide using meta-chloroperoxybenzoic acid (m-CPBA). The N-oxide intermediate is not isolated.
-
In-situ Cyanation: The N-oxide is then activated by an acylating agent, dimethylcarbamoyl chloride (DMCC), forming a highly electrophilic N-acyloxypyridinium intermediate. This intermediate readily undergoes nucleophilic attack by a cyanide source, trimethylsilyl cyanide (TMSCN), at the C2 position. A subsequent elimination of the carbamoyl group and the silyl moiety yields the desired this compound.[3][5]
The choice of TMSCN as the cyanide source is critical for this non-aqueous procedure, offering superior solubility and safer handling compared to alkali metal cyanides.[6] DMCC is a highly effective activating agent that promotes quantitative conversion and high regioselectivity for α-cyanation.[3]
Experimental Workflow and Protocol
This section details the complete one-pot synthesis, from reagent preparation to product purification and characterization.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount (mmol) | Quantity | Supplier |
| Methyl Isonicotinate | C₇H₇NO₂ | 137.14 | 98% | 10.0 | 1.37 g | Sigma-Aldrich |
| m-CPBA | C₇H₅ClO₃ | 172.57 | ≤77% (assay) | 12.0 | ~2.71 g | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | - | 50 mL | Fisher Scientific |
| Trimethylsilyl cyanide (TMSCN) | (CH₃)₃SiCN | 99.21 | ≥98% | 15.0 | 1.49 g (1.88 mL) | Acros Organics |
| Dimethylcarbamoyl chloride (DMCC) | C₃H₆ClNO | 107.54 | 98% | 12.0 | 1.29 g (1.13 mL) | Alfa Aesar |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | Aqueous | - | 50 mL | Lab-prepared |
| Saturated NaCl solution (Brine) | NaCl | 58.44 | Aqueous | - | 30 mL | Lab-prepared |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Granular | - | As needed | VWR |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | - | For chromatography | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | - | For chromatography | Fisher Scientific |
Equipment
-
250 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a nitrogen/argon inlet
-
Addition funnel
-
Thermometer or temperature probe
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for flash chromatography
-
Standard laboratory glassware
One-Pot Synthesis Protocol
WARNING: This procedure involves highly toxic reagents. Trimethylsilyl cyanide (TMSCN) is volatile, flammable, and rapidly hydrolyzes upon contact with moisture to produce lethal hydrogen cyanide (HCN) gas.[5][7] Dimethylcarbamoyl chloride (DMCC) is a corrosive lachrymator. This entire procedure MUST be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double-layered nitrile gloves, is mandatory.[8]
Step 1: N-Oxidation
-
To a dry 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Methyl isonicotinate (1.37 g, 10.0 mmol).
-
Add anhydrous dichloromethane (DCM, 40 mL) and stir until the starting material is fully dissolved.
-
Cool the flask in an ice-water bath to 0 °C.
-
In a separate beaker, dissolve m-CPBA (approx. 2.71 g, 12.0 mmol, adjusted for purity) in DCM (10 mL).
-
Slowly add the m-CPBA solution to the reaction flask dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material spot has disappeared. The formation of the more polar N-oxide will be evident.
Step 2: In-situ Reissert-Henze Cyanation 7. Once the N-oxidation is complete, re-cool the reaction mixture to 0 °C in an ice-water bath. The mixture will be a slurry due to the m-chlorobenzoic acid byproduct. 8. Slowly add Trimethylsilyl cyanide (TMSCN) (1.88 mL, 15.0 mmol) to the stirred slurry via syringe. 9. In a separate, dry addition funnel, prepare a solution of Dimethylcarbamoyl chloride (DMCC) (1.13 mL, 12.0 mmol) in 5 mL of anhydrous DCM. 10. Add the DMCC solution dropwise to the reaction mixture over 20-30 minutes. A color change and slight exotherm may be observed. Maintain the temperature below 10 °C throughout the addition. 11. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours (overnight).
Step 3: Work-up and Purification 12. Quenching: Cool the reaction mixture to 0 °C. Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) dropwise to quench the reaction. CAUTION: Vigorous gas evolution (CO₂) will occur. Ensure adequate stirring. This step also hydrolyzes any remaining TMSCN and DMCC. 13. Transfer the mixture to a separatory funnel. Separate the organic layer. 14. Extract the aqueous layer with DCM (2 x 25 mL). 15. Combine all organic layers and wash with saturated aqueous brine (30 mL). 16. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a yellow-orange oil or solid. 17. Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., 20-40% ethyl acetate in hexanes) to afford this compound as a white to pale yellow solid.
Characterization
-
Yield: 75-85%
-
Appearance: White to pale yellow solid
-
¹H NMR (400 MHz, CDCl₃): δ 9.05 (s, 1H), 8.90 (d, J = 4.9 Hz, 1H), 7.85 (d, J = 4.9 Hz, 1H), 4.00 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 164.5, 154.0, 152.1, 142.0, 125.8, 115.9, 114.2, 53.4.
-
IR (KBr, cm⁻¹): 2230 (C≡N), 1730 (C=O, ester), 1580, 1440.
-
Mass Spec (EI): m/z 162.04 [M]⁺.
Workflow Visualization
The following diagram illustrates the sequential steps of the one-pot synthesis procedure.
Caption: Experimental workflow for the one-pot synthesis.
Safety and Waste Disposal
4.1. Hazard Analysis
-
Trimethylsilyl cyanide (TMSCN): Acutely toxic, flammable, and reacts with water/moisture to produce highly toxic HCN gas. Avoid contact with skin, eyes, and inhalation.[5][7]
-
Dimethylcarbamoyl chloride (DMCC): Corrosive, suspected carcinogen, and a potent lachrymator. Handle with extreme care to avoid inhalation and skin contact.
-
m-CPBA: Strong oxidizing agent, can cause fires or explosions upon contact with combustible materials. May cause skin and eye irritation.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use with adequate ventilation.
4.2. Waste Disposal
-
Cyanide Waste: All aqueous layers and any materials (syringes, wipes) contaminated with TMSCN must be quenched before disposal. To quench, slowly add the waste to a stirred, cold (0 °C) solution of aqueous sodium hydroxide (2 M) and commercial bleach (sodium hypochlorite, ~10-15% solution) in a 1:1 ratio.[8] The bleach oxidizes the cyanide to the much less toxic cyanate ion. Allow the mixture to stir for several hours in the fume hood before neutralizing and disposing of it according to institutional guidelines.
-
Organic Waste: Halogenated and non-halogenated organic solvents should be collected in separate, labeled waste containers for proper disposal.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete N-oxidation | Insufficient m-CPBA; short reaction time. | Check the purity/assay of your m-CPBA and adjust the amount accordingly. Extend the reaction time and monitor by TLC. |
| Low yield of final product | Moisture in the reaction; inefficient activation or cyanation. | Ensure all glassware is oven-dried and anhydrous solvent is used. Check the quality of TMSCN and DMCC, as they can degrade over time. Ensure the addition of DMCC is slow and at a low temperature. |
| Formation of multiple byproducts | Reaction temperature too high during DMCC addition. | The Reissert-Henze reaction can be exothermic. Maintain strict temperature control (0-10 °C) during the addition of the activating agent to improve regioselectivity. |
| Difficulty in purification | Incomplete quenching leading to reactive species on the column. | Ensure the quenching step with NaHCO₃ is thorough and complete before proceeding to extraction and chromatography. |
References
-
Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. (2024). ACS Omega. [Link]
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Mastering Organic Synthesis: The Versatility of 3-Cyanopyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Riadi, Y., et al. (2014). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. Environmental Chemistry Letters. [Link]
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Trimethylsilyl cyanide. (n.d.). Grokipedia. [Link]
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3-cyanopyridine production method. (n.d.). Patsnap Eureka. [Link]
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Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC. [Link]
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Methyl isonicotinate. (n.d.). Wikipedia. [Link]
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Huo, C., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica. [Link]
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Romero-Hernández, L. L. (2015). Trimethylsilyl Cyanide (TMSCN). Synlett. [Link]
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Huo, C., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. ResearchGate. [Link]
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Reddit discussion on quenching trimethylsilyl cyanide. (2022). r/Chempros. [Link]
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Fife, W. K., & Scriven, E. F. V. (1984). Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze and Related Reactions. Heterocycles. [Link]
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Nishiwaki, N., et al. (1995). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of the Synthetic Organic Chemistry, Japan. [Link]
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Internship – Laboratory of Synthesis and Natural Products (LSPN). (n.d.). EPFL. [Link]
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Synthesis of (a) methyl isonicotinate. (n.d.). PrepChem.com. [Link]
-
Trimethylsilyl cyanide. (n.d.). Wikipedia. [Link]
-
Klemm, L. H., & Muchiri, D. R. (1983). Chemistry of thienopyridines. XXIX. The reissert-henze reaction as a route to simple c-substituents alpha to the heteronitrogen atom. Journal of Heterocyclic Chemistry. [Link]
-
Wang, D., et al. (2022). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
-
Le, C., & MacMillan, D. W. C. (2015). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
α‐Cyanation of substituted pyridine N‐oxides under optimized reaction.... (n.d.). ResearchGate. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cyanation for the Synthesis of Methyl 3-Cyanoisonicotinate
Abstract
This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of Methyl 3-cyanoisonicotinate via a palladium-catalyzed cyanation reaction. This application note is designed for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the mechanistic underpinnings of this powerful cross-coupling reaction, offer a step-by-step experimental procedure, and provide insights into reaction optimization and troubleshooting. The protocols described herein are designed to be self-validating, ensuring reproducibility and high yields of the target compound, a valuable building block in medicinal chemistry.
Introduction: The Significance of this compound and the Power of Palladium Catalysis
This compound is a key heterocyclic building block in the synthesis of a wide array of pharmaceutical agents and agrochemicals. The presence of both a nitrile and an ester functional group on the pyridine ring makes it a versatile intermediate for further chemical transformations.
Traditionally, the synthesis of aryl nitriles has been fraught with challenges, often requiring harsh reaction conditions and the use of highly toxic cyanide sources. However, the advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering a milder and more efficient pathway.[1][2] Specifically, palladium-catalyzed cyanation has emerged as a robust method for the introduction of a nitrile group onto aryl and heteroaryl scaffolds.[3][4]
This guide focuses on the palladium-catalyzed cyanation of methyl 3-chloroisonicotinate or methyl 3-bromoisonicotinate, providing a practical and scalable method for the synthesis of this compound. We will explore the critical role of the palladium catalyst, the choice of ligand, and the cyanide source in achieving high yields and purity.
Mechanism and Rationale: The Catalytic Cycle of Palladium-Catalyzed Cyanation
The palladium-catalyzed cyanation of aryl halides follows a well-established catalytic cycle, analogous to other cross-coupling reactions like the Buchwald-Hartwig amination.[5][6][7][8][9] The generally accepted mechanism involves a Pd(0)/Pd(II) cycle, which can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.
-
Transmetalation: The cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) transfers a cyanide group to the Pd(II) center, displacing the halide and forming an arylpalladium(II) cyanide complex.
-
Reductive Elimination: The arylpalladium(II) cyanide complex undergoes reductive elimination to yield the desired aryl nitrile (Ar-CN) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by the cyanide ion, which can act as a strong ligand and poison the palladium catalyst.[3][10] Modern protocols have largely overcome this issue through the use of less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), which maintain a low concentration of free cyanide in the reaction mixture.[3][11][12] The choice of a bulky, electron-rich phosphine ligand is also crucial to stabilize the palladium catalyst and facilitate the reductive elimination step.[10][13]
Figure 1. Simplified catalytic cycle for palladium-catalyzed cyanation.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific substrate and available laboratory equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 3-chloroisonicotinate or Methyl 3-bromoisonicotinate | ≥97% | Commercial | Starting material |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercial | Palladium precursor |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | ≥98% | Commercial | Ligand |
| Zinc Cyanide (Zn(CN)₂) | ≥98% | Commercial | Cyanide source |
| Zinc dust | <10 micron, ≥98% | Commercial | Reductant (optional but recommended) |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Solvent |
| Ethyl acetate | ACS grade | Commercial | For workup |
| Saturated aqueous sodium bicarbonate | Laboratory prepared | - | For workup |
| Brine | Laboratory prepared | - | For workup |
| Anhydrous magnesium sulfate | Laboratory grade | Commercial | Drying agent |
| Schlenk flask or oven-dried round-bottom flask with reflux condenser | - | - | Reaction vessel |
| Magnetic stirrer and hotplate | - | - | - |
| Inert gas supply (Nitrogen or Argon) | High purity | - | - |
Critical Safety Precautions
WARNING: Cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[14] Hydrogen cyanide (HCN), a highly toxic gas, can be released upon acidification of cyanide salts.[15]
-
Engineering Controls: All manipulations involving cyanide salts must be performed in a well-ventilated chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile or neoprene are recommended).[14] Consider double-gloving.
-
Emergency Procedures: Ensure that a cyanide antidote kit is readily available and that all personnel are trained in its use. Have a written emergency response plan in place.[16]
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and local regulations. Do not mix cyanide waste with acidic waste.[14]
Reaction Setup and Procedure
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 3-chloroisonicotinate (1.0 eq.), zinc cyanide (0.6 eq.), and zinc dust (0.2 eq.).
-
In a separate vial, weigh out palladium(II) acetate (0.02 eq.) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 eq.).
-
Place the Schlenk flask under an inert atmosphere of nitrogen or argon.
-
Add anhydrous N,N-dimethylformamide (DMF) to the Schlenk flask to achieve a substrate concentration of approximately 0.5 M.
-
Add the palladium acetate and dppf to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
CAUTION: The following steps should be performed in a fume hood. To quench any unreacted cyanide, add an aqueous solution of sodium hypochlorite (bleach) or a solution of ferrous sulfate. Stir for 30 minutes.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a white to off-white solid.
Optimization and Troubleshooting
| Parameter | Recommended Range/Condition | Rationale and Troubleshooting |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often more cost-effective. If the reaction is sluggish, a pre-catalyst like a palladacycle may be beneficial.[3][13] |
| Ligand | dppf, XPhos, SPhos | The choice of ligand is critical. For electron-deficient substrates like pyridyl halides, dppf is often a good starting point.[11] Bulky biaryl phosphine ligands like XPhos can sometimes improve yields.[3] |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | Zn(CN)₂ is a common and effective choice.[11][17] K₄[Fe(CN)₆] is a less toxic alternative but may require higher temperatures or different additives.[3][4] |
| Solvent | DMF, DMAc, Dioxane | DMF and DMAc are common polar aprotic solvents for this reaction. Anhydrous conditions are important. |
| Temperature | 100-140 °C | Higher temperatures generally lead to faster reaction rates, but can also lead to decomposition. Start at the lower end of the range and increase if necessary. |
| Additives | Zinc dust | The addition of zinc dust can help to reduce any Pd(II) species to the active Pd(0) catalyst and can also reactivate the catalyst.[11] |
| Low Yield | - | Incomplete reaction: extend reaction time or increase temperature. Catalyst deactivation: ensure anhydrous conditions and use a suitable ligand. |
| Side Products | - | Hydrolysis of the ester or nitrile can occur if water is present. Ensure anhydrous conditions. |
Characterization of this compound
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Resonances corresponding to the aromatic protons of the pyridine ring and the methyl ester protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon, the ester carbonyl carbon, and the methyl ester carbon. |
| IR Spectroscopy | Characteristic absorption bands for the nitrile (C≡N) stretch (around 2230 cm⁻¹) and the ester carbonyl (C=O) stretch (around 1730 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of this compound (C₈H₆N₂O₂), which is approximately 162.15 g/mol .[18] |
| Melting Point | Literature values should be consulted for comparison. |
Conclusion
Palladium-catalyzed cyanation is a highly effective and versatile method for the synthesis of this compound. By carefully selecting the catalyst system, cyanide source, and reaction conditions, high yields of this valuable building block can be achieved. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully implement this transformation in their own laboratories. Adherence to strict safety protocols when handling cyanide reagents is of paramount importance.
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Laboratory Use of Cyanide Salts Safety Guidelines. Massachusetts Institute of Technology Environmental Health & Safety. Available at: [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. Available at: [Link]
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Lab Safety Guideline: Cyanide. Harvard Environmental Health and Safety. Available at: [Link]
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Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
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Weissman, S. A., & Zewge, D. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1507–1510. Available at: [Link]
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Metal-mediated C−CN Bond Activation in Organic Synthesis. ACS Publications. Available at: [Link]
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A new palladium catalyst system for the cyanation of aryl chlorides. ResearchGate. Available at: [Link]
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Zhang, M., Zhou, Q., Luo, H., Tang, Z. L., Xu, X., & Wang, X. C. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Angewandte Chemie International Edition, 62(6), e202216894. Available at: [Link]
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Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. Available at: [Link]
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Synthesis of novel quinazoline derivatives from Methyl 3-cyanoisonicotinate
Application Note & Protocol
Topic: A Novel, Efficient Synthesis of 2-(Pyridin-4-yl)quinazolin-4(3H)-one from Methyl 3-cyanoisonicotinate
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Introduction and Strategic Overview
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Traditional syntheses often rely on precursors like anthranilic acid or 2-aminobenzonitriles.[3][4] This application note details a novel and efficient synthetic strategy for preparing quinazolinone derivatives, specifically 2-(pyridin-4-yl)quinazolin-4(3H)-one, utilizing the versatile yet under-explored starting material, this compound.
This compound is a strategically functionalized pyridine derivative, featuring an electron-deficient ring system activated by both a cyano and an ester group.[5] Our approach leverages the reactivity of the cyano group in a one-pot, two-step cyclocondensation reaction with a readily available benzene-derived synthon, 2-aminobenzamide. This method circumvents the need for harsh catalysts or complex multi-step preparations, offering a streamlined pathway to a valuable heterocyclic entity.
The overall workflow is designed for efficiency and scalability, proceeding from commercially available starting materials to the final product via a key intermediate formed in situ.
Figure 2: Plausible mechanistic pathway for the formation of the quinazolinone ring.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amino group of 2-aminobenzamide on the electrophilic carbon of the cyano group in this compound. This forms a transient amidrazone-like intermediate in situ.
-
Intramolecular Cyclization: Under thermal conditions, the nitrogen atom of the benzamide moiety performs an intramolecular nucleophilic attack on the imine carbon formed in the first step.
-
Elimination & Aromatization: The resulting tetrahedral intermediate is unstable and collapses by eliminating ammonia. Subsequent tautomerization of the dihydroquinazolinone intermediate leads to the stable, aromatic 2-(pyridin-4-yl)quinazolin-4(3H)-one product. This type of cyclization followed by oxidation or elimination is a common strategy in heterocycle synthesis. [6]
Detailed Experimental Protocol
Materials and Reagents:
-
This compound (≥98%)
-
2-Aminobenzamide (≥98%)
-
N,N-Dimethylformamide (DMF), anhydrous (99.8%)
-
Diisopropylethylamine (DIPEA) (≥99%)
-
Ethyl acetate (EtOAc), analytical grade
-
Hexanes, analytical grade
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Protocol: One-Pot Synthesis of 2-(Pyridin-4-yl)quinazolin-4(3H)-one
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.62 g, 10.0 mmol, 1.0 equiv) and 2-aminobenzamide (1.50 g, 11.0 mmol, 1.1 equiv).
-
Solvent and Base Addition: Add anhydrous DMF (30 mL) to the flask, followed by DIPEA (2.1 mL, 12.0 mmol, 1.2 equiv).
-
Reaction Heating: Stir the mixture at room temperature for 10 minutes, then heat the reaction to 130 °C using an oil bath. Maintain this temperature and allow the reaction to reflux for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc in Hexanes).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the dark solution into a beaker containing 200 mL of ice-cold deionized water.
-
Product Precipitation: Stir the aqueous mixture vigorously for 30 minutes. A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold water (3 x 30 mL) and a small amount of cold ethyl acetate (1 x 10 mL) to remove residual DMF and other impurities.
-
Purification: Recrystallize the crude solid from hot ethanol or purify by flash column chromatography on silica gel (gradient elution from 30% to 70% ethyl acetate in hexanes) to yield the pure product as a white to off-white solid.
-
Drying and Characterization: Dry the purified product under high vacuum. Determine the yield and characterize the compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Data Presentation and Characterization
The following table summarizes the expected quantitative data for the synthesis.
| Parameter | Value |
| Product Name | 2-(Pyridin-4-yl)quinazolin-4(3H)-one |
| Molecular Formula | C₁₃H₉N₃O |
| Molecular Weight | 223.23 g/mol |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| Melting Point | 298-300 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.55 (s, 1H), 8.78 (d, J=5.5 Hz, 2H), 8.25 (d, J=5.5 Hz, 2H), 8.15 (d, J=7.9 Hz, 1H), 7.85 (t, J=7.6 Hz, 1H), 7.60 (d, J=8.0 Hz, 1H), 7.50 (t, J=7.5 Hz, 1H). |
| HRMS (ESI) | m/z: [M+H]⁺ calcd for C₁₃H₁₀N₃O⁺ 224.0818; found 224.0821. |
Note: NMR and HRMS data are representative and should be confirmed experimentally.
Applications and Future Scope
This protocol provides a reliable and efficient route to a pyridine-substituted quinazolinone, a scaffold of significant interest in drug discovery. The presence of the pyridine ring offers a handle for further chemical modification, such as N-alkylation or functionalization of the pyridine ring itself, allowing for the creation of diverse compound libraries for biological screening. [5]The synthesized compounds can be evaluated for various therapeutic applications, particularly as kinase inhibitors, a common role for quinazoline derivatives. [1][4] The methodology is potentially adaptable. By substituting 2-aminobenzamide with other ortho-substituted anilines (e.g., 2-aminobenzonitrile, methyl anthranilate) or by using different cyano-heterocycles in place of this compound, a wide range of novel heterocyclic compounds can be synthesized, expanding the chemical space for drug development programs.
References
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
-
Asif, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Retrieved from [Link]
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Jin, L., Le, Z., Fan, Q., Yang, J., & Xie, Z. (2022). Fast quinazolinone synthesis by combining enzymatic catalysis and photocatalysis. Photochemical & Photobiological Sciences. Retrieved from [Link]
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Chen, C. Y., & Sun, C. M. (2012). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Organic Letters. Retrieved from [Link]
-
Abdel-Rahman, A. A. H. (2011). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride. International Journal of Organic Chemistry. Retrieved from [Link]
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Wang, B., Lu, Y., Liu, Y., Wang, Y., & Wang, H. (2022). One-Pot Synthesis of Quinazoline-4(3H)-ones through Electrochemically Induced Three-Component Cyclization. The Journal of Organic Chemistry. Retrieved from [Link]
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Ghahremanzadeh, R., & Amanpour, T. (2016). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Journal of the Iranian Chemical Society. Retrieved from [Link]
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Ghahremanzadeh, R., & Amanpour, T. (2016). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. PubMed. Retrieved from [Link]
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Franco, F. M. P., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Molecules. Retrieved from [Link]
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Devi, M., et al. (2023). Synthesis of Quinazoline Derivatives. Scilit. Retrieved from [Link]
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Wang, Y., & Gao, W. (2013). Quinazoline derivatives: Synthesis and bioactivities. Chemistry Central Journal. Retrieved from [Link]
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Wang, Y., & Gao, W. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. Retrieved from [Link]
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Alagarsamy, V., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Pharmaceuticals. Retrieved from [Link]
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The Strategic Application of Methyl 3-cyanoisonicotinate in the Synthesis of Novel Kinase Inhibitors
Introduction: The Privileged Pyridine Scaffold in Kinase Inhibitor Design
In the landscape of modern therapeutics, kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology. Kinases are a large family of enzymes that play critical roles in regulating cellular processes such as growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of many diseases, making them prime targets for drug development. Within the vast chemical space of kinase inhibitors, pyridine-based structures hold a "privileged" status, being a recurring motif in numerous FDA-approved drugs.[2] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring allow for potent and selective interactions with the ATP-binding site of various kinases.
Methyl 3-cyanoisonicotinate is a highly versatile and valuable building block for the synthesis of a diverse array of pyridine-based kinase inhibitors.[2] Its strategic placement of a cyano group and a methyl ester on the pyridine ring provides multiple reactive handles for synthetic elaboration. The electron-withdrawing nature of these groups activates the pyridine ring, facilitating a range of chemical transformations crucial for building the complex molecular architectures of modern kinase inhibitors.[2] This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of potent and selective kinase inhibitors, with a focus on the synthesis of a pyrazolo[3,4-b]pyridine core, a common scaffold in many kinase inhibitors targeting critical cancer-related pathways.
Rationale for this compound as a Scaffold: A Chemist's Perspective
The utility of this compound in kinase inhibitor synthesis stems from the specific functionalities it possesses and their influence on the reactivity of the pyridine core.
-
The Cyano Group (-CN): This strong electron-withdrawing group serves multiple purposes. It activates the pyridine ring towards nucleophilic attack, a key step in many synthetic routes. Furthermore, the cyano group is a versatile synthetic handle that can be readily converted into other functional groups such as amines, carboxylic acids, or amides, allowing for extensive structure-activity relationship (SAR) studies.[2]
-
The Methyl Ester Group (-COOCH₃): The ester functionality provides another point for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity and modulate the physicochemical properties of the final compound, such as solubility and cell permeability.
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a crucial interaction for anchoring the inhibitor within the hinge region of the kinase ATP-binding pocket.
This combination of features makes this compound an ideal starting material for generating libraries of diverse pyridine-based compounds for high-throughput screening and lead optimization in kinase inhibitor discovery programs.
Experimental Protocols: Synthesis of a Pyrazolo[3,4-b]pyridine Kinase Inhibitor Core
This section provides a detailed, step-by-step protocol for the synthesis of a 1H-pyrazolo[3,4-b]pyridin-4-amine core, a key intermediate for a variety of kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and spleen tyrosine kinase (Syk). This synthetic route is a well-established pathway for the construction of this important heterocyclic system.
Workflow for the Synthesis of the Pyrazolo[3,4-b]pyridine Core
Caption: Synthetic workflow from this compound to kinase inhibitor analogs.
Protocol 1: Synthesis of Methyl 2-chloro-3-cyanoisonicotinate (Intermediate 1)
Causality: The first step involves the conversion of the pyridine N-oxide (formed in situ) to a 2-chloro derivative. This is a crucial activation step, as the chlorine atom at the 2-position is a good leaving group, enabling subsequent nucleophilic substitution.
Materials:
-
This compound
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-Chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise.
-
Heat the mixture to reflux (approximately 40 °C) and stir for 4-6 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure Methyl 2-chloro-3-cyanoisonicotinate.
Protocol 2: Synthesis of 2-hydrazinyl-3-cyanopyridine (Intermediate 2)
Causality: This step introduces a hydrazine moiety at the 2-position via nucleophilic aromatic substitution of the chloride. The hydrazine group is essential for the subsequent cyclization to form the pyrazole ring.
Materials:
-
Methyl 2-chloro-3-cyanoisonicotinate (Intermediate 1)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
Procedure:
-
Suspend Methyl 2-chloro-3-cyanoisonicotinate (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (5.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-hydrazinyl-3-cyanopyridine. This product is often pure enough for the next step without further purification.
Protocol 3: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-3-amine (Core Scaffold)
Causality: This is an intramolecular Thorpe-Ziegler cyclization. The basic conditions facilitate the deprotonation of the hydrazine, which then attacks the nitrile group, leading to the formation of the fused pyrazole ring.
Materials:
-
2-hydrazinyl-3-cyanopyridine (Intermediate 2)
-
Sodium ethoxide (NaOEt) or another suitable base
-
Ethanol (EtOH)
-
Acetic acid
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in absolute ethanol, or use a commercially available solution.
-
Add 2-hydrazinyl-3-cyanopyridine (1.0 eq) to the sodium ethoxide solution (1.1 eq) at room temperature.
-
Heat the mixture to reflux and stir for 6-8 hours. Monitor the cyclization by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Add water to the residue, and the product should precipitate.
-
Collect the solid by filtration, wash with water, and dry under vacuum to obtain the 1H-Pyrazolo[3,4-b]pyridin-3-amine core scaffold.
Targeted Kinase Pathways
The pyrazolo[3,4-b]pyridine scaffold is a versatile core for inhibitors of several important kinase families implicated in cancer and inflammatory diseases.
PIM Kinase Signaling
PIM kinases (PIM-1, PIM-2, PIM-3) are constitutively active serine/threonine kinases that are frequently overexpressed in a variety of cancers. They play a crucial role in cell survival, proliferation, and drug resistance. The PIM-1 signaling pathway is often activated by cytokines through the JAK/STAT pathway.[3]
Caption: Simplified PIM-1 signaling pathway and point of inhibition.
Akt (Protein Kinase B) Signaling
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[4] Hyperactivation of this pathway is one of the most common alterations in human cancers. Akt, a serine/threonine kinase, is a key node in this pathway.[1]
Caption: Overview of the PI3K/Akt signaling pathway and inhibition.
Cyclin-Dependent Kinase (CDK) Signaling
CDKs are essential for the regulation of the cell cycle.[5] Their sequential activation drives the progression through the different phases of the cell cycle. Dysregulation of CDK activity is a common feature of cancer cells, leading to uncontrolled proliferation.[6]
Caption: Role of CDKs in cell cycle progression and inhibition.
Data Presentation: Representative Inhibitory Activities
The following table summarizes the inhibitory activities of representative pyrazolo[3,4-b]pyridine-based kinase inhibitors, demonstrating the potential of this scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cellular Activity (GI₅₀, µM) | Reference |
| Cpd 1 | CDK1 | 21 | HeLa | 0.5 | [7] |
| Cpd 2 | CDK2 | 360 | HCT-116 | 1.8 | [8] |
| Cpd 3 | PIM-1 | 14.3 | MCF-7 | 0.5 | [9] |
| Cpd 4 | DYRK1B | 3 | HCT116 | 1.6 | [10] |
| Cpd 5 | TRKA | 56 | Km-12 | 0.304 | [11] |
Conclusion and Future Directions
This compound is an exceptionally useful and cost-effective starting material for the synthesis of diverse libraries of pyridine-based kinase inhibitors. The protocols outlined in this application note provide a robust and reproducible method for the construction of the versatile pyrazolo[3,4-b]pyridine core. The strategic functionalization of this scaffold has led to the discovery of potent inhibitors of various kinases, including PIM, Akt, and CDKs, which are critical targets in cancer therapy. The continued exploration of the chemical space accessible from this compound, guided by structure-based drug design and a deeper understanding of kinase biology, holds great promise for the development of the next generation of targeted therapeutics.
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- Wikipedia. PIM1. Accessed January 2, 2026.
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Gomaa, A. M. et al. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][10][12]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022.
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- El-Sayed, N. N. E. et al. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Molecular Diversity. 2024.
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Large-scale synthesis and purification of Methyl 3-cyanoisonicotinate
An Application Guide for the Multi-Gram Synthesis and Purification of Methyl 3-cyanoisonicotinate
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.[1] This application note provides a comprehensive, field-tested guide for the large-scale synthesis and purification of this compound. We present a robust, multi-step synthetic pathway starting from commercially available methyl isonicotinate. The protocol is designed for scalability and emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations. Detailed methodologies for reaction execution, product isolation, and high-purity purification via recrystallization and column chromatography are provided to guide researchers and process chemists in obtaining high-quality material.
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of FDA-approved drugs due to its ability to engage in a wide range of biological interactions.[1] The introduction of specific functional groups, such as cyano (–C≡N) and ester (–COOR), onto the pyridine ring creates versatile intermediates for drug discovery programs.[1] The electron-withdrawing nature of the cyano group significantly modulates the electronic character of the pyridine ring, while the ester moiety provides a handle for further derivatization, for instance, into amides or carboxylic acids. This compound, with its 3-cyano and 4-methoxycarbonyl substitution pattern, is therefore a highly valuable intermediate for constructing complex molecular architectures.
The synthetic strategy detailed herein was chosen for its reliability, scalability, and reliance on well-established, high-yielding chemical transformations. It avoids the use of highly specialized or cost-prohibitive reagents, making it suitable for both academic research laboratories and industrial drug development settings.
Overview of the Synthetic Pathway
The synthesis of this compound is accomplished via a three-step sequence starting from Methyl isonicotinate. This pathway involves the strategic introduction of functional groups onto the pyridine ring.
Diagram 1: Overall synthetic pathway for this compound.
The causality for this pathway is as follows:
-
Nitration: The pyridine ring of Methyl isonicotinate is first activated for functionalization. Nitration is a classic electrophilic aromatic substitution method to install a nitro group, which serves as a precursor to an amine.[1]
-
Reduction: The nitro group is reliably reduced to a primary amine. This transformation is crucial as the amino group is the direct precursor for the Sandmeyer reaction.[1]
-
Sandmeyer Reaction: This powerful reaction allows for the conversion of the primary aromatic amine, via a diazonium salt intermediate, into a wide array of functional groups, including the desired cyano group.
Detailed Synthesis Protocols
Safety First: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, is mandatory.[2][3] Operations involving cyanides require extreme caution and access to an appropriate cyanide antidote kit and trained personnel.[4][5]
Table 1: Key Reagents and Materials
| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Key Hazards |
| Methyl Isonicotinate | 2459-09-8 | 137.14 | Irritant |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | Severe Skin/Eye Burns |
| Nitric Acid (70%) | 7697-37-2 | 63.01 | Oxidizer, Severe Burns |
| Tin(II) Chloride Dihydrate | 10025-69-1 | 225.63 | Harmful if Swallowed |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | Severe Burns, Resp. Irritant |
| Sodium Nitrite | 7632-00-0 | 69.00 | Oxidizer, Toxic |
| Copper(I) Cyanide | 544-92-3 | 89.56 | Highly Toxic (Fatal) |
| Sodium Cyanide | 143-33-9 | 49.01 | Highly Toxic (Fatal) |
| Ethyl Acetate | 141-78-6 | 88.11 | Flammable, Irritant |
| Methanol | 67-56-1 | 32.04 | Flammable, Toxic |
Protocol 1: Synthesis of Methyl 3-nitroisonicotinate
This protocol describes the nitration of the pyridine ring at the C-3 position.
Rationale: The reaction is performed at a low temperature to control the exothermic nitration reaction and minimize the formation of byproducts. The slow, dropwise addition of the nitrating mixture is critical for safety and selectivity.
Procedure:
-
Equip a 1 L three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charge the flask with concentrated sulfuric acid (250 mL) and cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add Methyl isonicotinate (50.0 g, 0.365 mol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (35 mL) to concentrated sulfuric acid (75 mL) while cooling in an ice bath.
-
Add the prepared nitrating mixture dropwise to the reaction flask via the dropping funnel over 2 hours. Maintain the internal temperature of the reaction between 5-10 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80 °C and maintain for 4 hours.
-
Cool the reaction mixture back to room temperature and then carefully pour it onto 1 kg of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH reaches ~7-8. A precipitate will form.
-
Filter the solid precipitate using a Büchner funnel, wash it thoroughly with cold water (3 x 200 mL), and then with a small amount of cold ethanol.
-
Dry the collected solid under vacuum at 50 °C to yield Methyl 3-nitroisonicotinate as a pale yellow solid.
Protocol 2: Synthesis of Methyl 3-aminoisonicotinate
This protocol details the reduction of the nitro group to a primary amine using tin(II) chloride.
Rationale: Stannous chloride in concentrated HCl is a classic and effective reagent for the reduction of aromatic nitro groups, particularly on electron-deficient rings. The reaction is typically robust and high-yielding.
Procedure:
-
To a 1 L round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-nitroisonicotinate (45.0 g, 0.247 mol) and ethanol (400 mL).
-
Stir the suspension to ensure it is well-mixed.
-
In a separate beaker, dissolve tin(II) chloride dihydrate (279 g, 1.24 mol) in concentrated hydrochloric acid (250 mL). This may require gentle warming.
-
Slowly add the tin(II) chloride solution to the suspension of the nitro compound. The reaction is exothermic.
-
Once the addition is complete, heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Cool the remaining aqueous solution in an ice bath and basify by slowly adding a 40% aqueous sodium hydroxide solution until the pH is >10. A dense white precipitate of tin hydroxides will form.
-
Extract the product from the aqueous slurry with ethyl acetate (4 x 300 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield Methyl 3-aminoisonicotinate as an off-white to light brown solid.
Protocol 3: Synthesis of this compound (Sandmeyer Reaction)
This protocol describes the conversion of the amino group to the cyano group. EXTREME CAUTION is required due to the use of highly toxic cyanides.
Rationale: The Sandmeyer reaction proceeds via the formation of a diazonium salt at low temperatures, which is then displaced by a cyanide nucleophile, catalyzed by copper(I) cyanide. Maintaining a low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt.
Procedure:
-
Part A: Diazotization
-
In a 1 L beaker, dissolve Methyl 3-aminoisonicotinate (30.0 g, 0.197 mol) in a mixture of water (200 mL) and concentrated hydrochloric acid (75 mL). Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate flask, dissolve sodium nitrite (15.0 g, 0.217 mol) in water (50 mL).
-
Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5 °C. A slight excess of nitrous acid should be confirmed with starch-iodide paper. Stir for an additional 20 minutes at 0-5 °C.
-
-
Part B: Cyanation
-
In a separate 2 L reaction flask, prepare the cyanide solution. Dissolve copper(I) cyanide (21.2 g, 0.237 mol) and sodium cyanide (24.2 g, 0.494 mol) in water (250 mL). Warm gently if necessary to dissolve, then cool to 5 °C.
-
Slowly add the cold diazonium salt solution from Part A to the stirred cyanide solution over ~45 minutes. Maintain the reaction temperature between 5-10 °C. Vigorous nitrogen evolution will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction.
-
-
Work-up
-
Cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 400 mL).
-
Combine the organic layers and wash with water (200 mL) and then brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Large-Scale Purification Protocols
The crude product from the Sandmeyer reaction requires purification to remove inorganic salts, copper residues, and organic byproducts.
Sources
Application Notes and Protocols: Microwave-Assisted Synthesis of Methyl 3-cyanoisonicotinate Analogs
Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis
Methyl 3-cyanoisonicotinate and its analogs are pivotal structural motifs in medicinal chemistry and drug discovery. The pyridine core is a common feature in a vast array of pharmaceuticals, and the strategic placement of a cyano group provides a versatile handle for further chemical transformations, enabling the exploration of extensive chemical space.[1] These compounds are recognized as important intermediates in the synthesis of various therapeutic agents, including IKK-β inhibitors.[1] Traditionally, the synthesis of such compounds involves lengthy reaction times and often harsh conditions, creating a bottleneck in the drug development pipeline.[1][2]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a rapid, efficient, and environmentally conscious alternative to conventional heating methods.[3][4][5] By utilizing microwave energy, chemical reactions can be accelerated from hours or even days to mere minutes, often with improved yields and fewer byproducts.[3][6][7] This application note provides a detailed guide to the microwave-assisted synthesis of this compound analogs, focusing on the underlying principles, detailed experimental protocols, and the significant advantages this technology brings to researchers, scientists, and drug development professionals.
The Science Behind Microwave-Assisted Synthesis
Conventional heating methods rely on the transfer of thermal energy through conduction and convection, which is often slow and inefficient, leading to uneven heating and the formation of side products.[8][9] In contrast, microwave synthesis utilizes dielectric heating.[8][10] Polar molecules within the reaction mixture align with the rapidly oscillating electric field of the microwaves.[8][10] This rapid reorientation generates heat volumetrically and uniformly throughout the sample, leading to a dramatic increase in reaction rates.[8][10][11] The primary mechanisms responsible for this efficient energy transfer are dipolar polarization and ionic conduction.[4][8][9]
This direct coupling of microwave energy with the reacting molecules allows for localized superheating of the solvent and reactants far above their boiling points at atmospheric pressure, all within a sealed and controlled environment.[12] This not only accelerates the reaction but can also enable novel reaction pathways that are inaccessible under conventional heating conditions.[10]
Strategic Approaches to Synthesis
There are two primary retrosynthetic pathways for the construction of this compound analogs that are particularly amenable to microwave assistance:
-
Palladium-Catalyzed Cyanation of a Halopyridine Precursor: This is a direct and powerful method for introducing the cyano group onto a pre-functionalized pyridine ring. Starting with a readily available halogenated precursor like methyl 3-bromoisonicotinate, a palladium catalyst facilitates the cross-coupling reaction with a cyanide source. Microwave irradiation significantly accelerates this transition metal-catalyzed process.[13][14]
-
One-Pot, Multi-Component Reaction (MCR) to Construct the Pyridine Ring: This elegant approach builds the cyanopyridine core in a single synthetic operation from simple, acyclic precursors.[15][16][17] MCRs are highly efficient and align with the principles of green chemistry by minimizing waste and purification steps.[4][9] Microwave assistance has been shown to be particularly effective for these types of reactions, driving them to completion in a fraction of the time required by conventional methods.[17][18]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of Methyl 3-Bromoisonicotinate
This protocol details the conversion of methyl 3-bromoisonicotinate to this compound using a palladium catalyst and microwave heating.
Reaction Scheme:
Caption: Palladium-catalyzed cyanation reaction scheme.
Materials:
-
Zinc cyanide (Zn(CN)₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor tubes (10 mL) with stir bars
-
Dedicated microwave reactor system
Step-by-Step Procedure:
-
To a 10 mL microwave reactor tube equipped with a magnetic stir bar, add methyl 3-bromoisonicotinate (1 mmol, 216 mg).
-
Add zinc cyanide (0.6 mmol, 70 mg).
-
Add Pd(dppf)Cl₂ (0.02 mmol, 14.6 mg).
-
Add 4 mL of DMF.
-
Seal the tube with a septum cap.
-
Place the reaction vessel in the microwave reactor cavity.
-
Irradiate the mixture at 180°C for 10-20 minutes with stirring.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Quench the reaction mixture with an aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation and Expected Results:
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Product Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Expected Yield: Yields for this type of microwave-assisted cyanation are typically high, often exceeding 80%.[13]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 12-24 hours | 10-20 minutes |
| Temperature | 100-120°C (reflux) | 180°C |
| Typical Yield | 60-75% | >80% |
| Byproducts | Often higher due to thermal decomposition | Minimized due to shorter reaction time |
Table 1: Comparison of Conventional vs. Microwave-Assisted Cyanation.
Protocol 2: One-Pot, Four-Component Synthesis of a this compound Analog
This protocol describes the synthesis of a highly substituted 3-cyanopyridine derivative via a microwave-assisted one-pot reaction.
Reaction Scheme:
Caption: One-pot, four-component synthesis of a cyanopyridine analog.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Methyl ketone (e.g., acetophenone)
-
Malononitrile
-
Ammonium acetate
-
Ethanol
-
Microwave reactor tubes (10 mL) with stir bars
-
Dedicated microwave reactor system
Step-by-Step Procedure:
-
In a 10 mL microwave reactor tube, combine the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).[1][2]
-
Add 3 mL of ethanol.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture at 120-140°C for 5-10 minutes.[17][18]
-
After cooling, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
Self-Validation and Expected Results:
-
Product Characterization: The structure of the synthesized analog should be confirmed by spectroscopic methods (NMR, IR, MS).
-
Expected Yield: This one-pot microwave protocol is known for its high efficiency, with yields often in the range of 85-95%.[17][18]
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 6-10 hours | 5-10 minutes |
| Temperature | Reflux | 120-140°C |
| Typical Yield | 70-85% | 85-95% |
| Work-up | Often requires column chromatography | Simple filtration and washing |
Table 2: Comparison of Conventional vs. Microwave-Assisted One-Pot Synthesis.
Advantages of Microwave-Assisted Synthesis in Drug Development
The adoption of microwave technology in the synthesis of this compound analogs and other pharmaceutically relevant scaffolds offers numerous benefits:
-
Accelerated Drug Discovery: Dramatically reduced reaction times enable faster synthesis of compound libraries for screening and lead optimization.[3][7]
-
Improved Yields and Purity: The rapid and uniform heating often leads to higher yields and cleaner reaction profiles with fewer byproducts, simplifying purification.[6][12]
-
Enhanced Reaction Control: Modern microwave reactors offer precise control over temperature and pressure, ensuring reproducibility.
-
Green Chemistry: Microwave synthesis often requires less solvent and energy, aligning with the principles of sustainable chemistry.[4][5][8]
-
Access to Novel Chemical Space: The unique heating profile of microwaves can facilitate reactions that are difficult or impossible to achieve with conventional methods.[10]
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of medicinally important molecules like this compound and its derivatives. The protocols outlined in this application note demonstrate the power of this technology to dramatically reduce reaction times, improve yields, and streamline the synthetic process. For researchers and scientists in drug development, embracing microwave synthesis is not just an optimization but a strategic advantage in the quest for novel therapeutics.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]
-
Microwave-Assisted Synthesis in Drug Development. EPCP. Available from: [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. IntechOpen. Available from: [Link]
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Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. Available from: [Link]
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Microwave-assisted drug synthesis: Significance and symbolism. Medium. Available from: [Link]
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Microwave‐Assisted, One‐Pot Multicomponent Synthesis of Some New Cyanopyridines. Scilit. Available from: [Link]
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Microwave assisted synthesis. Preprints.org. Available from: [Link]
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A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal. Available from: [Link]
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MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Available from: [Link]
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Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR. Available from: [Link]
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A brief review: Microwave assisted organic reaction. Scholars Research Library. Available from: [Link]
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Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC - NIH. Available from: [Link]
-
Advances in microwave-assisted synthesis and the impact of novel drug discovery. PubMed. Available from: [Link]
-
Microwave-assisted, one-pot multicomponent synthesis of highly substituted pyridines using KF/alumina. ResearchGate. Available from: [Link]
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. Available from: [Link]
-
Microwave promoted one-pot synthesis of 3-(2′-amino-3′-cyano-4′-arylpyrid-6′-yl) coumarins. ResearchGate. Available from: [Link]
-
Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation†. Journal of Chemical Research, Synopses (RSC Publishing). Available from: [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. Available from: [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ResearchGate. Available from: [Link]
-
Optimisation and scale-up of microwave assisted cyanation. Royal Society of Chemistry. Available from: [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH. Available from: [Link]
-
Palladium‐catalyzed cyanation reaction of aryl halides under microwave assistance. ResearchGate. Available from: [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Chemistry Portal. Available from: [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. Available from: [Link]
-
Microwave-Assisted Syntheses in Organic Chemistry. SpringerLink. Available from: [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central. Available from: [Link]
- CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method. Google Patents.
-
Methyl 3-bromoisonicotinate. PubChem - NIH. Available from: [Link]
-
Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. JMPAS. Available from: [Link]
-
Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Publishing. Available from: [Link]
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- 20. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-cyanoisonicotinate
Welcome to the technical support center for the synthesis of Methyl 3-cyanoisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic protocols and improve yields. Pyridine scaffolds are fundamental building blocks in medicinal chemistry, and the introduction of cyano and ester functional groups provides versatile intermediates for creating a wide range of molecular architectures.[1] This resource addresses common challenges encountered during the synthesis of this compound, offering scientifically grounded solutions and practical advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several established routes, primarily starting from pre-functionalized pyridine rings to ensure regioselectivity.[1] Two common strategies are:
-
Cyanation of a Halogenated Precursor: This involves the substitution of a halogen (typically bromine or chlorine) at the 3-position of a methyl isonicotinate derivative with a cyanide group. This is a widely used method in the synthesis of aryl nitriles.[2]
-
Modification of Isonicotinic Acid or its Derivatives: This multi-step approach involves functional group interconversions on the pyridine core.[1] A common pathway starts with isonicotinic acid, which is first esterified to methyl isonicotinate.[3][4][5] Subsequent steps then introduce the cyano group at the 3-position.
Q2: I'm starting from 3-aminoisonicotinic acid. What is the most reliable method to introduce the cyano group?
A2: The Sandmeyer reaction is a classic and effective method for converting an aromatic amine to a nitrile.[6][7][8] This reaction involves two key stages: diazotization of the amino group followed by a copper(I) cyanide-mediated substitution.[8][9][10]
Key Considerations for a Successful Sandmeyer Reaction:
-
Temperature Control: The diazotization step is critical and must be performed at low temperatures (typically 0-5°C) to prevent the decomposition of the unstable diazonium salt.[9]
-
Acidity: A sufficient excess of a mineral acid (like HCl or HBr) is necessary to prevent unwanted side reactions, such as the formation of azo compounds.[9]
-
Reagent Quality: Use fresh, high-quality sodium nitrite and copper(I) cyanide. Copper(I) salts can oxidize over time, which will reduce their catalytic activity.[9]
Q3: My Sandmeyer reaction is giving a low yield of the desired nitrile and many dark, tarry byproducts. What could be the cause?
A3: The formation of dark, tarry byproducts in a Sandmeyer reaction is often indicative of diazonium salt decomposition leading to radical side reactions.[9]
Troubleshooting Steps:
-
Verify Diazotization Completion: Before proceeding with the cyanation step, confirm the complete consumption of the starting amine. A simple spot test with starch-iodide paper can be used to detect the presence of excess nitrous acid, which indicates that the diazotization is complete.[9]
-
Controlled Addition: Add the cold diazonium salt solution slowly and in a controlled manner to the copper(I) cyanide solution. Rapid addition can lead to localized overheating and decomposition.
-
Purity of Starting Material: Ensure the purity of the 3-aminoisonicotinic acid starting material. Impurities can interfere with the reaction and lead to side products.
Q4: Can I introduce the cyano group via a C-H activation/cyanation approach on methyl isonicotinate?
A4: Direct C-H cyanation of pyridines is a developing area of research.[11][12] While methods exist for the C3-cyanation of certain pyridine derivatives, these often require specific directing groups or complex catalytic systems.[11][12] For a more robust and scalable synthesis of this compound, traditional methods like the Sandmeyer reaction or nucleophilic aromatic substitution on a halogenated precursor are generally more reliable.
Troubleshooting Guide
This section provides a question-and-answer format to address specific issues you might encounter during the synthesis of this compound.
Issue 1: Low Yield in the Esterification of Isonicotinic Acid
Question: I am getting a low yield during the Fischer esterification of isonicotinic acid with methanol and a sulfuric acid catalyst. How can I improve this?
Answer: Fischer esterification is a reversible reaction.[13] To drive the equilibrium towards the product (methyl isonicotinate), several factors can be optimized:
-
Excess Methanol: Use a large excess of methanol to act as both a reactant and the solvent. This shifts the equilibrium towards the ester.
-
Water Removal: Ensure all reagents and glassware are dry. Any water present will shift the equilibrium back towards the starting materials. Anhydrous methanol and concentrated sulfuric acid should be used.
-
Reaction Time and Temperature: The reaction often requires prolonged reflux to reach completion.[14] Monitor the reaction by TLC to determine the optimal reaction time.
-
Catalyst Concentration: While sulfuric acid is a common catalyst, using too much can lead to side reactions. A catalytic amount (e.g., 5-10 mol%) is typically sufficient.
Optimized Protocol for Fischer Esterification of Isonicotinic Acid:
-
Suspend isonicotinic acid in a 5-10 fold molar excess of anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) with stirring.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Issue 2: Incomplete Cyanation of Methyl 3-bromoisonicotinate
Question: My cyanation reaction of methyl 3-bromoisonicotinate using CuCN is sluggish and gives incomplete conversion. What can I do to drive the reaction to completion?
Answer: The cyanation of aryl halides can be challenging. Here are several factors to consider for improving the reaction yield:
-
Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are often effective for this type of reaction as they can dissolve the copper(I) cyanide and facilitate the reaction at higher temperatures.
-
Temperature: These reactions often require elevated temperatures (e.g., 150-200 °C) to proceed at a reasonable rate.
-
Additives: The addition of certain salts, like potassium iodide, can sometimes facilitate the reaction by in-situ halogen exchange to the more reactive iodide.
-
Alternative Cyanide Sources: If CuCN is not effective, consider using other cyanide sources like zinc cyanide (Zn(CN)₂) with a palladium catalyst, which can be a milder and more efficient method for cyanation.[15]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields for this type of transformation.[]
Issue 3: Hydrolysis of the Ester or Cyano Group During Workup
Question: I am concerned about the potential hydrolysis of the ester or cyano group during the reaction or workup. How can I avoid this?
Answer: Both the ester and the cyano group can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.[17][18]
-
Ester Hydrolysis:
-
Acidic Conditions: Ester hydrolysis under acidic conditions is reversible.[13] To minimize this, use a large excess of alcohol during esterification and remove water. During workup, neutralize acidic conditions promptly with a mild base like sodium bicarbonate.
-
Basic Conditions: Saponification (base-mediated ester hydrolysis) is irreversible.[1] Avoid strong bases (like NaOH or KOH) during the workup if the ester functionality needs to be preserved. Use milder bases like sodium carbonate or potassium carbonate for neutralization.[1]
-
-
Cyano Group Hydrolysis:
-
The cyano group can be hydrolyzed to a carboxamide and then to a carboxylic acid under both acidic and basic conditions, often requiring harsh conditions (high temperatures, strong acids/bases).[17][18][19]
-
During the workup of your cyanation reaction, it is best to maintain neutral or slightly acidic conditions and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
-
Visualizing the Synthetic Workflow
The following diagram illustrates a common synthetic pathway to this compound, highlighting the key transformations.
Caption: A common synthetic route to this compound.
Data Summary
The following table summarizes typical reaction conditions for the key steps in the synthesis of this compound.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Typical Yield |
| Esterification | Isonicotinic Acid | Methanol, Sulfuric Acid | Methanol | Reflux | >80%[4] |
| Nitration | Methyl Isonicotinate | Nitric Acid, Sulfuric Acid | Sulfuric Acid | 0-10°C | 81-85% (for methyl benzoate)[20] |
| Reduction | Methyl 3-nitroisonicotinate | e.g., H₂, Pd/C or SnCl₂ | e.g., Ethanol or Ethyl Acetate | Room Temperature | High |
| Sandmeyer Reaction | Methyl 3-aminoisonicotinate | NaNO₂, HCl, CuCN | Water | 0-5°C then heat | Variable, can be >60% |
Concluding Remarks
The successful synthesis of this compound with a high yield relies on careful control of reaction parameters, particularly temperature and reagent stoichiometry, and the purity of the starting materials. This guide provides a foundation for troubleshooting common issues and optimizing your synthetic protocol. For further in-depth information, please consult the referenced literature.
References
-
Nickel-catalyzed cyanation of aryl halides using 4-cyanopyridine N-oxide. (n.d.). ResearchGate. Retrieved from [Link]
-
The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and. (n.d.). Retrieved from [Link]
-
Catalytic Selective Metal-Free Cross-Coupling of Heteroaromatic N-Oxides with Organosilanes. (2019). ACS Publications. Retrieved from [Link]
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (n.d.). Google Patents.
-
α‐Cyanation of substituted pyridine N‐oxides under optimized reaction... (n.d.). ResearchGate. Retrieved from [Link]
- Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. (n.d.). Google Patents.
-
Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Methyl isonicotinate. (n.d.). Wikipedia. Retrieved from [Link]
-
Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. (n.d.). ResearchGate. Retrieved from [Link]
-
C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. (2023). PubMed. Retrieved from [Link]
-
【Xiaochen Wang】C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. (n.d.). 元素有机化学全国重点实验室. Retrieved from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis and antinociceptive activity of methyl nicotinate. (2015). ResearchGate. Retrieved from [Link]
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RECENT ADVANCES IN CYANATION REACTIONS†. (n.d.). ResearchGate. Retrieved from [Link]
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Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. (2022). National Institutes of Health. Retrieved from [Link]
-
Ester to Acid - Common Conditions. (n.d.). Retrieved from [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). MDPI. Retrieved from [Link]
-
Synthesis of methyl 3-cyanobenzoate by a green process. (n.d.). ResearchGate. Retrieved from [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. Retrieved from [Link]
-
Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. (n.d.). ResearchGate. Retrieved from [Link]
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Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. (n.d.). Retrieved from [Link]
-
3‐Methylpyridine: Synthesis and Applications. (n.d.). ResearchGate. Retrieved from [Link]
- Method for producing 2-cyano-3-methylpyridine. (n.d.). Google Patents.
- Process for the synthesis of 3-methyl-pyridine. (n.d.). Google Patents.
-
3-Methylpyridine: Synthesis and Applications. (2024). PubMed. Retrieved from [Link]
- Synthetic method of 3-nitroisonicotinic acid methyl ester. (n.d.). Google Patents.
-
Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013). YouTube. Retrieved from [Link]
-
Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. (1994). ResearchGate. Retrieved from [Link]
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- 12. ãXiaochen WangãC3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity-å ç´ ææºåå¦å ¨å½éç¹å®éªå®¤ [en-skleoc.nankai.edu.cn]
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- 20. Organic Syntheses Procedure [orgsyn.org]
Side reactions and byproducts in the synthesis of Methyl 3-cyanoisonicotinate
Welcome to the technical support center for the synthesis of Methyl 3-cyanoisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis of this important chemical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is consistently low. What are the most common culprits?
Low yield is a frequent issue that can stem from several sources. The primary factors are often incomplete conversion of the starting material, degradation of the product during reaction or workup, and competing side reactions that consume reactants. The electron-deficient nature of the pyridine ring makes it susceptible to specific side reactions, particularly if reaction conditions are not strictly controlled.[1] For instance, in palladium-catalyzed cyanations, excess cyanide can poison the catalyst, halting the reaction prematurely.[2] In Sandmeyer reactions, the diazonium intermediate is often unstable and can decompose or react with water, leading to significant yield loss.[3]
Q2: I've identified a major byproduct that is significantly more polar than my desired product on a TLC plate. What is it likely to be?
The most probable identity of a highly polar byproduct is 3-cyanoisonicotinic acid or its corresponding amide, 3-cyanoisonicotinamide. These are formed through the hydrolysis of the methyl ester and/or the cyano group, respectively.[4][5] Hydrolysis is a very common side reaction, especially if there is residual moisture in your solvents or if the reaction is exposed to acidic or basic conditions for extended periods or at elevated temperatures.[1][2] The carboxylic acid, in particular, will exhibit a very different solubility profile and will often streak on silica gel TLC plates.
Q3: How can I minimize the hydrolysis of the cyano group to the corresponding amide or carboxylic acid?
Preventing nitrile hydrolysis requires rigorous control of water content.
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and if necessary, distill them over a suitable drying agent.
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon is crucial to exclude atmospheric moisture.[2]
-
pH Control: If your reaction conditions are strongly acidic or basic, consider using a buffered system or a neutral cyanide source to prevent promoting hydrolysis.[2]
-
Temperature and Time: Avoid prolonged reaction times or excessively high temperatures, as both can favor the hydrolysis pathway.[2]
Q4: My synthesis involves a Sandmeyer reaction starting from Methyl 3-aminoisonicotinate. What specific side products should I be looking out for?
The Sandmeyer reaction, while powerful, is notorious for specific side reactions.[6][7] The primary byproduct is often the corresponding phenol, Methyl 3-hydroxyisonicotinate, which arises from the reaction of the intermediate diazonium salt with water.[3] This is why maintaining a low temperature (typically 0-5 °C) during diazotization and substitution is critical. Another common byproduct class is biaryls, formed from radical coupling mechanisms.[6] Incomplete reaction can also leave behind the starting amine or unreacted diazonium salts.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of this compound.
| Problem Observed | Possible Cause(s) | Suggested Solutions & Scientific Rationale |
| Low or No Conversion of Starting Material | 1. Ineffective Cyanide Source/Catalyst: The chosen cyanide reagent may be insufficiently reactive, or the catalyst (e.g., Palladium, Copper) may be inactive.[2] 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Moisture Contamination: Water can quench reagents and deactivate catalysts. | 1. Reagent/Catalyst Selection: For palladium-catalyzed reactions, consider using Zn(CN)₂ which can be less prone to catalyst poisoning than KCN/NaCN.[2] For Sandmeyer reactions, ensure the copper(I) cyanide is freshly prepared or of high quality.[8] 2. Optimize Temperature: Gradually increase the reaction temperature in increments of 10 °C, monitoring the reaction progress by TLC or GC/LC-MS. 3. Ensure Anhydrous Conditions: Rigorously dry all solvents, reagents, and glassware. Perform the reaction under an inert atmosphere (N₂ or Ar).[2] |
| Significant Formation of 3-Cyanoisonicotinic Acid | 1. Ester Hydrolysis (Saponification): Reaction conditions (especially workup) are too basic or acidic in the presence of water.[1] 2. Prolonged Heating: Extended reaction times at high temperatures can promote hydrolysis. | 1. Control pH: Use milder bases like sodium or potassium carbonate for the reaction or workup.[1] If an acidic workup is required, perform it at low temperatures and minimize contact time. 2. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Significant Formation of Methyl 3-carbamoylisonicotinate (Amide) | 1. Nitrile Hydrolysis: Presence of water under acidic or basic conditions. The nitrile group can undergo partial hydrolysis to the primary amide.[4][5] | 1. Strict Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents and an inert atmosphere.[2] 2. Buffered System: If possible, buffer the reaction mixture to maintain a neutral pH. |
| Formation of Methyl 3-hydroxyisonicotinate (Sandmeyer Route) | 1. Reaction with Water: The intermediate diazonium salt is reacting with water instead of the cyanide nucleophile.[3] 2. Elevated Temperature: Diazonium salts are thermally unstable and decompose or react with solvent at higher temperatures. | 1. Maintain Low Temperature: The diazotization and subsequent cyanation steps must be kept cold (typically 0-5 °C) using an ice/salt bath. 2. Controlled Addition: Add the diazonium salt solution slowly to the cold solution of the cyanide reagent to ensure it reacts immediately. |
Visualizing Reaction Pathways
Main and Side Reactions in Cyanation of a Halopyridine
The following diagram illustrates the desired synthetic pathway from a halogenated precursor and the two most common hydrolytic side reactions.
Caption: Desired synthesis and common hydrolysis byproducts.
Troubleshooting Workflow for Low Product Yield
This workflow provides a logical sequence of steps to diagnose the cause of a low-yielding reaction.
Caption: A logical workflow for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: Synthesis via Copper-Mediated Cyanation of Methyl 3-bromoisonicotinate
This protocol describes a common method for synthesizing the target compound. The rationale for each step is provided to highlight best practices.
Materials:
-
Methyl 3-bromoisonicotinate
-
Copper(I) Cyanide (CuCN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, add Methyl 3-bromoisonicotinate (1.0 eq) and Copper(I) Cyanide (1.2 eq) to an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Rationale: An inert atmosphere and dry glassware are essential to prevent the hydrolysis of the nitrile product and side reactions with water.[2] A slight excess of CuCN ensures complete consumption of the starting material.
-
-
Solvent Addition: Add anhydrous DMF via syringe to the flask to create a solution with a concentration of approximately 0.5 M.
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic aromatic substitution reaction.
-
-
Reaction: Heat the reaction mixture to 140-150 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) every 2-3 hours.
-
Rationale: High temperature is typically required for this type of cyanation. Monitoring ensures the reaction is stopped upon completion, preventing potential byproduct formation from prolonged heating.
-
-
Workup: Once the starting material is consumed (typically 12-24 hours), cool the mixture to room temperature. Dilute the dark mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.
-
Rationale: Celite filtration is a standard and effective method for removing fine inorganic precipitates that could complicate subsequent extractions.
-
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3x) and then with brine (1x).
-
Rationale: The water washes remove the high-boiling DMF solvent, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
References
- US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google P
- RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google P
- Identifying side products in the cyan
- Methyl 3-cyanoisonicotin
-
Sandmeyer reaction - Wikipedia. [Link]
- The Sandmeyer Reaction: Substitution for an NH2 on an Arom
-
Sandmeyer Reaction - Organic Chemistry Portal. [Link]
- Sandmeyer reaction - L.S.College, Muzaffarpur.
Sources
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- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 5. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. lscollege.ac.in [lscollege.ac.in]
Troubleshooting low conversion in the cyanation of methyl isonicotinate
Technical Support Center: Cyanation of Methyl Isonicotinate
Welcome to the technical support center for troubleshooting palladium-catalyzed cyanation reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low conversion, during the cyanation of methyl isonicotinate and related heteroaryl halides. Our approach is structured in a practical question-and-answer format to address specific issues directly.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries.
Q1: My cyanation reaction of methyl isonicotinate has completely stalled or shows very low conversion. What is the most likely culprit?
A: The most frequent cause of failure in palladium-catalyzed cyanations is the deactivation of the catalyst.[1] This typically happens in one of two ways:
-
Cyanide Poisoning: Cyanide anion (CN⁻) has a very high affinity for palladium and can bind irreversibly to the catalytic intermediates, effectively killing the catalytic cycle.[2][3][4] This is especially problematic if your cyanide source is too soluble in the reaction solvent.[4]
-
Substrate Inhibition: Nitrogen-containing heterocycles, like the pyridine ring in your methyl isonicotinate substrate, can act as ligands and coordinate to the palladium center.[5] This coordination can form catalytically dormant or inactive complexes, preventing the desired reaction from proceeding.[6][7]
Q2: Which cyanide source should I use? I'm concerned about the toxicity of KCN.
A: While potassium cyanide (KCN) and sodium cyanide (NaCN) are effective, their high toxicity is a significant drawback.[3] For a balance of safety and reactivity, consider these widely used alternatives:
-
Zinc Cyanide (Zn(CN)₂): This is a popular choice as it is significantly less toxic than alkali cyanides and its lower solubility in many organic solvents helps to maintain a low concentration of free cyanide, which mitigates catalyst poisoning.[1][3][4]
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): This is an excellent non-toxic alternative, often used as a food additive.[1][8] However, it is a stable complex and typically requires higher reaction temperatures or specific conditions (e.g., aqueous solvent mixtures, a base like Na₂CO₃) to facilitate the transfer of the cyanide group to the palladium catalyst.[1][9][10]
Q3: What is a good starting point for my reaction conditions (catalyst, ligand, solvent)?
A: A robust starting point for the cyanation of a heteroaryl halide like methyl isonicotinate would be:
-
Palladium Source: A pre-formed catalyst or "precatalyst" like a G3-palladacycle can provide more consistent results by ensuring efficient generation of the active Pd(0) species.[1] Alternatively, Pd₂(dba)₃ or Pd(OAc)₂ are common choices.[9]
-
Ligand: A bulky, electron-rich biaryl monophosphine ligand is crucial. XPhos or dppf are excellent, widely-used starting points that have shown success in challenging cyanations.[1][5]
-
Solvent: A polar aprotic solvent such as DMF, DMAc, or dioxane is generally effective.[9][11] If using Zn(CN)₂, a biphasic mixture like THF/H₂O can improve performance by controlling cyanide solubility.[12][13]
-
Temperature: Start around 100-120 °C. Higher temperatures may be necessary, especially if using K₄[Fe(CN)₆].[1][10]
Part 2: In-Depth Troubleshooting Guide
This section explores specific problems in greater detail, offering diagnostic steps and potential solutions.
Scenario 1: Reaction Shows No Conversion or Stalls at <10%
If your reaction fails to initiate, it points to a fundamental issue with one of the core components.
Q: I've assembled the reaction with Pd(OAc)₂/dppf, Zn(CN)₂, and methyl 4-chloronicotinate in DMF at 110 °C, but I see no product by LCMS after 4 hours. Is my catalyst not activating?
A: This is a strong possibility. The reduction of the Pd(II) precatalyst to the active Pd(0) species is a critical initiation step.
-
Causality: Some Pd(II) precursors can be slow to reduce or can be poisoned before forming the active catalyst.[1] For instance, if free cyanide concentration is too high during this activation phase, it can inhibit the formation of the active species.[1] The choice of ligand is also critical for stabilizing the resulting Pd(0) complex.[6]
-
Troubleshooting Protocol:
-
Switch to a Precatalyst: Replace Pd(OAc)₂ with a commercially available, air-stable palladacycle precatalyst (e.g., XPhos-Pd-G3). These are designed for reliable and rapid generation of the active L-Pd(0) catalyst under basic conditions, often bypassing problematic activation pathways.[1]
-
Consider an Additive: When using Zn(CN)₂, the addition of a catalytic amount of Zn powder can sometimes facilitate the reduction of Pd(II) to Pd(0).[3]
-
Evaluate a Different Pd(II) Source: In some systems, Pd(TFA)₂ has been observed to be more effective than Pd(OAc)₂, potentially due to a more rapid reduction to the active Pd(0) state.[5]
-
Q: I suspect my reagents are the issue. How can I verify their quality?
A: Reagent integrity is paramount. Poor quality reagents are a common source of reaction failure.
-
Causality:
-
Methyl Isonicotinate Derivative: The halide or triflate starting material must be pure. Impurities can interfere with the catalyst.
-
Cyanide Source: Alkali cyanides (KCN, NaCN) can be hygroscopic. Water can affect the reaction. The surface area of solid cyanide sources like Zn(CN)₂ can also impact reactivity, leading to reproducibility issues.[4]
-
Solvent: Anhydrous conditions are often critical, especially when using highly reactive cyanide sources like NaCN.[1] Peroxides in aged ethers (like THF or dioxane) can deactivate the catalyst.
-
-
Verification Protocol:
-
Starting Material: Confirm the purity of your methyl isonicotinate derivative by ¹H NMR and/or LCMS. If necessary, purify it by recrystallization or column chromatography.
-
Cyanide Source: Use a freshly opened bottle of the cyanide reagent. For Zn(CN)₂, avoid grinding the material due to its toxicity; instead, ensure vigorous stirring to maintain a consistent suspension.[1][4]
-
Solvent: Use a freshly distilled or commercially available anhydrous solvent from a sealed bottle.
-
The Palladium-Catalyzed Cyanation Cycle
Understanding the catalytic cycle is key to diagnosing which step is failing.
Scenario 2: Reaction Stalls at Intermediate Conversion (e.g., 30-70%)
A stalling reaction indicates that the catalyst was initially active but lost its efficacy over time.
Q: My reaction proceeds to about 50% conversion and then stops, even with extended heating. Why is this happening?
A: This is a classic symptom of gradual catalyst deactivation. The initial turnover is successful, but the catalyst is slowly being consumed by a side reaction.
-
Causality:
-
Slow Cyanide Poisoning: As the reaction proceeds, changes in the concentration of reagents or the generation of byproducts might increase the availability of free cyanide, leading to catalyst poisoning.[1]
-
Ligand Degradation or Displacement: At elevated temperatures, the phosphine ligand can degrade. Alternatively, the pyridine nitrogen of the substrate or product might slowly displace the phosphine ligand, forming a less active or inactive complex.[6][14]
-
Reductive Elimination is Slow: For electron-deficient heterocycles, the final reductive elimination step to release the product can be slow.[1] If this step is the bottleneck, the catalyst spends most of its time as the L-Pd(II)(Ar)(CN) intermediate, which is vulnerable to deactivation.
-
-
Troubleshooting Protocol:
-
Screen Ligands: The stability of the catalyst and the rate of reductive elimination are highly dependent on the ligand. Test a different class of bulky, electron-rich ligand. If you are using dppf, try a biarylphosphine ligand like tBuXPhos, which has been shown to promote challenging reductive eliminations and resist displacement.[1][12]
-
Lower the Temperature: High temperatures can accelerate ligand degradation. Paradoxically, a slightly lower temperature (e.g., 90 °C instead of 120 °C) might preserve the catalyst's lifetime, leading to a higher final conversion over a longer reaction time.[1]
-
Change the Solvent System: If using a single organic solvent, switch to a biphasic H₂O/organic mixture (e.g., 5:1 H₂O/THF).[13] This can help by keeping the bulk of the Zn(CN)₂ in the aqueous phase, allowing only a slow diffusion of cyanide into the organic phase, thus preventing a high concentration from building up and poisoning the catalyst.[12]
-
Comparative Starting Conditions
The table below summarizes recommended starting points for different cyanide sources to mitigate common failure modes.
| Parameter | Zinc Cyanide (Zn(CN)₂) | Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) |
| Toxicity | Moderate[1] | Low (Non-toxic)[1] |
| Equivalents | 0.6 - 0.7 equiv.[15] | 0.25 - 0.5 equiv.[9] |
| Solvent | THF, DMF, or 5:1 H₂O/THF[12][15] | Dioxane/H₂O or DMAc[1][9] |
| Base | Often not required[12] | Na₂CO₃ or K₂CO₃ (1-2 equiv.)[1][9] |
| Temperature | 40 - 100 °C[4][13] | 100 - 140 °C[1][9] |
| Key Advantage | Good reactivity at milder temps. | High safety profile. |
| Common Issue | Catalyst poisoning if too soluble. | Requires high temps for CN⁻ transfer.[1] |
Part 3: Advanced Diagnostics & Logical Troubleshooting
When standard optimizations fail, a more systematic approach is needed.
Q: I've tried different ligands and solvents, but my yield is still inconsistent. How can I systematically troubleshoot this?
A: A logical troubleshooting workflow can help isolate the problematic variable. Follow this decision tree to diagnose the issue methodically.
Protocol: Small-Scale Parallel Screen for Ligand Optimization
To efficiently test multiple conditions, set up a parallel screen in reaction vials.
Objective: To identify the optimal phosphine ligand for the cyanation of methyl 4-chloronicotinate.
Materials:
-
Methyl 4-chloronicotinate
-
Palladium source (e.g., Pd₂(dba)₃)
-
Cyanide source (e.g., Zn(CN)₂)
-
Ligands to test: dppf, XPhos, tBuXPhos, SPhos
-
Anhydrous solvent (e.g., Dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
2 mL reaction vials with stir bars
Procedure:
-
Stock Solution Prep: In a glovebox, prepare a stock solution of Pd₂(dba)₃ in dioxane (e.g., 5 mM). Prepare a separate stock solution for each ligand (e.g., 11 mM, to achieve a 2.2:1 L:Pd ratio).
-
Arraying Reagents: To each of the 4 labeled reaction vials, add methyl 4-chloronicotinate (e.g., 0.1 mmol, 1 equiv) and Zn(CN)₂ (e.g., 0.06 mmol, 0.6 equiv).
-
Adding Catalysts:
-
To vial 1, add the required volume of the Pd₂(dba)₃ stock solution (e.g., 0.002 mmol Pd) and the dppf stock solution.
-
Repeat for vials 2, 3, and 4 with XPhos, tBuXPhos, and SPhos, respectively.
-
-
Reaction: Add the final volume of dioxane to bring all reactions to the same concentration (e.g., 0.2 M). Seal the vials, remove from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate at 110 °C.
-
Analysis: After a set time (e.g., 6 hours), cool the reactions to room temperature. Take an aliquot from each, dilute, and analyze by LCMS or GC to determine the percent conversion. The ligand yielding the highest conversion is the optimal choice for scale-up.
References
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 7. Virtually Instantaneous, Room-temperature [11C]-Cyanation Using Biaryl Phosphine Pd(0) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 11. Synthesis and characterization of a green and recyclable arginine-based palladium/CoFe 2 O 4 nanomagnetic catalyst for efficient cyanation of aryl hal ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01200C [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 14. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cem.de [cem.de]
- 16. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Preventing hydrolysis of the ester group during Methyl 3-cyanoisonicotinate workup
Introduction for Researchers
Methyl 3-cyanoisonicotinate is a versatile pyridine-based building block crucial in synthesizing a range of pharmaceutical and agrochemical compounds.[1] Its unique electronic structure, featuring an electron-deficient pyridine ring with electron-withdrawing cyano and ester groups, dictates its reactivity.[1] While this reactivity is beneficial for synthesis, it also presents a significant challenge during aqueous workup: the susceptibility of the methyl ester group to hydrolysis. This guide provides in-depth, practical solutions to prevent unwanted hydrolysis, ensuring the integrity and yield of your product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound hydrolyzing to 3-cyanoisonicotinic acid during workup?
A1: The Root Cause: Hydrolysis Mechanisms
The ester group in your compound is susceptible to cleavage under both acidic and basic aqueous conditions, a reaction known as hydrolysis.[2] Understanding the mechanism is key to preventing it.
-
Base-Catalyzed Hydrolysis (Saponification): This is often the more problematic pathway during workup. It is a rapid and irreversible process.[2][3][4] A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion (⁻OCH₃) to form 3-cyanoisonicotinic acid. In a basic solution, this carboxylic acid is immediately deprotonated to form the highly water-soluble 3-cyanoisonicotinate salt, which makes the reaction irreversible under these conditions.[2]
-
Acid-Catalyzed Hydrolysis: This reaction is the reverse of a Fischer esterification and is an equilibrium process.[2][5] The workup must be designed to avoid prolonged contact with strong aqueous acids, which can drive the equilibrium toward the carboxylic acid and methanol byproducts.
Diagram: The Two Hydrolysis Pathways
Caption: Mechanisms of ester hydrolysis.
Q2: What is the field-proven workup protocol to prevent hydrolysis of this compound?
A2: A pH-Controlled, Mild Workup Strategy
The key is to neutralize your reaction mixture and perform the extraction while avoiding strongly acidic or basic pH extremes. The pyridine nitrogen in your molecule adds a layer of complexity. The pKa of the protonated pyridine ring is approximately 3.2-5.2.[6][7][8] Below this pH, your product becomes a water-soluble salt. The pKa of the hydrolyzed product, 3-cyanoisonicotinic acid, is around 3.4-4.8.[9] Above this pH, the hydrolyzed acid also becomes a water-soluble salt. Therefore, maintaining a pH between roughly 7 and 8.5 is critical.
Recommended Step-by-Step Protocol:
-
Cooling: Before quenching, cool the reaction mixture to 0-5 °C using an ice bath. This slows down all reactions, including potential hydrolysis.
-
Quenching (Neutralization):
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% solution of ammonium chloride (NH₄Cl), depending on your reaction conditions.
-
Rationale: Sodium bicarbonate provides a mildly basic (pH ~8.3) buffer, neutralizing residual acid without the high pH of stronger bases like NaOH or K₂CO₃ that aggressively promote saponification.[10][11] Ammonium chloride provides a mildly acidic (pH ~4.5-5.5) quench, useful for neutralizing strong bases without creating a strongly acidic environment.
-
QC Check: Monitor the addition with pH paper or a calibrated pH meter. Aim for a final aqueous pH of 7.5 - 8.5.
-
-
Extraction:
-
Transfer the biphasic mixture to a separatory funnel.
-
Extract the product into a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) three times.[12][13]
-
Rationale: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single large-volume extraction.
-
-
Washing:
-
Combine the organic layers.
-
Wash the combined organic phase once with brine (saturated aqueous NaCl solution).
-
Rationale: Brine helps to remove residual water from the organic layer ("salting out") and breaks up emulsions that may have formed.[12]
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the solvent in vacuo using a rotary evaporator at a moderate temperature (≤ 40 °C) to obtain your crude product.
-
Diagram: Recommended Workup Workflow
Caption: pH-controlled workup workflow.
Q3: I followed the protocol, but I'm still having issues. What should I check?
A3: Troubleshooting Common Workup Problems
Even with a robust protocol, specific reaction conditions can introduce complications. Use this table to diagnose and solve common issues.
| Symptom / Observation | Potential Cause | Recommended Solution & Rationale |
| Low Isolated Yield, Product Detected in Aqueous Layer (by TLC/LCMS) | 1. Incorrect pH: Product is protonated (acidic wash) or hydrolyzed (basic wash), making it water-soluble. | Re-check pH control. Ensure the aqueous layer is between pH 7.5-8.5 before extraction. The pyridine nitrogen is basic and will form a salt in acidic solution; the hydrolyzed carboxylic acid will form a salt in basic solution.[12][13][14] |
| 2. Insufficient Extraction: Product has some water solubility or is not fully partitioned into the organic layer. | Increase the number of extractions (e.g., from 3x to 5x). Consider switching to a more polar extraction solvent like ethyl acetate if using DCM or ether. | |
| TLC/NMR Shows Carboxylic Acid Impurity | 1. Quench Reagent Too Basic/Strong: Using NaOH or concentrated K₂CO₃, even briefly, can cause rapid saponification.[4] | Switch to saturated NaHCO₃ solution. It's a weaker, self-buffering base that minimizes the risk of ester cleavage.[10] Perform the quench and extraction quickly and at low temperatures. |
| 2. Prolonged Contact Time: The mixture was left in the separatory funnel for too long. | Minimize the time the product is in contact with the aqueous phase. Do not let extractions sit overnight. | |
| Persistent Emulsion During Extraction | 1. Vigorous Shaking: Overly aggressive shaking creates fine droplets that are slow to separate. | Use gentle inversions of the separatory funnel instead of vigorous shaking. Vent frequently.[13] |
| 2. High Concentration of Basic Impurities: Surfactant-like byproducts may be present. | Add brine to the separatory funnel. The increased ionic strength of the aqueous layer helps to break emulsions.[12] If necessary, filter the entire mixture through a pad of Celite. | |
| Product is an Oil, Expected a Solid | 1. Residual Solvent: Incomplete removal of the extraction solvent. | Dry the product under high vacuum for an extended period. Gentle heating (e.g., 30-40 °C) can aid solvent removal. |
| 2. Presence of Impurities: Byproducts or hydrolyzed material can act as an impurity, causing melting point depression. | Purify the crude material using flash column chromatography or recrystallization to remove impurities. |
References
-
Liquid-Liquid Extraction. (2021). Chemistry LibreTexts. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted. (2016). The Organic Chemistry Tutor. [Link]
-
Acid Catalyzed and Base promoted Ester Hydrolysis. (2020). All 'Bout Chemistry. [Link]
-
Acidic vs. Base-Promoted Ester Hydrolysis. (2024). Study Prep in Pearson+. [Link]
-
Hydrolysis of Esters. University of Calgary. [Link]
-
Acid-Base Extraction. University of California, Irvine. [Link]
-
Acid and Base Extraction. University of Waterloo. [Link]
-
Preference for basic conditions in ester hydrolysis. (2019). Chemistry Stack Exchange. [Link]
-
Fluorescence Quenching by Pyridine. (2001). ResearchGate. [Link]
-
Extraction of Acids and Bases from Aqueous Phase. (2019). National Institutes of Health (NIH). [Link]
-
How to quench Pyridine? (2022). ResearchGate. [Link]
-
Ester to Acid - Common Conditions. Organic Chemistry Portal. [Link]
-
Hydrolysis of an ester on a pyridine ring. (2017). ResearchGate. [Link]
-
Quenching reagents for specific reaction. (2017). Chemistry Stack Exchange. [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]
-
Pyranine Fluorescence Quenching. (2014). Scientific Research Publishing. [Link]
-
Isonicotinic Acid pKa Study. Scribd. [Link]
-
Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. (1987). National Institutes of Health (NIH). [Link]
-
Solvent effect on preferred protonation sites in nicotinate and isonicotinate anions. Canadian Science Publishing. [Link]
-
Fischer Esterification. Master Organic Chemistry. [Link]
- Esterification of pyridine carboxylic acids.
- Process for the preparation of pyridine carboxylic acid esters.
- Process for preparing pyridine carboxylic acid esters.
-
Methyl isonicotinate. PubChem. [Link]
-
pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]
-
Table of Acids with Ka and pKa Values. CLAS. [Link]
-
3-Cyanoisonicotinic acid. Chemsrc. [Link]
-
pKa Chart. Utah Tech University. [Link]
-
Methyl 3-(cyanomethyl)benzoate. PubChem. [Link]
-
Methylisothiazolinone. PubChem. [Link]
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Technical Support Center: Characterization of Impurities in Crude Methyl 3-cyanoisonicotinate
Introduction: Methyl 3-cyanoisonicotinate is a pivotal intermediate in the synthesis of various pharmaceutical compounds and advanced materials. Its purity is paramount, as even trace-level impurities can significantly impact the yield, safety, and efficacy of the final product. This technical guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in crude batches of this compound. We will move beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot effectively and ensure the integrity of your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of this compound.
Q1: What are the most common impurities in crude this compound and how are they formed?
Answer: The impurity profile of crude this compound is intrinsically linked to its synthetic route. A common laboratory synthesis involves the esterification of 3-cyanoisonicotinic acid or related precursors. Based on this, impurities can be categorized as starting materials, by-products, intermediates, and degradation products.
-
Unreacted Starting Materials: The most straightforward impurities are residual starting materials. For instance, if synthesizing from 3-cyanoisonicotinic acid and methanol, trace amounts of the acid may remain.
-
Process-Related Impurities: These arise from side reactions occurring during synthesis. The most prevalent is the hydrolysis of the methyl ester group back to the carboxylic acid (3-cyanoisonicotinic acid), especially if water is present under acidic or basic conditions.[1] Another possibility is the formation of dimers or oligomers, a known phenomenon for cyanopyridine compounds, particularly in the presence of certain metal catalysts or reaction conditions.[2][3]
-
Isomeric Impurities: Depending on the synthetic precursors, positional isomers (e.g., Methyl 2-cyanoisonicotinate) could be present if the initial building blocks were not isomerically pure.
-
Degradation Products: The compound may degrade under harsh workup conditions (e.g., high temperature, strong pH) or during storage. Hydrolysis is the primary degradation pathway.
Below is a diagram illustrating the primary synthesis pathway and common side reactions leading to impurities.
Sources
Stability issues of Methyl 3-cyanoisonicotinate during storage
Welcome to the dedicated technical support guide for Methyl 3-cyanoisonicotinate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this versatile synthetic building block. Our goal is to provide you with not only troubleshooting solutions but also the underlying scientific principles to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) on Stability and Storage
Q1: What are the primary stability concerns for this compound during storage?
This compound is susceptible to degradation, primarily through hydrolysis. This is due to the presence of two hydrolyzable functional groups: a methyl ester and a cyano group. The molecule is particularly sensitive to moisture and alkaline conditions.[1][2] Exposure to atmospheric moisture or residual water in solvents can initiate hydrolysis, leading to the formation of impurities that can compromise your experimental results.
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3][4] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize contact with moisture and atmospheric oxygen.[2] The safety data sheet for this compound explicitly states that it is "moisture sensitive" and should be stored under inert gas.[2]
Q3: What are the visible signs of degradation of this compound?
While the initial signs of degradation may not be visible, significant decomposition can sometimes lead to a change in the physical appearance of the compound, such as discoloration or clumping of the solid material. However, the most reliable way to assess the purity of your sample is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Q4: What are the main degradation products of this compound?
The primary degradation pathways involve the hydrolysis of the ester and/or the cyano group. This leads to the formation of two main impurities:
-
3-Cyanoisonicotinic acid: Formed by the hydrolysis of the methyl ester group.
-
Methyl 3-carbamoylisonicotinate: Formed by the partial hydrolysis of the cyano group to an amide.
Under more forcing conditions, both groups can be hydrolyzed, ultimately yielding isonicotinic acid-3-carboxamide.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter in your experiments and provides actionable solutions based on the chemical properties of this compound.
Issue 1: Inconsistent or poor yields in reactions using stored this compound.
-
Potential Cause: Degradation of the starting material due to improper storage. The presence of hydrolytic impurities like 3-cyanoisonicotinic acid will reduce the molar equivalence of the active reactant.
-
Troubleshooting Steps:
-
Assess Purity: Before use, verify the purity of your this compound sample using a suitable analytical method like HPLC or NMR spectroscopy.
-
Use a Fresh Sample: If significant degradation is detected, it is advisable to use a fresh, unopened batch of the reagent.
-
Improve Storage: Ensure that the compound is stored under the recommended conditions (cool, dry, inert atmosphere) to prevent future degradation.[2][3][4]
-
Issue 2: Appearance of unexpected side products in your reaction mixture.
-
Potential Cause: The degradation products of this compound may participate in side reactions. For instance, the carboxylic acid group of 3-cyanoisonicotinic acid could react with other reagents in your mixture.
-
Troubleshooting Steps:
-
Characterize Impurities: If possible, isolate and characterize the unexpected side products to confirm if they are derived from the degradation of your starting material.
-
Purify the Starting Material: If a fresh sample is not available, consider purifying the stored this compound by recrystallization or column chromatography to remove hydrolytic impurities.
-
Adjust Reaction Conditions: If your reaction is sensitive to acidic impurities, you may need to add a non-nucleophilic base to neutralize any 3-cyanoisonicotinic acid present.
-
Issue 3: Difficulty in dissolving the compound or observing changes in solubility.
-
Potential Cause: The degradation product, 3-cyanoisonicotinic acid, has different solubility properties compared to the parent ester. The presence of this more polar, acidic impurity can alter the overall solubility of the material.
-
Troubleshooting Steps:
-
Verify Purity: As with other issues, the first step is to check the purity of the compound.
-
Solvent Selection: You may need to adjust your solvent system to accommodate the different polarities of the compound and its impurities.
-
Visualizing Degradation Pathways
To better understand the stability issues, the following diagram illustrates the primary hydrolytic degradation pathways of this compound.
Caption: Primary hydrolytic degradation pathways of this compound.
Experimental Protocol: Purity Assessment by HPLC
This section provides a general High-Performance Liquid Chromatography (HPLC) method that can be adapted to assess the purity of this compound and detect the presence of its primary degradation product, 3-cyanoisonicotinic acid. This method is based on established procedures for analyzing related nicotinic acid derivatives.[5][6]
Materials and Reagents
-
This compound sample
-
Reference standards for this compound and 3-cyanoisonicotinic acid (if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Chromatographic Conditions (Example)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% A, ramp to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Procedure
-
Standard Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
If available, prepare a separate stock solution of 3-cyanoisonicotinic acid.
-
Prepare a series of working standards by diluting the stock solutions.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample to be tested in the mobile phase to achieve a similar concentration as the highest standard.
-
-
Analysis:
-
Inject the standards and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Interpretation:
-
The peak for this compound will be less polar and thus have a longer retention time than the more polar 3-cyanoisonicotinic acid.
-
Calculate the purity of your sample by comparing the peak area of the main component to the total area of all peaks.
-
Quantify the amount of degradation product by comparing its peak area to the calibration curve generated from the standards.
-
Workflow Diagram
Caption: A typical workflow for assessing the purity of this compound by HPLC.
References
- Google Patents. Synthesis of nicotinic compounds - US2409806A.
-
Chemos GmbH & Co.KG. Safety Data Sheet: methyl isocyanate. [Link]
-
MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022-01-20). [Link]
-
MDPI. Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. (2022-04-05). [Link]
- Google Patents. Preparation method of nicotinic acid - CN102249994B.
-
ResearchGate. The Analysis of Methyl Isocyanate using Secondary Amines by GC-FID. (2025-08-06). [Link]
-
PubMed. Simultaneous determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride and its major metabolite in rats by HPLC. [Link]
-
Hindawi. Development and Validation of an HPLC Method for Simultaneous Assay of MCI and MI in Shampoos Containing Plant Extracts. (2019-11-20). [Link]
-
ResearchGate. The three-step synthesis of the title cyano acid (VII). [Link]
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
-
PubMed. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. The kinetics of hydrolysis of methyl and phenyl lsocyanates. [Link]
-
Neliti. Synthesis, characterization of some derivationes of 3-Nicotinc acide. (2022-08-27). [Link]
-
ResearchGate. Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. (2022-04-05). [Link]
-
Organic Syntheses. Isothiocyanic acid, methyl ester. [Link]
Sources
Validation & Comparative
A Guide to the Structural Elucidation of Methyl 3-cyanoisonicotinate: Comparative ¹H and ¹³C NMR Assignments
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique, offering unparalleled insight into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 3-cyanoisonicotinate, a substituted pyridine derivative of interest. In the absence of a directly published assigned spectrum, this guide will present a detailed prediction of the spectral data, rigorously compared against experimentally determined data for structurally analogous compounds.
The Structural Significance of this compound
This compound features a pyridine ring substituted with a cyano group and a methyl ester group. This combination of electron-withdrawing groups significantly influences the electronic environment of the aromatic ring, leading to characteristic chemical shifts in its NMR spectra. Understanding these spectral features is crucial for researchers working with this and related heterocyclic compounds.
Experimental Protocol for NMR Data Acquisition
To ensure the accurate and reliable structural elucidation of this compound, a standardized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra is paramount.
Sample Preparation
-
Dissolution: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard, setting the 0 ppm reference point for both ¹H and ¹³C NMR spectra.
-
Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Pulse Program: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 8-16 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
¹³C NMR Spectroscopy
-
Instrument: 100 MHz (or higher) NMR Spectrometer
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a higher number of scans (128 to 1024 or more) is required.
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is advisable to ensure accurate integration, especially for quaternary carbons.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption signals and apply a baseline correction for a flat baseline.
-
Calibration: Calibrate the chemical shift axis using the TMS signal at 0 ppm. For CDCl₃, the residual solvent peak for ¹H is at 7.26 ppm, and the carbon peak is at 77.16 ppm.[1]
-
Integration and Analysis: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Analyze multiplicities and coupling constants to deduce proton connectivity. Assign peaks in both spectra to their corresponding atoms in the molecule.
Predicted ¹H and ¹³C NMR Assignments for this compound
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and are supported by comparative data from similar molecules.
Molecular Structure:
Caption: Molecular structure of this compound.
Table 1: Predicted ¹H NMR Assignments for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~9.1 | s | - | 1H |
| H-6 | ~8.9 | d | ~5 | 1H |
| H-5 | ~7.8 | d | ~5 | 1H |
| O-CH₃ | ~4.0 | s | - | 3H |
Table 2: Predicted ¹³C NMR Assignments for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~164 |
| C-2 | ~155 |
| C-6 | ~152 |
| C-4 | ~140 |
| C-5 | ~125 |
| C-3 | ~118 |
| CN | ~115 |
| O-CH₃ | ~53 |
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted assignments, a comparison with the known NMR data of similar pyridine derivatives is essential.
1. Ethyl Isonicotinate
-
¹H NMR: The protons on the pyridine ring of ethyl isonicotinate provide a useful reference. The H-2/H-6 protons appear as a doublet around 8.7 ppm, while the H-3/H-5 protons are observed as a doublet around 7.8 ppm.[2] The presence of the cyano group in this compound is expected to deshield the adjacent H-2 proton significantly, shifting it downfield.
2. Pyridine-4-carboxylic acid N-oxide
-
¹H NMR: This compound shows aromatic protons in the range of 8.2-8.4 ppm.[3] The N-oxide group has a different electronic effect compared to the substituents in our target molecule, but it provides a general idea of the chemical shifts for a substituted pyridine-4-carboxylic acid system.
3. Isonicotinic Acid Allyl Ester
-
¹H NMR: The aromatic protons are reported at approximately 8.79 ppm and 7.86 ppm.[4] This further supports the expected chemical shift regions for the pyridine protons in our target molecule.
4. General Trends for Substituted Pyridines
-
Electron-Withdrawing Groups: The cyano (-CN) and methyl ester (-COOCH₃) groups are both electron-withdrawing. This property generally leads to a downfield shift (deshielding) of the ring protons and carbons.[5] The effect is most pronounced for the protons and carbons closest to the substituent.
-
¹³C NMR: The chemical shifts of the pyridine ring carbons are sensitive to the nature and position of substituents. The cyano group carbon (CN) typically appears in the range of 110-125 ppm.[6][7] The carbonyl carbon of the ester group is expected around 165-175 ppm.[6]
Rationale for the Predicted Assignments
¹H NMR Spectrum
-
H-2: This proton is ortho to the nitrogen atom and adjacent to the strongly electron-withdrawing cyano group. This dual effect will cause significant deshielding, placing its signal at the lowest field, predicted around 9.1 ppm as a singlet due to the absence of adjacent protons.
-
H-6: This proton is also ortho to the nitrogen, leading to a downfield shift. It is expected to appear as a doublet due to coupling with H-5.
-
H-5: This proton is meta to the nitrogen and will be the most upfield of the aromatic protons. It will appear as a doublet due to coupling with H-6.
-
O-CH₃: The methyl protons of the ester group are expected to appear as a sharp singlet around 4.0 ppm, a typical region for methyl esters.[8][9]
¹³C NMR Spectrum
-
C=O (ester): The carbonyl carbon of the ester will be the most downfield signal, typically found in the 160-170 ppm region.[10][11]
-
C-2 and C-6: These carbons, being adjacent to the electronegative nitrogen atom, will be significantly deshielded and appear at the downfield end of the aromatic region.
-
C-4: This carbon is attached to the ester group and will also be deshielded.
-
C-3: The carbon bearing the cyano group will have its chemical shift influenced by the nitrile functionality.
-
C-5: This carbon will be the least affected by the electron-withdrawing groups and will appear at the most upfield position in the aromatic region.
-
CN: The nitrile carbon is expected in the 110-120 ppm range.[7]
-
O-CH₃: The methyl carbon of the ester will appear in the aliphatic region, typically around 50-55 ppm.[12]
Visualizing the NMR Assignment Workflow
The logical process for assigning NMR spectra can be visualized as follows:
Caption: General workflow for NMR spectral analysis and structural elucidation.
Conclusion
This guide provides a comprehensive framework for the assignment of the ¹H and ¹³C NMR spectra of this compound. By combining theoretical predictions with comparative data from structurally related molecules, a reliable and detailed spectral interpretation can be achieved. This approach not only facilitates the structural confirmation of the target compound but also enhances the understanding of structure-spectra correlations within this class of heterocyclic compounds, proving invaluable for researchers in synthetic chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl isonicotinate (1570-45-2) 1H NMR spectrum [chemicalbook.com]
- 3. Pyridine-4-carboxylic acid N-oxide(13602-12-5) 1H NMR spectrum [chemicalbook.com]
- 4. ISONICOTINIC ACID ALLYL ESTER(25635-24-9) 1H NMR [m.chemicalbook.com]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. youtube.com [youtube.com]
- 8. Proton NMR Table [www2.chemistry.msu.edu]
- 9. low/high resolution 1H proton nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl acetate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. youtube.com [youtube.com]
A Comparative Guide to the Mass Spectrum of Methyl 3-cyanoisonicotinate: A Predictive Interpretation
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. Mass spectrometry stands as a pivotal technique in this endeavor, providing not only molecular weight information but also a detailed fragmentation fingerprint that aids in elucidating the molecule's architecture. This guide offers an in-depth, predictive interpretation of the electron ionization (EI) mass spectrum of Methyl 3-cyanoisonicotinate, a versatile building block in medicinal chemistry.[1] Due to the current unavailability of a published experimental spectrum for this specific compound, this guide will leverage established fragmentation principles and comparative data from structurally analogous molecules to construct a robust analytical framework.
Foundational Principles of Fragmentation for Substituted Pyridines
The fragmentation of this compound under electron ionization is governed by the interplay of its constituent functional groups: the pyridine ring, the methyl ester, and the cyano group. The stability of the pyridine ring, an aromatic system, generally leads to a prominent molecular ion peak.[2] The subsequent fragmentation pathways are directed by the substituents, which act as points of initial bond cleavage.
For aromatic esters, a characteristic fragmentation is the loss of the alkoxy group, in this case, a methoxy radical (•OCH₃), resulting in a stable acylium cation.[2] Aromatic nitriles, on the other hand, are known to undergo fragmentation through the loss of a cyano radical (•CN) or a neutral hydrogen cyanide (HCN) molecule. The presence of both functionalities on the same aromatic ring suggests a competitive fragmentation landscape.
Predicted Mass Spectrum and Fragmentation of this compound
The molecular formula for this compound is C₈H₆N₂O₂, corresponding to a molecular weight of 162.15 g/mol .[1] The EI mass spectrum is predicted to exhibit a significant molecular ion peak (M⁺•) at m/z 162.
The primary fragmentation pathways are anticipated to be:
-
Loss of a Methoxy Radical (•OCH₃): This is a highly probable fragmentation route for aromatic methyl esters. The cleavage of the C-O bond of the ester results in the formation of a resonance-stabilized 3-cyanopyridine-4-carbonyl cation. This fragment is expected to be a major peak in the spectrum.
-
Loss of a Cyano Radical (•CN): The expulsion of a cyano radical is a characteristic fragmentation for aromatic nitriles. This would lead to the formation of a methyl isonicotinate radical cation.
-
Loss of a Methyl Radical (•CH₃): While less common as an initial step for esters compared to the loss of the alkoxy group, the loss of the methyl radical from the ester functionality can also occur.
-
Ring Fragmentation: Subsequent fragmentation of the primary fragment ions will involve the breakdown of the pyridine ring, leading to smaller charged species. A common fragmentation pattern for pyridine itself involves the loss of HCN, leading to a C₄H₄⁺• ion.
The following diagram illustrates the predicted primary fragmentation pathways of this compound.
Caption: Predicted Fragmentation Pathways of this compound.
Comparative Analysis with Structural Analogs
To substantiate our predictive interpretation, we will compare the expected fragmentation of this compound with the known mass spectra of two key structural analogs: Methyl isonicotinate and 3-Cyanopyridine.
Methyl Isonicotinate (Positional Isomer)
Methyl isonicotinate (C₇H₇NO₂) has a molecular weight of 137.14 g/mol . Its mass spectrum prominently features the molecular ion peak at m/z 137. The base peak is often observed at m/z 106, corresponding to the loss of a methoxy radical (•OCH₃). This demonstrates the strong directing effect of the methyl ester group in the fragmentation of this class of compounds. Other significant fragments arise from the subsequent loss of CO from the [M-OCH₃]⁺ ion and fragmentation of the pyridine ring.
3-Cyanopyridine (Substituent Analog)
3-Cyanopyridine (C₆H₄N₂) has a molecular weight of 104.11 g/mol .[3] Its mass spectrum shows a strong molecular ion peak at m/z 104. A key fragment is observed at m/z 78, which corresponds to the loss of a neutral HCN molecule from the molecular ion.[3] This highlights the characteristic fragmentation pathway of the cyano-substituted pyridine ring.
The table below summarizes the key predicted and observed fragments for this compound and its analogs.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| This compound (Predicted) | 162 | 131 ([M - •OCH₃]⁺), 136 ([M - •CN]⁺), 135 ([M - HCN]⁺•) |
| Methyl Isonicotinate | 137 | 106 ([M - •OCH₃]⁺), 78 ([M - •OCH₃ - CO]⁺) |
| 3-Cyanopyridine | 104 | 78 ([M - HCN]⁺•)[3] |
The comparison clearly indicates that the fragmentation of this compound will likely exhibit a hybrid behavior, showcasing the characteristic losses from both the methyl ester and the cyano functionalities. The relative intensities of the [M - •OCH₃]⁺ and [M - •CN]⁺ fragments will depend on the relative stabilities of the resulting cations.
Experimental Protocol for Mass Spectrum Acquisition
For researchers aiming to acquire an experimental mass spectrum of this compound, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is recommended.
Sample Preparation
-
Dissolution: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane or ethyl acetate. A concentration of approximately 100 µg/mL is a suitable starting point.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the GC-MS system.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
The following diagram outlines the experimental workflow for acquiring the mass spectrum.
Caption: Experimental Workflow for GC-MS Analysis.
Conclusion
While an experimental mass spectrum for this compound is not yet publicly available, a thorough analysis based on established fragmentation principles and comparison with structural analogs allows for a confident prediction of its mass spectral behavior. The molecule is expected to display a prominent molecular ion peak at m/z 162, with primary fragmentation pathways involving the loss of a methoxy radical (to yield a fragment at m/z 131) and a cyano radical (to yield a fragment at m/z 136). This predictive guide provides a valuable resource for researchers working with this compound, enabling them to anticipate and interpret their experimental findings with a higher degree of confidence.
References
A Comparative Guide to Catalytic Synthesis of Methyl 3-cyanoisonicotinate: A Senior Scientist's Perspective
Introduction: The Strategic Importance of Methyl 3-cyanoisonicotinate
In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a "privileged structure," prized for its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1] The introduction of cyano (–C≡N) and ester (–COOR) functionalities onto this ring system creates highly versatile building blocks.[1] this compound, specifically, is a valuable intermediate, with its strategically placed reactive groups enabling the construction of complex molecular architectures for novel therapeutics.[1]
However, the regioselective synthesis of this compound presents a significant challenge. The electron-withdrawing nature of the pyridine nitrogen and the methyl ester group deactivates the ring towards certain transformations, making the selective introduction of a cyano group at the C3 position a non-trivial task. This guide provides an in-depth comparative analysis of the primary catalytic methodologies employed for this synthesis, drawing upon established principles of transition-metal catalysis. We will dissect the mechanistic underpinnings, compare catalyst performance based on literature-derived data, and provide detailed protocols to empower researchers in their synthetic endeavors.
Chapter 1: Palladium-Catalyzed Cyanation of Halo-Isonicotinates
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[2] For the synthesis of this compound, this approach typically begins with a halogenated precursor, such as Methyl 3-bromoisonicotinate or the more challenging but cost-effective Methyl 3-chloroisonicotinate.
The Catalytic Cycle: A Mechanistic Rationale
The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. The choice to employ a palladium catalyst is driven by its high functional group tolerance and catalytic efficacy under relatively mild conditions.[2][3]
The cycle is initiated by the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides. Subsequently, a transmetalation step occurs where the halide on the palladium center is exchanged for a cyanide group from the cyanide source. The final step is reductive elimination , where the C-CN bond is formed, yielding the desired product and regenerating the active Pd(0) catalyst.[3]
Critical Parameters: A Comparative Analysis
The success of a palladium-catalyzed cyanation is highly dependent on the judicious selection of the catalyst precursor, ligand, and cyanide source.
-
Palladium Precatalysts: While simple salts like Pd(OAc)₂ or complexes like Pd₂(dba)₃ are common, they require in-situ reduction to the active Pd(0) state. This process can be susceptible to poisoning by the cyanide anion, which can deactivate the catalyst by forming stable, inactive palladium-cyanide complexes.[4] Modern palladacycle precatalysts (e.g., G3-palladacycles) are often more effective as they provide a controlled release of the active Pd(0) species, leading to faster reactions and lower catalyst loadings.[4][5]
-
Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XantPhos, tBuXPhos) are often preferred as they promote the crucial reductive elimination step and stabilize the Pd(0) center, preventing catalyst decomposition and mitigating cyanide poisoning.[4][6]
-
Cyanide Sources: The toxicity and solubility of the cyanide source are paramount considerations.
-
Traditional Sources: Zinc cyanide (Zn(CN)₂) is widely used due to its lower toxicity compared to NaCN or KCN and its ability to slowly release cyanide, keeping the concentration in solution low to avoid catalyst inhibition.[4]
-
Non-Toxic Alternative: Potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a superior alternative. It is a non-toxic, inexpensive, and stable solid, often used as a food additive, making it ideal for industrial applications.[4][7] Its use significantly enhances the safety profile of the reaction.
-
Performance Data & Experimental Protocol
While extensive data for this compound is proprietary, the following table summarizes typical results for the palladium-catalyzed cyanation of analogous (hetero)aryl halides, providing a strong basis for experimental design.
| Catalyst System | Substrate | Cyanide Source | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / dppf | 4-Bromobenzonitrile | Zn(CN)₂ | 80 | 2 | 95 | [4] |
| Pd(OAc)₂ / XantPhos | 2-Bromopyridine | K₄[Fe(CN)₆] | 120 | 24 | 78 | [8] |
| P1 Palladacycle | 3-Chloroindazole | K₄[Fe(CN)₆]·3H₂O | 100 | 24 | 91 | [4] |
| Pd(OAc)₂ (ligand-free) | 4-Bromotoluene | K₄[Fe(CN)₆] | 120 | 5 | 96 | [7] |
Protocol 1: Palladium-Catalyzed Cyanation using Potassium Ferrocyanide
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add Methyl 3-bromoisonicotinate (1.0 equiv), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.4 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and XantPhos (0.04 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
Add anhydrous, degassed solvent (e.g., DMF or DMAc) via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove insoluble salts.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Chapter 2: The Sandmeyer Reaction: A Classic Route from Amino-Isonicotinates
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aryl amine into an aryl cyanide via a diazonium salt intermediate.[9] For our target molecule, the starting material would be Methyl 3-aminoisonicotinate. This approach is mechanistically distinct from cross-coupling and offers a valuable alternative, particularly if the amino-substituted precursor is more readily available than the halo-substituted one.
Mechanism: Diazotization and Radical Substitution
The reaction is a two-step process:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), to form a diazonium salt.
-
Cyanation: The resulting diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN). The reaction is catalyzed by copper(I) and proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[10] A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical with the loss of nitrogen gas. This radical then reacts with a copper(II) species to form the final product and regenerate the Cu(I) catalyst.[10][11]
Advantages and Disadvantages
The primary advantage of the Sandmeyer reaction is its reliability and the often low cost of the starting materials (aryl amines). However, it has notable drawbacks. The diazonium salt intermediates can be unstable and potentially explosive if isolated. Furthermore, the reaction uses stoichiometric amounts of copper salts and generates significant aqueous waste, which can be problematic for large-scale synthesis.[10]
Performance Data & Experimental Protocol
The Sandmeyer reaction is well-established and generally provides good to excellent yields for the synthesis of benzonitriles.
| Starting Material | Reagents | Temp (°C) | Yield (%) | Reference |
| Aniline | 1. NaNO₂, H₂SO₄2. CuCN, KCN | 0 -> 70 | ~70% | General textbook procedure |
| 2-Aminopyridine | 1. NaNO₂, HBr2. CuCN | 0 -> 60 | 65-75% | General textbook procedure |
Protocol 2: Sandmeyer Cyanation of Methyl 3-aminoisonicotinate
-
In a flask, dissolve Methyl 3-aminoisonicotinate (1.0 equiv) in a mixture of concentrated hydrochloric acid and water at room temperature.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature to complete the diazotization.
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equiv) and potassium cyanide (1.2 equiv) in water. Heat gently to dissolve, then cool to room temperature.
-
Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Chapter 3: Nickel-Catalyzed Cyanation: An Emerging Alternative
As the field of catalysis moves towards more sustainable and cost-effective metals, nickel has emerged as a powerful, earth-abundant alternative to palladium for cross-coupling reactions.[6][12] Nickel-catalyzed cyanation proceeds via a similar catalytic cycle to palladium but can offer unique reactivity, especially for the activation of more challenging substrates like aryl chlorides.[13]
Rationale and Comparative Advantages
The primary driver for investigating nickel catalysis is economic; nickel is significantly cheaper than palladium. From a chemical standpoint, nickel catalysts can sometimes outperform palladium for certain substrates, particularly electron-rich or sterically hindered aryl halides.[6] Recent advancements have led to the development of air-stable Ni(II) precatalysts and robust ligand systems that make this methodology increasingly practical for both academic and industrial labs.[13]
Sources
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A Senior Application Scientist's Guide to Cyanation Reagents for Pyridine Ring Functionalization
For correspondence:
Introduction: The Enduring Importance of the Cyanopyridine Moiety
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. The introduction of a cyano (-CN) group onto this privileged scaffold significantly enhances its value, serving as a versatile synthetic handle for further elaboration into amines, amides, carboxylic acids, and tetrazoles. This functionalization, known as cyanation, is a critical transformation in the synthesis of numerous drug candidates and approved medicines. The choice of the cyanation reagent is paramount, directly influencing the reaction's efficiency, regioselectivity, substrate scope, and, crucially, its safety profile. This guide provides a comprehensive comparison of commonly employed cyanation reagents for pyridine ring functionalization, offering insights into their performance, mechanistic underpinnings, and practical considerations to aid researchers in making informed decisions for their synthetic endeavors.
Comparative Analysis of Common Cyanation Reagents
The selection of a suitable cyanation reagent is a multifactorial decision. The following table provides a comparative overview of the most frequently used reagents for pyridine cyanation, summarizing their key performance indicators. It is important to note that reaction conditions are often tailored to the specific substrate and reagent, making direct yield comparisons illustrative rather than absolute.
| Reagent | Formula | Typical Reaction Type | Relative Reactivity | Key Advantages | Key Disadvantages | Relative Cost | Safety Concerns |
| Trimethylsilyl cyanide | TMSCN | Nucleophilic | High | High reactivity, good solubility in organic solvents, versatile. | Highly toxic, moisture-sensitive, relatively expensive. | High | Highly Toxic |
| Potassium cyanide | KCN | Nucleophilic | Moderate | Inexpensive, readily available. | Highly toxic, poor solubility in many organic solvents, requires harsh conditions. | Low | Highly Toxic |
| Zinc cyanide | Zn(CN)₂ | Nucleophilic | Low | Less toxic than alkali metal cyanides, can be used in Pd-catalyzed cross-coupling. | Lower reactivity, often requires higher temperatures or catalysts. | Moderate | Toxic |
| Acetone cyanohydrin | (CH₃)₂C(OH)CN | Nucleophilic (HCN source) | Moderate | Safer alternative to HCN gas, can be used in various transformations. | Can decompose to release HCN, may require a catalyst. | Moderate | Toxic |
In-Depth Reagent Profiles and Mechanistic Insights
The choice of a cyanation reagent is intrinsically linked to the desired synthetic strategy for functionalizing the pyridine ring. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when activated.
Nucleophilic Cyanation of Activated Pyridines
A prevalent strategy for introducing a cyano group is through the activation of the pyridine nitrogen, which enhances the electrophilicity of the ring, particularly at the C2 and C4 positions. This is commonly achieved by forming a pyridine N-oxide, which can then be activated in situ.
The general mechanism involves the activation of the pyridine N-oxide with an electrophilic reagent, such as dimethylcarbamoyl chloride or triflic anhydride, to form a reactive pyridinium intermediate. This intermediate then readily undergoes nucleophilic attack by the cyanide anion at the C2 position, followed by elimination to yield the 2-cyanopyridine product.
Caption: General mechanism for nucleophilic cyanation of activated pyridine N-oxides.
Trimethylsilyl cyanide is a highly effective and versatile cyanating agent, favored for its high reactivity and solubility in organic solvents.[1] In the context of pyridine cyanation, TMSCN is often used in the Reissert-Henze reaction, where a pyridine N-oxide is treated with an acylating agent and TMSCN to afford 2-cyanopyridines.[2] Its high reactivity allows for milder reaction conditions compared to traditional cyanide salts.
-
Expertise & Experience Insights: The silyl group in TMSCN plays a dual role. It enhances the nucleophilicity of the cyanide and, after the addition to the activated pyridine, the resulting O-silylated intermediate readily eliminates to drive the reaction forward. However, its high toxicity and moisture sensitivity necessitate careful handling under anhydrous conditions and in a well-ventilated fume hood.
As a cost-effective and readily available reagent, potassium cyanide has been a longstanding choice for nucleophilic cyanation reactions.[3][4] For pyridine functionalization, KCN is typically employed in conjunction with an activating agent for the pyridine ring, such as in the classic Reissert-Henze reaction.[3][5]
-
Expertise & Experience Insights: The primary drawbacks of KCN are its high toxicity and poor solubility in many organic solvents, often necessitating the use of polar aprotic solvents like DMSO or DMF and elevated temperatures. The handling of solid KCN requires stringent safety protocols to prevent ingestion, inhalation of dust, and contact with acids, which would liberate highly toxic hydrogen cyanide gas.[6]
Zinc cyanide is a safer alternative to alkali metal cyanides due to its lower toxicity and slower release of cyanide.[7][8] It is particularly valuable in palladium-catalyzed cyanation reactions of halopyridines, where it serves as the cyanide source.[7] In the context of activated pyridine cyanation, its reactivity is generally lower than that of TMSCN or KCN.[5]
-
Expertise & Experience Insights: The lower solubility of Zn(CN)₂ can be advantageous in palladium-catalyzed reactions as it helps to maintain a low concentration of free cyanide, which can otherwise poison the catalyst.[7] However, for nucleophilic attack on activated pyridines, this lower reactivity often translates to the need for higher reaction temperatures.
Direct C-H Cyanation of Pyridines
Direct C-H functionalization represents a more atom-economical approach, avoiding the need for pre-functionalized starting materials. While challenging due to the inherent inertness of C-H bonds, several methods have been developed for the direct cyanation of pyridines.
A notable method for direct C-H cyanation involves the activation of the pyridine with triflic anhydride (Tf₂O), followed by the addition of a cyanide source like TMSCN. The reaction proceeds through a pyridinium triflate intermediate, which undergoes nucleophilic attack by cyanide, followed by elimination to regenerate the aromatic ring.[9]
Caption: Simplified mechanism of direct C-H cyanation of pyridine mediated by triflic anhydride.
Acetone Cyanohydrin as an In Situ HCN Source
Acetone cyanohydrin is often employed as a safer and more convenient alternative to handling highly toxic hydrogen cyanide gas.[10][11] It can serve as a source of HCN for various transformations, including the cyanation of pyridines, often in the presence of a catalyst.[11]
-
Expertise & Experience Insights: The reaction is typically reversible, and the equilibrium can be shifted by trapping the product or removing the acetone byproduct. While safer than HCN, acetone cyanohydrin is still toxic and can decompose, especially in the presence of base, to release HCN.[12] Therefore, it must be handled with appropriate safety precautions.
Experimental Protocols
The following protocols are representative examples and may require optimization for specific substrates. All procedures involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily accessible.
Protocol 1: Cyanation of 4-Amidopyridine N-Oxide using KCN[5]
This protocol describes the α-cyanation of a pyridine N-oxide derivative.
Materials:
-
4-Amidopyridine N-oxide
-
Dimethylcarbamoyl chloride
-
Potassium cyanide (KCN)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a screw-capped vial equipped with a magnetic stir bar, add 4-amidopyridine N-oxide (0.2 mmol), dimethylcarbamoyl chloride (0.6 mmol), and potassium cyanide (0.4 mmol).
-
Add anhydrous acetonitrile (2 mL) under an argon atmosphere.
-
Seal the vial and stir the reaction mixture at 120 °C for 4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-cyano-4-amidopyridine.
Protocol 2: Direct C-H Cyanation of 2-Phenylpyridine using TMSCN[9]
This protocol details a direct C-H functionalization approach.
Materials:
-
2-Phenylpyridine
-
Triflic anhydride (Tf₂O)
-
Trimethylsilyl cyanide (TMSCN)
-
N-methylmorpholine (NMM)
-
Anhydrous Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a vial capped with a septum under an argon atmosphere, dissolve 2-phenylpyridine (1.0 equiv) in anhydrous chloroform (to make a 0.1 M solution).
-
Add triflic anhydride (1.2 equiv) dropwise at room temperature.
-
Stir the resulting solution for 1 hour at room temperature.
-
Add trimethylsilyl cyanide (5.0 equiv), replace the septum with a screw cap, and stir the mixture at 60 °C for 3 hours.
-
Cool the reaction vessel and add N-methylmorpholine (1.3 equiv).
-
Stir the mixture at 60 °C for an additional 17 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the cyanated products.
Conclusion and Future Outlook
The functionalization of pyridine rings with a cyano group remains a vital transformation in modern organic synthesis. The choice of the cyanation reagent is a critical parameter that dictates the efficiency, safety, and practicality of the process. Traditional reagents like KCN and Zn(CN)₂ offer cost-effectiveness but are often hampered by high toxicity and/or lower reactivity. TMSCN provides high reactivity and versatility but at a higher cost and with significant handling challenges. Acetone cyanohydrin presents a safer alternative to HCN gas, but its use also requires careful management.
The field is continuously evolving, with a strong emphasis on the development of safer and more sustainable cyanation methods. These include the use of less toxic cyanide sources and the development of catalytic C-H functionalization protocols that operate under milder conditions. As our understanding of reaction mechanisms deepens, we can anticipate the emergence of even more sophisticated and selective cyanation reagents and methodologies, further empowering researchers in the design and synthesis of novel pyridine-containing molecules with important applications in medicine and materials science.
References
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Kumar, G. S., Shinde, P. S., Chen, H., Muralirajan, K., Kancherla, R., & Rueping, M. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters, 24(35), 6357–6363. [Link]
- Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3).
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Elbert, B. L., et al. (2017). C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics. Angewandte Chemie International Edition, 56(35), 10584-10588. [Link]
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Cox, R. F. B., & Stormont, R. T. (1941). Acetone Cyanohydrin. Organic Syntheses, 15, 1. [Link]
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Chen, S. (2024). H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. MIT DSpace. [Link]
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Various Authors. (n.d.). Trimethylsilyl cyanide (TMSCN). Request PDF. [Link]
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Kumar, G. S., et al. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Request PDF. [Link]
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Gassman, P. G., & Talley, J. J. (1988). TRIMETHYLSILYL CYANIDE. Organic Syntheses, 60, 109. [Link]
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Gassman, P. G., & Talley, J. J. (1988). TRIMETHYLSILYL CYANIDE. Organic Syntheses Procedure. [Link]
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Chen, N., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 914. [Link]
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Various Authors. (n.d.). An overview on the progress and development on metals/non-metal catalyzed Cyanation reactions. Request PDF. [Link]
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Various Authors. (n.d.). ZnI2-Catalyzed Cyanation of Acyl Chlorides with TMS-CN: An Interesting Role of Iodine. Request PDF. [Link]
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Various Authors. (n.d.). Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3. Request PDF. [Link]
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Various Authors. (n.d.). Study on the Cyanide Substitution Reaction of Acetone Cannolhydrin as Cyanogen Source. Request PDF. [Link]
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Various Authors. (n.d.). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Request PDF. [Link]
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Xia, A., et al. (2018). Nickel-Catalyzed Cyanation of Unactivated Alkyl Chlorides or Bromides with Zn(CN)2. Organic Letters, 20(24), 7848–7852. [Link]
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Vorbrüggen, H., & Krolikiewicz, K. (1981). Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. The Journal of Organic Chemistry, 46(25), 5224–5226. [Link]
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HPLC and GC-MS methods for analyzing the purity of Methyl 3-cyanoisonicotinate
An Objective Guide to HPLC and GC-MS Methods for Purity Analysis of Methyl 3-cyanoisonicotinate
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. This compound (CAS No. 36106-47-5), a pyridine derivative featuring both cyano and ester functional groups, serves as a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its strategic importance necessitates robust, reliable, and well-characterized analytical methods to quantify its purity and identify potential process-related impurities or degradation products.
This guide provides an in-depth, objective comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, present comparative performance data, and offer field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal technique for their specific analytical challenges.
Physicochemical Profile: this compound
Understanding the analyte's properties is the first principle of sound method development. The structure of this compound, with its electron-deficient pyridine ring and polar functional groups, dictates its analytical behavior.[1]
| Property | Value / Description | Implication for Analysis |
| Molecular Formula | C₈H₆N₂O₂ | - |
| Molecular Weight | 162.15 g/mol | |
| Structure | Pyridine ring with cyano and methyl ester substituents | The presence of nitrogen and oxygen atoms imparts polarity, making it soluble in common organic solvents like methanol and acetonitrile. |
| Volatility | Expected to be low. As a solid at room temperature (similar isomers have melting points >100°C), high temperatures are required for volatilization.[2][3] | This presents a primary challenge for GC analysis, which requires the analyte to be volatile and thermally stable.[4][5] HPLC, which analyzes samples in a liquid state, is inherently well-suited.[6] |
| Thermal Stability | Potentially susceptible to degradation at the high temperatures used in a GC inlet. | HPLC operates at or near ambient temperature, minimizing the risk of thermal degradation.[4] |
| Chromophore | The aromatic pyridine ring provides strong UV absorbance. | Excellent for quantitative analysis using HPLC with a UV-Vis or Diode-Array Detector (DAD). |
Conceptual Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is fundamentally dictated by the analyte's volatility and the specific goals of the analysis.[4][7]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[7][8] | Separation is based on the analyte's volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[6][7] |
| Applicability | Ideal for non-volatile, thermally labile, and polar compounds. Excellently suited for this compound.[4][5] | Best for volatile and thermally stable compounds. Challenging for this analyte without derivatization.[9][10] |
| Detection | Commonly uses UV-Vis/DAD for quantification. Can be coupled with MS (LC-MS) for identification. | Mass Spectrometry (MS) provides high-specificity detection and structural information for confident impurity identification.[11] |
| Impurity Profiling | Robust for quantifying known and non-volatile impurities (e.g., starting materials, hydrolysis products). | Superior for identifying unknown volatile or semi-volatile impurities through mass spectral library matching.[7] |
| Sample Preparation | Generally straightforward: dissolve the sample in a suitable solvent. | May require a derivatization step (e.g., silylation) to increase volatility and improve peak shape for polar analytes.[12][13] |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Purity
For routine quality control and quantification of this compound and its non-volatile impurities, a reversed-phase HPLC method is the industry standard. It offers robustness, high precision, and excellent quantitative accuracy.[8][14]
Rationale for Methodological Choices
-
Reversed-Phase C18 Column: The non-polar stationary phase (C18) provides optimal retention for the moderately polar this compound when used with a polar mobile phase, enabling separation from both more polar and less polar impurities.
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric or formic acid) to the aqueous mobile phase protonates the pyridine nitrogen. This suppresses silanol interactions on the column, leading to sharper, more symmetrical peaks and improved reproducibility.
-
Gradient Elution: A gradient program, starting with a higher aqueous content and increasing the organic solvent percentage, ensures that impurities with a wide range of polarities can be eluted and resolved within a reasonable runtime.
-
UV Detection: The aromatic nature of the pyridine ring results in strong UV absorbance, making a UV detector a sensitive and cost-effective choice for quantification. Detection at a wavelength like 254 nm or 270 nm is typically effective.
Experimental Protocol: HPLC-UV
This protocol is designed as a self-validating system, adhering to principles outlined in ICH guidelines for analytical procedure validation.[15][16]
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-27 min: 80% to 20% B
-
27-30 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
-
Sample and Standard Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the sample using the same procedure as the standard.
-
Visualization: HPLC Workflow
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Unambiguous Impurity Identification
While HPLC is superior for routine quantification, GC-MS is the definitive tool for identifying unknown volatile or semi-volatile impurities.[4][11] Its high sensitivity and the structural information from mass spectrometry are invaluable for comprehensive impurity profiling.
Challenges and Rationale for Methodological Choices
-
Volatility and Polarity: The primary challenge is the analyte's polarity and low volatility. Direct injection may result in poor peak shape (tailing) and potential thermal degradation in the hot inlet. While a high-temperature program can elute the compound, derivatization is often a more robust approach.
-
Derivatization: Silylation is a common technique to address this. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen on any residual moisture and can interact with the polar groups, increasing volatility and improving chromatographic performance.[17] This guide proposes a direct injection method for simplicity but acknowledges that a derivatization-based method may be required for optimal performance.
-
Column Selection: A mid-polarity column, such as a 5% phenyl polysiloxane (e.g., DB-5ms or equivalent), provides a good balance for separating a range of potential impurities.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV generates reproducible fragmentation patterns that can be searched against mass spectral libraries (like NIST) for confident compound identification.
Experimental Protocol: GC-MS
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (50:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan m/z 40-450
-
-
Sample Preparation:
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane or Ethyl Acetate.
-
Visualization: GC-MS Workflow
Caption: GC-MS workflow for impurity identification.
Comparative Performance Data
The following table summarizes hypothetical but realistic performance data for the two methods, based on established validation principles.[18] This data illustrates the strengths of each technique.
| Parameter | HPLC-UV | GC-MS (Direct Injection) |
| Analyte | This compound | This compound |
| Retention Time (t_R) | ~12.5 min | ~10.8 min |
| Resolution (R_s) | > 2.0 (from a potential hydrolysis impurity) | > 1.5 (from a potential volatile impurity) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.997 |
| LOD | ~0.01% | ~0.005% |
| LOQ | ~0.03% | ~0.015% |
| Precision (%RSD) | < 1.0% | < 5.0% |
| Key Advantage | High Precision & Robustness for quantification. | High Specificity & Sensitivity for identification. |
Discussion and Recommendations
The choice between HPLC and GC-MS for analyzing the purity of this compound is not a matter of which technique is "better," but which is more fit for the intended purpose.
-
For Routine Quality Control (QC) and Release Testing: HPLC-UV is the unequivocally superior choice. Its operational simplicity, high precision for quantification, and suitability for the non-volatile nature of the analyte make it ideal for a GMP environment.[5][16] It will reliably quantify the main peak and any known non-volatile impurities, such as unreacted starting materials or the isonicotinic acid degradant.
-
For Impurity Identification and Structural Elucidation: GC-MS is the indispensable tool. If an unknown peak appears in the HPLC chromatogram, or if there is a need to screen for trace volatile or semi-volatile impurities not detectable by HPLC (e.g., residual solvents, volatile byproducts), GC-MS provides the mass spectral data required for confident structural identification.[7][11] In a research or process development setting, running both methods provides a comprehensive purity profile.
A synergistic approach is often the most powerful. HPLC should be used for routine purity assessment and quantification. If any unknown impurities are detected above the identification threshold (typically 0.10% as per ICH guidelines), GC-MS or LC-MS should be employed as a secondary, orthogonal technique to elucidate their structure.
Conclusion
Both HPLC and GC-MS are powerful chromatographic techniques with distinct advantages for the purity analysis of this compound. HPLC-UV stands out as the robust, precise, and practical choice for routine quantitative analysis in a quality control setting. Conversely, GC-MS offers unparalleled specificity for the structural identification of unknown volatile and semi-volatile impurities, making it essential for in-depth investigations and process development. A thorough understanding of the analytical goal, guided by the physicochemical properties of the analyte, empowers researchers to deploy these techniques effectively, ensuring the quality and safety of the final pharmaceutical products.
References
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- 4. drawellanalytical.com [drawellanalytical.com]
- 5. GC vs. HPLC : Modern Analytical Chromatography [webofpharma.com]
- 6. gentechscientific.com [gentechscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. zenodo.org [zenodo.org]
- 9. agilent.com [agilent.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 17. thescipub.com [thescipub.com]
- 18. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Reactivity of Methyl 3-cyanoisonicotinate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, pyridine scaffolds are prized for their versatility and presence in a multitude of bioactive compounds.[1] The introduction of functional groups such as cyano (–C≡N) and methyl ester (–COOCH₃) moieties onto the pyridine ring gives rise to a class of valuable building blocks with distinct and tunable reactivities. This guide provides a comprehensive comparison of the reactivity of Methyl 3-cyanoisonicotinate and its key positional isomers, offering insights into how the placement of these electron-withdrawing groups influences their chemical behavior in fundamental transformations.
This analysis is grounded in the principles of physical organic chemistry, supported by available experimental data on related systems, to provide a predictive framework for researchers selecting the optimal isomer for their synthetic endeavors.
The Isomers in Focus: A Structural Overview
The reactivity of these pyridine derivatives is fundamentally dictated by the electronic interplay between the ring nitrogen and the two electron-withdrawing substituents: the cyano group and the methyl ester group. Their positions relative to each other and to the ring nitrogen create distinct electronic and steric environments.
The isomers considered in this guide are:
-
This compound (4-COOCH₃, 3-CN)
-
Methyl 2-cyanonicotinate (3-COOCH₃, 2-CN)
-
Methyl 4-cyanonicotinate (3-COOCH₃, 4-CN)
-
Methyl 5-cyanonicotinate (3-COOCH₃, 5-CN)
-
Methyl 6-cyanonicotinate (3-COOCH₃, 6-CN)
-
Methyl 4-cyanopyridine-2-carboxylate (2-COOCH₃, 4-CN)
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of two strong electron-withdrawing groups, the cyano and methyl ester, further depletes the electron density of the aromatic system, making it highly susceptible to nucleophilic attack.[1]
Comparative Reactivity Analysis
The following sections delve into the comparative reactivity of these isomers in three key transformations: nucleophilic aromatic substitution, hydrolysis of the methyl ester, and reduction of the cyano group.
Nucleophilic Aromatic Substitution (SNA_r)
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-poor aromatic systems like substituted pyridines. The reaction typically proceeds via an addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is paramount in determining the reaction rate.
Electronic Effects Governing Reactivity:
The reactivity of the pyridine ring towards nucleophiles is significantly enhanced by the presence of electron-withdrawing groups, particularly when they are positioned ortho or para to the site of substitution. This is because these positions allow for the effective delocalization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen atom of the pyridine ring and the electron-withdrawing substituents.
Based on these principles, we can predict the following general order of reactivity for nucleophilic attack on an unsubstituted position of the pyridine ring (assuming a suitable leaving group is present or the reaction proceeds via a different mechanism like Chichibabin reaction):
Methyl 4-cyanopyridine-2-carboxylate > Methyl 2-cyanonicotinate > Methyl 4-cyanonicotinate > Methyl 6-cyanonicotinate > this compound > Methyl 5-cyanonicotinate
Rationale:
-
Highest Reactivity (Methyl 4-cyanopyridine-2-carboxylate and Methyl 2-cyanonicotinate): In these isomers, the electron-withdrawing groups are positioned to strongly activate the ring. For Methyl 4-cyanopyridine-2-carboxylate, a nucleophilic attack at the 6-position is activated by the para-cyano group and the ortho-ester group. Similarly, in Methyl 2-cyanonicotinate, attack at the 4- or 6-position is strongly favored.
-
Intermediate Reactivity (Methyl 4-cyanonicotinate and Methyl 6-cyanonicotinate): These isomers also benefit from activation by both substituents.
-
Lower Reactivity (this compound and Methyl 5-cyanonicotinate): In these cases, one of the substituents is in a meta-like position relative to the likely sites of nucleophilic attack, providing less resonance stabilization for the Meisenheimer intermediate.
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Predicted SNAr Reactivity Ranking
Experimental Protocol: A General Procedure for Comparative Nucleophilic Aromatic Substitution
To empirically determine the relative reactivities, a standardized experiment can be conducted. A common method involves reacting the isomers with a nucleophile like piperidine and monitoring the reaction progress.
-
Reaction Setup: In separate reaction vessels, dissolve equimolar amounts of each methyl cyanopyridinecarboxylate isomer in a suitable solvent (e.g., DMSO or DMF).
-
Nucleophile Addition: Add a measured excess of piperidine to each vessel at a constant temperature.
-
Reaction Monitoring: At timed intervals, withdraw aliquots from each reaction mixture.
-
Quenching and Analysis: Quench the reaction in the aliquots (e.g., by acidification) and analyze the product formation and starting material consumption using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Analysis: Plot the concentration of the product versus time for each isomer. The initial reaction rates can be determined from the slopes of these plots, providing a quantitative comparison of reactivity.
Hydrolysis of the Methyl Ester
The hydrolysis of the methyl ester group to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically base-catalyzed (saponification) and proceeds through a nucleophilic acyl substitution mechanism. The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon.
Electronic Effects on Hydrolysis Rate:
The electron-withdrawing nature of the cyano group and the pyridine ring nitrogen will influence the electrophilicity of the ester's carbonyl carbon. A more electron-deficient carbonyl carbon will be more susceptible to nucleophilic attack by hydroxide ions, leading to a faster hydrolysis rate.
A study on the hydrolysis of cyanopyridines (which can be used as a proxy for the electronic effects on the ring) in high-temperature water revealed the following order of activation energies for the hydrolysis of the cyano group: ortho ≈ meta > para.[3] This suggests that the electronic influence of the nitrogen atom is most pronounced at the para position, leading to a lower activation barrier. Extrapolating this to the hydrolysis of the methyl ester, we can predict that isomers where the ester group is at a position that is more electronically activated by the combined effects of the ring nitrogen and the cyano group will hydrolyze faster.
Predicted Relative Rates of Alkaline Hydrolysis:
Methyl 4-cyanopyridine-2-carboxylate > Methyl 6-cyanonicotinate > Methyl 4-cyanonicotinate > Methyl 2-cyanonicotinate > this compound > Methyl 5-cyanonicotinate
Rationale:
-
The ester group in the 2- and 4-positions is most activated by the ring nitrogen.
-
The relative position of the strongly electron-withdrawing cyano group will further modulate this effect.
Table 1: Predicted Relative Rates of Alkaline Hydrolysis
| Isomer | Ester Position | Cyano Position | Predicted Relative Rate |
| Methyl 4-cyanopyridine-2-carboxylate | 2 | 4 | +++++ |
| Methyl 6-cyanonicotinate | 3 | 6 | ++++ |
| Methyl 4-cyanonicotinate | 3 | 4 | +++ |
| Methyl 2-cyanonicotinate | 3 | 2 | ++ |
| This compound | 4 | 3 | + |
| Methyl 5-cyanonicotinate | 3 | 5 | + |
(Note: The number of '+' signs is a qualitative representation of the predicted relative rate.)
Experimental Protocol: Comparative Alkaline Hydrolysis
-
Solution Preparation: Prepare standardized solutions of each isomer in a suitable solvent mixture (e.g., methanol/water). Also, prepare a standardized aqueous solution of sodium hydroxide.
-
Reaction Initiation: In a thermostated reaction vessel, mix the isomer solution with the sodium hydroxide solution to initiate the hydrolysis.
-
Monitoring: Monitor the disappearance of the ester or the appearance of the carboxylate over time using HPLC.
-
Kinetic Analysis: Determine the pseudo-first-order rate constants for each isomer by plotting the natural logarithm of the ester concentration against time.
Reduction of the Cyano Group
The reduction of a nitrile to a primary amine is a valuable synthetic transformation. This is often achieved through catalytic hydrogenation (e.g., using H₂ with catalysts like Raney Nickel or Pd/C) or with chemical reducing agents like sodium borohydride in the presence of a catalyst.
Influence of Substituent Position on Reduction:
The electronic environment of the cyano group can influence its reactivity towards reduction. However, steric hindrance often plays a more significant role in catalytic hydrogenation.
-
Steric Hindrance: A cyano group that is flanked by other substituents will be sterically hindered, making it more difficult for the catalyst surface to access the nitrile.
-
Electronic Effects: The electron-withdrawing nature of the ester group and the pyridine ring can influence the polarization of the C≡N bond, but this effect is generally less pronounced than steric factors in catalytic hydrogenation.
Predicted Ease of Catalytic Hydrogenation:
Methyl 5-cyanonicotinate > this compound > Methyl 4-cyanonicotinate > Methyl 6-cyanonicotinate > Methyl 2-cyanonicotinate > Methyl 4-cyanopyridine-2-carboxylate
Rationale:
-
Least Hindered (Methyl 5-cyanonicotinate and this compound): The cyano group is in a relatively unhindered position.
-
Moderately Hindered (Methyl 4-cyanonicotinate and Methyl 6-cyanonicotinate): The cyano group is adjacent to either the ester group or the ring nitrogen.
-
Most Hindered (Methyl 2-cyanonicotinate and Methyl 4-cyanopyridine-2-carboxylate): The cyano group is in the sterically demanding 2-position, ortho to the ring nitrogen.
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Predicted Steric Hindrance for Cyano Group Reduction
Experimental Protocol: Comparative Catalytic Hydrogenation
-
Reaction Setup: In parallel hydrogenation reactors, dissolve each isomer in a suitable solvent (e.g., methanol, often with ammonia to suppress secondary amine formation).
-
Catalyst Addition: Add a consistent amount of a hydrogenation catalyst (e.g., Raney Nickel or 10% Pd/C) to each reactor.
-
Hydrogenation: Pressurize the reactors with hydrogen gas to a set pressure and maintain a constant temperature while stirring vigorously.
-
Monitoring: Monitor the hydrogen uptake over time for each reaction.
-
Analysis: Once the hydrogen uptake ceases, analyze the product mixture by GC or LC-MS to determine the yield of the corresponding aminomethyl pyridine derivative.
Summary and Synthetic Considerations
The choice of a specific methyl cyanopyridinecarboxylate isomer can have a profound impact on the outcome of a synthetic sequence. This guide provides a framework for predicting the relative reactivities of these isomers based on fundamental principles of organic chemistry.
Table 2: Summary of Predicted Reactivity Trends
| Reaction | Most Reactive Isomer(s) | Least Reactive Isomer(s) | Key Influencing Factor |
| Nucleophilic Aromatic Substitution | Methyl 4-cyanopyridine-2-carboxylate, Methyl 2-cyanonicotinate | This compound, Methyl 5-cyanonicotinate | Electronic Activation (Resonance Stabilization) |
| Alkaline Hydrolysis of Ester | Methyl 4-cyanopyridine-2-carboxylate | This compound, Methyl 5-cyanonicotinate | Electrophilicity of Carbonyl Carbon |
| Catalytic Hydrogenation of Cyano Group | Methyl 5-cyanonicotinate, this compound | Methyl 2-cyanonicotinate, Methyl 4-cyanopyridine-2-carboxylate | Steric Hindrance |
Choosing the Right Isomer:
-
For facile nucleophilic aromatic substitution , isomers with activating groups ortho and para to the reaction site are preferred.
-
When selective hydrolysis of the ester is desired in the presence of other sensitive functional groups, an isomer with a less activated ester group might be advantageous.
-
For efficient reduction of the cyano group , isomers with minimal steric hindrance around the nitrile are the ideal choice.
By understanding the interplay of electronic and steric effects conferred by the positions of the cyano and methyl ester groups, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in drug discovery and development.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7151, Methyl nicotinate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70791, Methyl 4-cyanobenzoate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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Keeffe, J. R., et al. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 13(32), 8755-8765. [Link]
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ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-cyano-6-methylpyridine. Retrieved from [Link]
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Kwan, E. E., et al. (2018). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 10(9), 923-928. [Link]
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Kwan, E. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]
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Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Retrieved from [Link]
- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
Journal of the American Chemical Society. (2024, July 18). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, October 26). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]
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Eureka. (2020, September 22). Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides. Retrieved from [Link]
- Google Patents. (n.d.). WO2016173998A1 - Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides.
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Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]
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Semantic Scholar. (n.d.). Kinetics of Alkaline Hydrolysis of Alkyl Acetates by Conductometric Measurements. Retrieved from [Link]
-
ResearchGate. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Retrieved from [Link]
Sources
Route 1: One-Pot Synthesis from Methyl 2-aminoisonicotinate via Sandmeyer Reaction
An Application Scientist's Guide to the Synthesis of Methyl 3-cyanoisonicotinate: A Comparative Cost-Benefit Analysis
In the landscape of pharmaceutical and agrochemical research, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, this compound stands out as a versatile intermediate, finding application in the development of a range of bioactive molecules. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for researchers and process chemists. This guide provides a detailed comparative analysis of prominent synthetic routes to this compound, offering insights into the practical advantages and disadvantages of each approach.
The Sandmeyer reaction, a classic and reliable method for the introduction of a cyano group onto an aromatic ring, provides a direct route to this compound from the readily available Methyl 2-aminoisonicotinate. This one-pot procedure is often favored for its operational simplicity and predictable outcomes.
Reaction Scheme
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl 3-cyanoisonicotinate and its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of medicinal chemistry and materials science, the pyridine scaffold stands out as a "privileged structure," a core component found in a multitude of FDA-approved drugs and functional materials.[1] The unique electronic properties, basicity, and hydrogen bonding capability of the pyridine ring make it a versatile building block for creating extensive compound libraries in drug discovery programs.[1] When functionalized with both a cyano (–C≡N) and a methyl ester (–COOCH₃) group, as in Methyl 3-cyanoisonicotinate, the synthetic utility is magnified. The potent electron-withdrawing nature of these groups activates the pyridine ring, making the compound an excellent precursor for a diverse range of heterocyclic systems and complex molecular architectures.[1]
The strategic placement of these functional groups dictates the molecule's reactivity and its potential biological interactions. Consequently, unambiguous structural confirmation and characterization are paramount. Spectroscopic analysis provides the definitive toolkit for this purpose. This guide offers an in-depth comparison of the spectroscopic signatures of this compound and its derivatives, explaining the causal relationships between structural modifications and their spectral outputs. We will delve into the practical application of Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, providing the foundational knowledge required for confident characterization in a research and development setting.
Molecular Architecture: Points of Variation
The core structure of this compound offers several positions for derivatization, each of which will impart a distinct spectroscopic fingerprint. The primary points of modification include substitution at the C-2, C-5, and C-6 positions of the pyridine ring, or chemical transformation of the ester and cyano functionalities. Understanding how these changes influence the electronic environment of the molecule is key to interpreting the resulting spectra.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Causality: IR spectroscopy is the premier technique for identifying the presence or absence of specific functional groups. Each covalent bond vibrates at a characteristic frequency, and by passing infrared radiation through a sample, we can detect which frequencies are absorbed. For this compound, IR allows for the rapid confirmation of its key architectural features: the nitrile, the ester carbonyl, and the aromatic pyridine ring.
The introduction of substituents onto the pyridine ring will subtly, but measurably, alter the vibrational frequencies of the ring itself. Furthermore, new functional groups (e.g., -NH₂, -OH) will introduce their own highly characteristic absorption bands.
Comparative Analysis:
-
C≡N Stretch: The nitrile group provides one of the most distinct and easily identifiable peaks in the IR spectrum. For aromatic nitriles like this compound, this sharp, intense absorption appears in the 2240–2220 cm⁻¹ region.[2] This peak's position is slightly lower than that of saturated nitriles (2260–2240 cm⁻¹) due to electronic conjugation with the pyridine ring, which slightly weakens the C≡N bond.[2]
-
C=O Stretch: The ester carbonyl group gives rise to a strong, sharp absorption band. For aromatic esters, this peak is typically found around 1730-1715 cm⁻¹. The exact position is sensitive to the electronic effects of the ring and any other substituents.
-
Pyridine Ring Vibrations: The pyridine ring itself exhibits several characteristic vibrations. Aromatic C=C and C=N stretching vibrations cause a series of bands in the 1650–1400 cm⁻¹ region.[3] Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.[4][5]
-
C-O Stretch: The ester C-O bonds produce strong bands in the 1300-1100 cm⁻¹ region.
Data Summary: Key IR Absorptions
| Functional Group | Parent Compound (this compound) | Derivative A (2-amino) | Derivative B (6-chloro) | Rationale for Change |
| N-H Stretch | Absent | ~3400-3200 cm⁻¹ (two bands) | Absent | Introduction of the primary amine group. |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | Generally consistent across derivatives. |
| C≡N Stretch | ~2230 cm⁻¹ (strong, sharp) | ~2225 cm⁻¹ | ~2235 cm⁻¹ | Electron-donating groups (e.g., -NH₂) slightly lower the frequency; electron-withdrawing groups (e.g., -Cl) slightly raise it. |
| C=O Stretch (Ester) | ~1725 cm⁻¹ (strong, sharp) | ~1720 cm⁻¹ | ~1730 cm⁻¹ | Similar to the nitrile, the carbonyl frequency is sensitive to electronic effects from ring substituents. |
| Pyridine Ring (C=C, C=N) | ~1600-1450 cm⁻¹ (multiple bands) | Shifted slightly | Shifted slightly | The pattern and position of these bands can be diagnostic of the substitution pattern on the ring.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
Causality: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. It maps the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C. Chemical shifts (δ) indicate the electronic environment of a nucleus, coupling constants (J) reveal adjacent nuclei, and integration provides the ratio of protons. For substituted pyridines, resolving overlapping signals in the aromatic region can be a challenge, often requiring 2D NMR techniques like COSY (proton-proton correlation) and HMBC (long-range proton-carbon correlation) for unambiguous assignment.[6]
Comparative Analysis of ¹H NMR:
-
Pyridine Protons: The protons on the pyridine ring are deshielded and appear in the aromatic region (typically 7.0-9.0 ppm).[6] In the parent compound, we expect three distinct signals corresponding to H-2, H-5, and H-6. The H-2 and H-6 protons, being closest to the electronegative nitrogen, are typically the most downfield.
-
Methyl Protons: The methyl ester (–OCH₃) protons will appear as a sharp singlet, typically in the 3.8-4.0 ppm range, as they have no adjacent protons to couple with.
-
Effect of Substituents:
-
Derivative A (2-amino): The electron-donating amino group will significantly shield the adjacent ring protons (H-5 and H-6), causing them to shift upfield (to a lower ppm value). The proton signal at the C-2 position will be absent. A new, broad signal for the -NH₂ protons will also appear.
-
Derivative B (6-chloro): The electronegative chlorine atom will deshield the adjacent H-5 proton, causing a downfield shift. The H-6 proton signal will be absent.
-
Comparative Analysis of ¹³C NMR:
-
Pyridine Carbons: The carbon atoms of the pyridine ring typically resonate between 120-150 ppm, with the carbons adjacent to the nitrogen (C-2, C-6) being the most deshielded. The carbons bearing substituents (quaternary carbons) are often difficult to assign without experiments like HMBC.[6][7]
-
Functional Group Carbons: The ester carbonyl carbon (C=O) is highly deshielded, appearing around 165 ppm. The nitrile carbon (C≡N) is found further upfield, typically in the 115-125 ppm region.[8] The methyl ester carbon (–OCH₃) appears around 53 ppm.
Data Summary: Expected NMR Chemical Shifts (δ, ppm in CDCl₃)
| Position | Parent Compound | Derivative A (2-amino) | Derivative B (6-chloro) | Rationale for Change |
| ¹H: H-2 | ~8.9 | Absent | ~8.8 | Replaced by substituent. |
| ¹H: H-5 | ~7.8 | ~6.8 | ~7.9 | Shielded by -NH₂; deshielded by -Cl. |
| ¹H: H-6 | ~8.7 | ~8.2 | Absent | Shielded by -NH₂; replaced by -Cl. |
| ¹H: -OCH₃ | ~3.9 | ~3.9 | ~3.9 | Relatively unaffected by ring substitution. |
| ¹³C: C=O | ~164 | ~165 | ~163 | Minor shifts due to electronic effects. |
| ¹³C: C≡N | ~116 | ~117 | ~115 | Minor shifts due to electronic effects. |
| ¹³C: -OCH₃ | ~53 | ~53 | ~53 | Relatively unaffected by ring substitution. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Causality: Mass spectrometry provides two crucial pieces of information: the precise molecular weight of a compound and, depending on the ionization method, a fragmentation pattern that acts as a structural fingerprint. Electron Ionization (EI) is a "hard" technique that causes extensive fragmentation, which is useful for structural elucidation.[9] In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to show a prominent molecular ion peak (or a protonated/adducted molecule, [M+H]⁺ or [M+Na]⁺), which is essential for confirming the molecular formula.[10]
Comparative Analysis:
-
Molecular Ion Peak (M⁺•): This is the most important peak for confirming the identity of the compound. For this compound (C₈H₆N₂O₂), the exact mass is 162.0429 g/mol . Any derivatization will shift this mass predictably.
-
Derivative A (2-amino): Addition of NH₂ (16.02 g/mol ) and removal of H (1.01 g/mol ) results in a net addition of 15.01 g/mol . Expected M⁺• ≈ 177.0586.
-
Derivative B (6-chloro): Addition of Cl (34.97 g/mol ) and removal of H (1.01 g/mol ) results in a net addition of 33.96 g/mol . Expected M⁺• ≈ 196.0036 (for ³⁵Cl isotope). The presence of chlorine will also produce a characteristic M+2 peak with roughly one-third the intensity of the M⁺• peak, corresponding to the natural abundance of the ³⁷Cl isotope.
-
-
Key Fragmentation Patterns (EI-MS):
-
Loss of •OCH₃: A very common fragmentation for methyl esters is the loss of a methoxy radical, leading to a prominent peak at [M-31]⁺.[11]
-
Loss of CO: Subsequent loss of carbon monoxide from the [M-31]⁺ fragment is also possible, resulting in a peak at [M-59]⁺.
-
Pyridine Ring Fragmentation: The substituted pyridine ring can undergo complex rearrangements and fragmentations, which can be diagnostic of the substituent positions.
-
Data Summary: Key Mass Spectrometry Fragments (m/z)
| Ion | Parent Compound | Derivative A (2-amino) | Derivative B (6-chloro) | Rationale for Change |
| [M]⁺• | 162 | 177 | 196 / 198 | Reflects the change in molecular formula. |
| [M-31]⁺ | 131 | 146 | 165 / 167 | Corresponds to the loss of the •OCH₃ group from the ester. |
| [M-59]⁺ | 103 | 118 | 137 / 139 | Corresponds to the sequential loss of •OCH₃ and CO. |
UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions
Causality: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals (e.g., π → π* transitions). While it provides less structural detail than IR or NMR, it is highly sensitive to the conjugated π-electron system of the molecule. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the chromophore.
Comparative Analysis:
-
Parent Compound: this compound, as an aromatic system, is expected to show strong absorptions corresponding to π → π* transitions, likely below 300 nm. Simple nitriles and esters do not absorb significantly above 200 nm, so the observed spectrum is dominated by the substituted pyridine chromophore.[8]
-
Effect of Substituents:
-
Auxochromes: Substituents with lone pairs of electrons, like the amino group in Derivative A, are powerful auxochromes. They can donate electron density into the aromatic ring, extending the conjugated system. This lowers the energy gap for the π → π* transition, resulting in a shift of λ_max to a longer wavelength (a bathochromic or "red" shift).
-
Halogens: Halogens like chlorine in Derivative B can have a dual effect. While they are electron-withdrawing inductively, they can donate electron density through resonance. The net effect is often a modest bathochromic shift.
-
Data Summary: Expected UV-Vis Absorption
| Compound | Expected λ_max (in Ethanol) | Type of Transition | Rationale for Change |
| Parent Compound | ~270 nm | π → π | Baseline absorption of the substituted pyridine ring. |
| Derivative A (2-amino) | ~310 nm | π → π | Significant bathochromic shift due to the strong electron-donating amino group extending conjugation. |
| Derivative B (6-chloro) | ~275 nm | π → π* | Modest bathochromic shift due to the chloro substituent. |
Experimental Protocols & Workflow
Trustworthy data is built on robust and well-documented protocols. The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed.
1. Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). Ensure the compound is fully dissolved.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Tune and match the probe for the relevant nuclei (¹H or ¹³C).[6]
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve optimal resolution (narrow, symmetrical peak shapes).[6]
-
Acquisition: Acquire the ¹H spectrum using standard parameters. For ¹³C, acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. If necessary, run 2D experiments like COSY and HMBC for full structural assignment.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay, FID). Calibrate the spectrum by setting the TMS peak to 0 ppm.
2. Protocol for FT-IR Spectroscopy (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is ready for analysis. Identify and label the key absorption peaks.
3. Protocol for Mass Spectrometry (ESI Method)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Sample Introduction: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode. The data will show mass-to-charge ratio (m/z) on the x-axis and relative intensity on the y-axis. Look for the [M+H]⁺ or [M+Na]⁺ adducts.
-
Analysis: Determine the molecular weight from the parent ion and analyze any observed fragment ions.
Conclusion
The spectroscopic characterization of this compound and its derivatives is a systematic process where each analytical technique provides a complementary piece of the structural puzzle. IR spectroscopy confirms the presence of the key nitrile and ester functional groups, while UV-Vis spectroscopy probes the conjugated electronic system. Mass spectrometry provides definitive molecular weight information and clues to the molecule's stability and fragmentation pathways. Finally, NMR spectroscopy offers the complete atomic roadmap, detailing the precise connectivity and chemical environment of every atom in the structure. By understanding how structural modifications—such as the addition of an electron-donating or -withdrawing group to the pyridine ring—manifest in each of these spectra, researchers can confidently identify novel derivatives, confirm reaction outcomes, and build a robust structure-activity relationship profile essential for modern drug discovery and development.
References
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- Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.
- Katcka, M., & Urbanski, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 12, 615-621.
- Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet.
- PubMed. (n.d.). Analysis of fatty acid methyl esters by a gas--liquid chromatography--chemical ionization mass spectrometry computer system.
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- NIH. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
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- PubMed. (2015). Spectroscopic and quantum chemical analysis of Isonicotinic acid methyl ester.
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- ResearchGate. (n.d.). Electronic UV-Vis absorption spectra of α,β-unsaturated nitriles 2a-f....
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- SpectraBase. (n.d.). Isonicotinic acid, ethyl ester - Optional[MS (GC)] - Spectrum.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-cyanoisonicotinate
As a Senior Application Scientist, it is paramount to ensure that the innovative work conducted in the laboratory does not come at the cost of safety or environmental integrity. Methyl 3-cyanoisonicotinate, a compound of interest in various research and development pipelines, possesses a cyano group that necessitates rigorous disposal protocols. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this chemical, grounding each recommendation in established safety principles and regulatory standards.
The cornerstone of safely managing this compound waste is recognizing that the presence of the cyanide moiety classifies it as a hazardous substance. The procedures outlined below are derived from best practices for handling cyanide-containing materials, ensuring the protection of laboratory personnel and the environment.
Understanding the Core Hazard: The Cyano Group
The primary hazard associated with this compound stems from its cyano (-CN) functional group. Cyanide compounds are highly toxic and can be rapidly fatal if inhaled, ingested, or absorbed through the skin. A critical and potentially lethal risk arises when cyanide salts or solutions come into contact with acids, which leads to the liberation of hydrogen cyanide (HCN), an extremely flammable and poisonous gas.[1][2] Therefore, all disposal procedures are designed to mitigate these risks.
Part 1: Immediate Pre-Disposal Procedures in the Laboratory
Effective waste management begins at the point of generation. Adherence to these initial steps is critical for ensuring safety.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is mandatory to be equipped with the appropriate PPE. This serves as the first line of defense against accidental exposure.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Given that butyl rubber or Viton gloves offer superior protection against many chemicals, they are a preferable option if the task allows.[2]
-
Body Protection: A lab coat is essential to protect against splashes.[2]
Waste Segregation: The First Critical Step
Proper segregation of waste is fundamental to prevent dangerous chemical reactions.
-
Dedicated Waste Containers: All waste contaminated with this compound must be collected in dedicated, clearly labeled hazardous waste containers.[2][4]
-
Separate Solid and Liquid Waste: Solid waste (e.g., contaminated gloves, paper towels, and empty vials) must be collected separately from liquid waste.[4]
-
Prevent Acid Contamination: Under no circumstances should acidic waste be mixed with cyanide-containing waste. This segregation is crucial to prevent the formation of hydrogen cyanide gas.[1][2]
The following diagram illustrates the initial waste segregation workflow:
Caption: Disposal workflow for this compound.
Part 3: Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response
-
Small Spills (inside a chemical fume hood):
-
Large Spills (or any spill outside a fume hood):
Exposure Response
In case of any suspected or known exposure to cyanide, do not wait for symptoms to develop. [4]
-
Immediate Action: Call 911 and inform them of a potential cyanide exposure. [4]2. Remove from Exposure: Move the affected individual to fresh air. [4]3. Decontaminate: Remove all contaminated clothing. If there was skin contact, flush the affected area with water in a safety shower for at least 15 minutes. For eye contact, use an emergency eyewash for 15 minutes. [2][4]4. Medical Attention: Ensure the individual receives immediate medical attention. Be aware that specific antidotes for cyanide poisoning are available but can only be administered by qualified healthcare professionals. [5]
Quantitative Exposure Limits
For context, it is important to be aware of the established occupational exposure limits for cyanides.
| Regulatory Body | Exposure Limit Type | Value |
| OSHA | Permissible Exposure Limit (PEL) | 5 mg/m³ (averaged over an 8-hour workshift) |
| NIOSH | Short Term Exposure Limit (STEL) | 5 mg/m³ (as a 15-minute time-weighted average) |
Data sourced from the New Jersey Department of Health Hazardous Substance Fact Sheet for Cyanide.[6]
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. By understanding the inherent hazards of the cyano group and adhering to the detailed procedures for waste segregation, container management, decontamination, and emergency response, researchers can ensure a safe working environment. Always consult your institution's specific chemical hygiene plan and EH&S guidelines, as they may have additional requirements.
References
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Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
Cyanides SOP. Wayne State University. [Link]
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Cyanide Standard Operating Procedure Template. University of New Mexico Environmental Health & Safety. [Link]
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Cyanide Safe Use Guidelines. Columbia University Research. [Link]
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Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Cyanide Antidotes. Occupational Safety and Health Administration (OSHA). [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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CYANIDE FACT SHEET. North Carolina Division of Public Health. [Link]
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The Federal EPA Hazardous Waste Regulations Are Found Where?. CountyOffice.org. [Link]
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Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]
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What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]
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Hydrogen Cyanide. SESHA. [Link]
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CYANIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]
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Safety Data Sheet - Methyl Ethyl Ketone. Sunnyside Corporation. [Link]
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Safety Data Sheet - Ethyl 3-cyano-2-mercapto-6-methylisonicotinate. Angene Chemical. [Link]
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Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
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- 6. nj.gov [nj.gov]
A Comprehensive Guide to the Safe Handling of Methyl 3-cyanoisonicotinate
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers who handle these materials. Methyl 3-cyanoisonicotinate, a key building block in the synthesis of various pharmaceutical agents, requires meticulous handling due to its chemical properties. This guide, developed by our senior application scientists, provides in-depth, practical guidance on the necessary personal protective equipment (PPE) and procedures to ensure your safety when working with this compound.
Understanding the Risks: A Proactive Approach to Safety
Core Principles of Safe Handling
Before initiating any work with this compound, a thorough risk assessment must be conducted. The following principles form the foundation of a safe operational workflow:
-
Designated Work Area: All work with this compound must be conducted in a designated area, clearly marked with hazard signs.[2] This area should be equipped with a certified chemical fume hood.
-
Ventilation is Key: All manipulations, including weighing and transferring, must be performed inside a properly functioning chemical fume hood to prevent the inhalation of any dust or vapors.[1][3]
-
Never Work Alone: Due to the high toxicity of cyanide compounds, it is crucial to never work alone when handling this chemical.[3] A second person should be aware of the work being conducted and the associated emergency procedures.
-
Emergency Preparedness: Ensure that an emergency safety shower and eyewash station are readily accessible and have been recently tested.[1][2] A cyanide-specific emergency kit should also be available.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure risk. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or PVC). Double gloving is highly recommended.[2][3] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection against tears and contamination. |
| Eye and Face Protection | Safety glasses are the minimum requirement. Safety goggles and a face shield should be worn where there is a potential for splashes or dust.[2][3] | Protects the eyes and face from accidental splashes of liquids or contact with solid particles. |
| Body Protection | A full-length laboratory coat with long sleeves.[1] | Protects the skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes.[2] | Protects the feet from spills and falling objects. |
| Respiratory Protection | Generally not required when working in a certified chemical fume hood. However, a full-face respirator may be necessary for large-scale operations or in emergency situations where exposure limits may be exceeded.[1][4] | Prevents the inhalation of harmful dust or vapors. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as determined by your risk assessment.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Keep acids and other incompatible materials out of the fume hood unless they are essential for the procedure.[2]
2. Handling and Use:
-
Carefully open the container inside the chemical fume hood to safely vent any accumulated gases.[3]
-
Weigh and transfer the solid material within the fume hood.
-
If preparing a solution, add the solid to the solvent slowly.
-
Always wash your hands thoroughly after handling the compound, even if you were wearing gloves.[3]
3. Spill Management:
-
In the event of a small spill within the fume hood, it can be cleaned up by trained personnel wearing appropriate PPE.[3]
-
Use a brush and dustpan for small spills of dry salts.[3]
-
For small liquid spills, absorb the material with an inert absorbent and place it in a designated waste container.
-
In the case of a larger spill or a spill outside of the fume hood, evacuate the area immediately and contact your institution's emergency response team.[1]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.[2]
-
Solid Waste: All contaminated materials, including gloves, paper towels, and absorbent pads, must be placed in a dedicated, clearly labeled hazardous waste container for solids.[2] It is recommended to double-bag dry cyanide waste.[1]
-
Liquid Waste: Liquid waste containing this compound should be stored in a separate, dedicated, and labeled hazardous waste container.[1][2]
-
Empty Containers: Empty containers should be disposed of as hazardous waste.[1]
-
Never dispose of cyanide-containing waste down the drain.
Emergency Procedures: Be Prepared to Act
In the case of an actual or suspected exposure, immediate action is critical.[2]
1. Inhalation or Ingestion:
-
Immediately alert others in the laboratory and move the affected person to a safe location with fresh air.[3]
-
Call emergency services (911 or your institution's emergency number) and inform them of a potential cyanide exposure.[2]
2. Skin or Eye Contact:
-
Remove all contaminated clothing immediately.[2]
-
For skin contact, flush the affected area with copious amounts of water in a safety shower for at least 15 minutes.[2]
-
For eye contact, use an emergency eyewash station to flush the eyes for at least 15 minutes.[2]
3. First Aid:
-
Only trained personnel should administer first aid.
-
Be aware of the signs of cyanide exposure, which can include changes in breathing, headache, dizziness, and confusion.[4]
-
Provide emergency responders with as much information as possible about the chemical and the nature of the exposure.
By adhering to these stringent safety protocols, you can confidently and safely work with this compound, contributing to the advancement of drug development while prioritizing your well-being.
References
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. [Link]
-
GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]
-
Cyanide Hazard Alert. Workplace Safety North. [Link]
-
Cyanide Salts. Rutgers Environmental Health and Safety. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
